Apilimod
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
Propriétés
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAZIJJKRAJAV-KOEQRZSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541550-19-0 | |
| Record name | Apilimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0541550190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apilimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APILIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFW2K84S4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apilimod's Impact on Endosomal Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apilimod is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and interleukin-23 (IL-23) production, its core mechanism of action lies in the disruption of endosomal trafficking.[1][2] This disruption has profound consequences on various cellular processes, making this compound a valuable tool for studying endo-lysosomal biology and a potential therapeutic agent for a range of diseases, including B-cell non-Hodgkin lymphoma and certain viral infections.[1][3] This technical guide provides an in-depth overview of this compound's effects on endosomal trafficking, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of PIKfyve
This compound exerts its biological effects through the highly specific inhibition of PIKfyve, a lipid kinase that plays a crucial role in the maturation of endosomes.[2][4] PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and can also produce phosphatidylinositol 5-phosphate (PI5P).[5] These phosphoinositides are critical for regulating the identity and function of endo-lysosomal compartments.
By inhibiting PIKfyve, this compound leads to a depletion of PI(3,5)P₂ and PI5P, with a concomitant accumulation of the substrate PI(3)P on endosomal membranes.[4][6] This imbalance in phosphoinositide composition disrupts the intricate machinery governing endosomal trafficking, leading to a cascade of downstream cellular effects.
Signaling Pathway of this compound's Action
Caption: this compound inhibits PIKfyve, altering phosphoinositide levels and disrupting endosomal trafficking.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Inhibitory Potency of this compound
| Target | Assay System | IC50 Value | Reference |
| PIKfyve Kinase | In vitro kinase assay | 14 nM | [7][8][9] |
| IL-12 Production | IFN-γ/SAC-stimulated human PBMCs | 1 nM | [7][9] |
| IL-12 Production | IFN-γ/SAC-stimulated human monocytes | 1 nM | [7][9] |
| IL-12 Production | IFN-γ/SAC-stimulated mouse PBMCs | 2 nM | [7][9] |
| IL-23 Production | Human PBMCs | ~1-2 nM | [9] |
Table 2: Cellular Effects of this compound
| Effect | Cell Type | This compound Concentration | Observation | Reference |
| PI(3,5)P₂ Reduction | HeLa cells | Dose-dependent | Specific decrease in PI(3,5)P₂ levels after 2 hours | [4] |
| PI(3)P Increase | HeLa cells | Dose-dependent | Up to 2.5-fold increase in PI(3)P levels | [4] |
| Vacuole Formation | HEK293 cells | 1-100 nM | Time- and dose-dependent vacuolation | [10] |
| Lysosomal Hyperacidification | U2OS cells | Not specified | Decrease in lysosomal pH from 4.32 to 4.02 | [11] |
| Tumor Growth Inhibition (in vivo) | Daudi Burkitt lymphoma xenograft | 50-150 mg/kg (once a day) | Dose-dependent tumor growth inhibition | [2] |
| Tumor Growth Inhibition (in vivo) | SU-DHL-6 lymphoma xenograft | 60 mg/kg (twice a day) | 48% tumor growth inhibition | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro PIKfyve Kinase Assay
This protocol outlines the procedure for measuring the enzymatic activity of PIKfyve and its inhibition by this compound.
Workflow Diagram:
Caption: Workflow for the in vitro PIKfyve kinase assay.
Methodology:
-
Enzyme Preparation: Human PIKfyve is expressed and purified from a suitable system (e.g., HEK293 cells).
-
Reaction Buffer: Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM DTT, 5 mM MgCl₂, 5 mM MnCl₂, 120 mM NaCl).
-
Compound Preparation: Prepare a dilution series of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Pre-incubation: In a microcentrifuge tube, mix the purified PIKfyve enzyme with the diluted this compound or DMSO (vehicle control) in the kinase assay buffer. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding the substrate PI(3)P and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Lipid Extraction: Extract the lipids using a chloroform/methanol extraction method.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the plate in a suitable solvent system to separate the different phosphoinositides.
-
Analysis: Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PI(3,5)P₂ produced using a phosphorimager. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cellular Phosphoinositide Analysis by HPLC
This protocol describes the quantification of cellular phosphoinositide levels following this compound treatment using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: Workflow for cellular phosphoinositide analysis by HPLC.
Methodology:
-
Cell Culture and Labeling: Culture cells (e.g., HeLa or HEK293) in inositol-free medium supplemented with [³H]-myo-inositol for 48-72 hours to allow for metabolic labeling of the inositol-containing lipids.
-
This compound Treatment: Treat the labeled cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Lipid Extraction: Wash the cells with ice-cold PBS and then extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol:HCl).
-
Deacylation: Deacylate the lipid extract to generate water-soluble glycerophosphoinositols (GroPIs) by treatment with methylamine.
-
HPLC Separation: Separate the GroPIs using a strong anion-exchange (SAX) HPLC column with a gradient of an appropriate buffer (e.g., ammonium phosphate).
-
Detection and Quantification: Collect fractions from the HPLC and determine the radioactivity in each fraction using a scintillation counter. Identify the peaks corresponding to the different GroPIs based on their retention times, and quantify the amount of each phosphoinositide.
Immunofluorescence Staining for Endosomal Markers
This protocol details the visualization of endosomal compartments and their alteration by this compound treatment using immunofluorescence microscopy.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of endosomal markers.
Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and then fix them with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, for 15-20 minutes at room temperature.
-
Permeabilization: After washing with PBS, permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies. This incubation should be done in the dark for 1 hour at room temperature.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using a mounting medium containing an anti-fade reagent. Visualize the stained cells using a confocal microscope.
Conclusion
This compound's targeted inhibition of PIKfyve provides a powerful means to investigate the complex processes of endosomal trafficking and lysosomal homeostasis. The resulting disruption of phosphoinositide balance leads to a range of observable cellular phenotypes, including the characteristic formation of enlarged endosomes. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further exploration of this compound's effects will undoubtedly continue to illuminate the critical role of endo-lysosomal pathways in health and disease, and may pave the way for novel therapeutic strategies.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tonic inhibition of the chloride/proton antiporter ClC-7 by PI(3,5)P2 is crucial for lysosomal pH maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Apilimod: A PIKfyve Kinase Inhibitor as a Potential Antiviral Agent Against Ebola Virus and SARS-CoV-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Apilimod, a potent and specific small-molecule inhibitor of PIKfyve kinase, and its potential as a broad-spectrum antiviral agent against two formidable viral threats: Ebola virus (EBOV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Both viruses rely on host cell endosomal trafficking pathways for productive entry, a process critically dependent on the activity of PIKfyve. This compound's mechanism of action lies in its ability to disrupt this essential host pathway, effectively trapping the viruses within dysfunctional endosomes and preventing their genetic material from reaching the cytoplasm to initiate replication. This guide will delve into the molecular mechanisms, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the intricate signaling and experimental workflows.
Introduction
The emergence and re-emergence of highly pathogenic viruses such as Ebola virus and SARS-CoV-2 underscore the urgent need for effective, readily deployable antiviral therapeutics. A promising strategy in antiviral drug development is to target host factors that are essential for viral replication, as this approach is less susceptible to the development of viral resistance compared to directly targeting viral proteins. This compound, a dicationic molecule, has emerged as a compelling candidate in this regard.[1] Initially investigated for autoimmune diseases, its potent inhibitory effect on the lipid kinase PIKfyve has revealed a broad antiviral potential.[2][3]
PIKfyve kinase plays a pivotal role in the regulation of endosomal maturation and trafficking through the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] By inhibiting PIKfyve, this compound induces the formation of large, swollen endosomes, thereby disrupting the normal trafficking of cargo, including invading viral particles.[4][5] This guide will explore the specific application of this mechanism against EBOV and SARS-CoV-2, both of which utilize endocytic pathways for host cell entry.
Mechanism of Action: Inhibition of PIKfyve Kinase
This compound's primary molecular target is PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PtdIns(3,5)P2. This phosphoinositide is a critical signaling lipid that regulates the maturation of early endosomes into late endosomes and lysosomes, as well as the fission and fusion events within the endosomal system.
Inhibition of PIKfyve by this compound leads to a depletion of PtdIns(3,5)P2, resulting in a characteristic cellular phenotype of enlarged, vacuolated endosomes derived from Rab5 and Rab7 positive compartments.[4] This disruption of endosomal homeostasis is the cornerstone of this compound's antiviral activity. By preventing the proper trafficking and maturation of endosomes, this compound effectively creates a roadblock for viruses that rely on this pathway for entry and uncoating.
Impact on Ebola Virus Entry
Ebola virus enters host cells through a macropinocytosis-like mechanism, followed by trafficking through the endosomal network.[6][7] For successful infection, the viral glycoprotein (GP) must be cleaved by endosomal cathepsins, and the virus must eventually reach the late endosomal/lysosomal compartment containing the Niemann-Pick C1 (NPC1) protein, which serves as the intracellular receptor for EBOV.[8][9] Binding to NPC1 is a critical step that triggers the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm.
This compound's inhibition of PIKfyve disrupts this trafficking itinerary. It has been demonstrated that this compound blocks the trafficking of EBOV particles to NPC1-positive endolysosomes.[10] Instead, the virions become trapped in the swollen, dysfunctional early endosomes, unable to proceed to the site of fusion and entry into the cytoplasm.[10]
Impact on SARS-CoV-2 Entry
SARS-CoV-2 can enter host cells via two main routes: a cell surface pathway mediated by the serine protease TMPRSS2, and an endosomal pathway.[11] The endosomal pathway is particularly relevant in cells with low TMPRSS2 expression. Following binding to the ACE2 receptor, the virus is endocytosed.[12] Within the endosome, the acidic environment and the activity of cathepsins L and B are required to prime the viral spike (S) protein for fusion with the endosomal membrane.[12][13]
This compound's disruption of endosomal trafficking effectively inhibits this entry route. By causing the accumulation of enlarged endosomes, this compound prevents the release of the SARS-CoV-2 genome into the cytoplasm.[14][15] This mechanism has been shown to be effective against various SARS-CoV-2 variants of concern.[16]
Quantitative Data on Antiviral Activity
The antiviral potency of this compound has been quantified in numerous in vitro studies using various cell lines and viral systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Antiviral Activity of this compound against Ebola Virus (EBOV) and Marburg Virus (MARV)
| Virus | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| EBOV | Huh 7 | Authentic Virus Infection | ~100 | [10] |
| EBOV | Vero E6 | Authentic Virus Infection | ~100 | [10] |
| EBOV | Primary Human Macrophages | Authentic Virus Infection | 10 | [10][17] |
| MARV | Huh 7 | Authentic Virus Infection | ~100 | [10] |
| MARV | Vero E6 | Authentic Virus Infection | ~100 | [10] |
| MARV | Primary Human Macrophages | Authentic Virus Infection | 10 | [10] |
| VSV-ZEBOV | SVG-A | Pseudotyped Virus Infection | ~50 | [14] |
| VSV-ZEBOV | MA104 | Pseudotyped Virus Infection | ~50 | [14] |
Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2 and other Coronaviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | Authentic Virus Infection | ~10 | [14] |
| SARS-CoV-2 | 293T-ACE2 | Pseudotyped Virus Entry | - | [18] |
| SARS-CoV-2 | Vero E6 | Authentic Virus Cytopathic Effect | <6.9 (for multiple variants) | [16] |
| SARS-CoV-2 | Calu-3 | Authentic Virus Infection | Inactive | [19] |
| VSV-SARS-CoV-2 | MA104 | Pseudotyped Virus Infection | ~50 | [14] |
| hCoV-OC43 | HUVEC | Authentic Virus Infection | - | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Pseudotyped Virus Neutralization Assay (VSV-based)
This assay is a common method to study viral entry inhibitors in a BSL-2 setting. It utilizes a replication-deficient vesicular stomatitis virus (VSV) in which the native glycoprotein (G) is replaced with the envelope glycoprotein of the virus of interest (e.g., EBOV GP or SARS-CoV-2 S). The VSV genome typically encodes a reporter gene, such as green fluorescent protein (GFP) or luciferase, allowing for quantitative measurement of viral entry.
Materials:
-
HEK293T cells (for pseudovirus production)
-
Target cells susceptible to the virus of interest (e.g., Vero E6, Huh-7)
-
Expression plasmid for the viral envelope glycoprotein (e.g., pCAGGS-EBOV-GP or pCAGGS-SARS-CoV-2-S)
-
VSVΔG-GFP or VSVΔG-Luciferase vector
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well plates
-
Fluorescence microscope or luminometer
Protocol:
-
Pseudovirus Production:
-
Seed HEK293T cells in a T-75 flask to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the viral envelope glycoprotein expression plasmid and the VSVΔG-reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, infect the cells with a VSV-G complemented VSVΔG-reporter virus at a multiplicity of infection (MOI) of 0.3 for 1 hour.
-
Remove the inoculum, wash the cells with PBS, and add fresh medium.
-
Harvest the supernatant containing the pseudotyped virus 24-48 hours post-infection, clarify by centrifugation, and store at -80°C.
-
-
Neutralization Assay:
-
Seed target cells in a 96-well plate to achieve 90-95% confluency on the day of infection.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the target cells and add the virus-drug mixture.
-
Incubate for 18-24 hours at 37°C.
-
Quantify the reporter gene expression (e.g., count GFP-positive cells using a fluorescence microscope or measure luciferase activity with a luminometer).
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software.
-
Authentic Virus Focus-Forming Assay (FFA)
This assay quantifies infectious virus particles by detecting infected cells (foci) using specific antibodies. It is a more sensitive alternative to the plaque assay for some viruses.
Materials:
-
Vero E6 cells or other susceptible cell lines
-
Authentic SARS-CoV-2 or EBOV (requires appropriate BSL-3 or BSL-4 containment)
-
This compound
-
Cell culture medium
-
96-well plates
-
Methylcellulose overlay medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody specific for a viral antigen (e.g., anti-Spike or anti-Nucleocapsid)
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Substrate for the enzyme (if applicable)
-
Microscope or plate reader
Protocol:
-
Seed Vero E6 cells in a 96-well plate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a known amount of virus (e.g., 100 focus-forming units per well) in the presence of the drug for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with medium containing methylcellulose and the respective concentrations of this compound.
-
Incubate for 24-48 hours at 37°C to allow for the formation of foci.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the secondary antibody.
-
Develop the signal using an appropriate substrate and visualize the foci.
-
Count the number of foci per well and calculate the percent inhibition relative to the untreated control.
-
Determine the EC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Ebola virus and SARS-CoV-2 entry and the point of intervention by this compound.
Caption: Ebola virus entry pathway and the inhibitory action of this compound.
Caption: SARS-CoV-2 endosomal entry pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagrams outline the workflows for the key experimental assays described in this guide.
Caption: Workflow for the Pseudotyped Virus Neutralization Assay.
Caption: Workflow for the Authentic Virus Focus-Forming Assay.
In Vivo Efficacy
While in vitro data for this compound is promising, in vivo studies have yielded mixed results. In a mouse model of Ebola virus disease, this compound did not provide a survival advantage, potentially due to its immunomodulatory effects, including the inhibition of IL-12 and IL-23 production.[21][22] Similarly, in a murine model of COVID-19, this compound treatment was associated with worse disease outcomes, despite its potent in vitro antiviral activity.[20][23] These findings highlight the complexity of translating in vitro efficacy to in vivo models and underscore the need for further research to understand the pharmacokinetic and pharmacodynamic properties of this compound in the context of viral infections.
Conclusion and Future Directions
This compound represents a compelling example of a host-targeted antiviral with a well-defined mechanism of action against both Ebola virus and SARS-CoV-2 in vitro. Its ability to potently inhibit PIKfyve kinase and disrupt the essential endosomal trafficking pathway highlights a promising strategy for developing broad-spectrum antiviral therapies. However, the discrepancy between in vitro and in vivo results necessitates further investigation. Future research should focus on:
-
Optimizing dosing and delivery strategies to maximize antiviral efficacy while minimizing potential off-target effects in vivo.
-
Investigating the interplay between this compound's antiviral and immunomodulatory activities.
-
Exploring combination therapies with direct-acting antivirals to potentially enhance efficacy and reduce the risk of resistance.
-
Evaluating the efficacy of this compound in more advanced preclinical models that better recapitulate human disease.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The PIKfyve Inhibitor this compound: A Double-Edged Sword against COVID-19 [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Cellular Entry of Ebola Virus Involves Uptake by a Macropinocytosis-Like Mechanism and Subsequent Trafficking through Early and Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Endolysosomal System: The Acid Test for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. pnas.org [pnas.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of potential COVID-19 treatment compounds which inhibit SARS Cov2 prototypic, Delta and Omicron variant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. mdpi.com [mdpi.com]
- 23. ecdc.europa.eu [ecdc.europa.eu]
The Therapeutic Potential of Apilimod in B-cell non-Hodgkin Lymphoma: A Technical Guide
Abstract
Apilimod, a first-in-class inhibitor of the lipid kinase PIKfyve, has emerged as a promising therapeutic agent for B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its mechanism of action, anti-tumor activity, and the experimental methodologies used for its evaluation. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to offer a detailed resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Non-Hodgkin lymphoma (NHL) represents a diverse group of lymphoproliferative malignancies, with B-cell lymphomas being the most prevalent. While significant therapeutic advancements have been made, many patients experience relapse or become refractory to standard treatments, underscoring the urgent need for novel therapeutic strategies.[1][2] this compound, initially developed as an immunomodulatory agent for inflammatory diseases, has been repurposed as a potent and selective anti-cancer agent with significant activity against B-NHL.[1][2] This document details the scientific rationale and supporting data for the clinical development of this compound in this indication.
Mechanism of Action: Targeting PIKfyve and Lysosomal Homeostasis
This compound exerts its cytotoxic effects in B-NHL cells through the specific inhibition of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] PIKfyve is a crucial enzyme in the endolysosomal pathway, responsible for the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns5P).[4]
The inhibition of PIKfyve by this compound leads to a profound disruption of lysosomal homeostasis, a novel anticancer mechanism.[1][2][5] This disruption manifests as:
-
Lysosomal Swelling: Inhibition of PIKfyve results in the formation of large cytoplasmic vacuoles.[4][6]
-
Impaired Autophagy: There is an accumulation of autophagic cargoes, indicating a deficit in the clearance function of lysosomes.[5]
-
Defective Lysosomal Enzyme Maturation: The processing of lysosomal enzymes, such as cathepsins, is impaired.[5]
-
TFEB Nuclear Translocation: this compound treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, as a compensatory response to lysosomal stress.[1][5][7]
Interestingly, the cell death induced by this compound appears to be non-canonical and is not blocked by inhibitors of caspases, cathepsins, or necroptosis.[5][8]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective cytotoxic activity against a broad range of B-NHL cell lines. A high-throughput screening of 48 human B-NHL cell lines revealed that over 75% were sensitive to this compound with a 50% inhibitory concentration (IC50) of less than 200 nM.[6] In contrast, normal cells exhibited significantly lower sensitivity.[1][2]
| Cell Type | Average IC50 (nM) | Reference |
| B-NHL Cell Lines | 142 | [1][2] |
| Normal Cells | 12,782 | [1][2] |
| Specific B-NHL Subtypes | ||
| Daudi (Burkitt Lymphoma) | <200 | [1] |
| SU-DHL-6 | Not specified, but sensitive | [2] |
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in vivo using xenograft models of B-NHL.
-
Daudi Burkitt Lymphoma Xenograft Model: Dose-dependent tumor growth inhibition was observed with once-daily oral administration of this compound (50-150 mg/kg free base) without significant effects on body weight.[1][2]
-
SU-DHL-6 Xenograft Model: Oral dosing of this compound dimesylate at 60 mg/kg (approximately 41 mg/kg free base) twice daily resulted in a 48% inhibition of tumor growth.[2][6]
Furthermore, this compound has shown synergistic activity when combined with other approved B-NHL therapies.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Daudi | This compound (50-150 mg/kg) | Dose-dependent | [1][2] |
| SU-DHL-6 | This compound (60 mg/kg dimesylate) | 48% | [2][6] |
| SU-DHL-6 | This compound + Rituximab | 83% | [6] |
| A20 | This compound + anti-PD-L1 | 86% (vs. 51% and 53% for single agents) | [1] |
Clinical Development
A Phase 1, open-label, dose-escalation study (NCT02594384) is currently evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma.[6][9]
-
Dosage and Administration: this compound is administered orally as 25 mg or 50 mg capsules, two or three times daily, in 28-day cycles.[6][9] The maximum tolerated dose (MTD) was determined to be up to 125 mg twice a day or 75 mg three times a day.[9]
-
Study Design: The study employs a 3+3 dose-escalation design to establish the MTD.[9] Subsequent expansion cohorts will further characterize the safety and activity of this compound as a monotherapy and in combination with rituximab or atezolizumab.[9]
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: B-NHL cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere of 5% CO2.
-
Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® Reagent is added to each well, and plates are incubated for 10 minutes at room temperature to induce cell lysis. Luminescence is then measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in an in vivo setting.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are used.
-
Tumor Cell Implantation: B-NHL cells (e.g., Daudi or SU-DHL-6) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight and overall health of the animals are also monitored.
Genome-Wide CRISPR Screen
This unbiased genetic screen identifies genes that modulate sensitivity to this compound.
-
gRNA Library Transduction: A lentiviral library of guide RNAs (gRNAs) targeting all genes in the human genome is transduced into B-NHL cells expressing Cas9 nuclease.
-
Drug Selection: The transduced cell population is treated with a lethal dose of this compound.
-
Identification of Resistant Clones: Cells that survive the drug treatment are harvested.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant cells, and the gRNA sequences are amplified by PCR and identified by deep sequencing.
-
Data Analysis: Genes whose gRNAs are enriched in the resistant population are identified as potential determinants of this compound sensitivity. This approach identified TFEB, CLCN7, OSTM1, and SNX10 as key genes.[1][7]
Conclusion
This compound represents a novel therapeutic strategy for B-cell non-Hodgkin lymphoma by targeting PIKfyve and disrupting lysosomal homeostasis. Robust preclinical data demonstrate its potent and selective anti-tumor activity, both as a single agent and in combination with existing therapies. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients with relapsed or refractory B-NHL. The unique mechanism of action of this compound offers a promising new avenue for the treatment of this challenging malignancy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. ashpublications.org [ashpublications.org]
- 8. lamtherapeutics.com [lamtherapeutics.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Molecular Target of Apilimod in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apilimod, a potent and highly selective small molecule inhibitor, has emerged as a promising therapeutic agent in oncology. Extensive research has unequivocally identified its primary molecular target in cancer cells as Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) . This kinase plays a crucial role in the regulation of endosomal and lysosomal homeostasis. By inhibiting PIKfyve, this compound triggers a cascade of cellular events culminating in cancer cell death, with a particularly pronounced effect in hematological malignancies such as B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate these findings.
The Molecular Target: PIKfyve Kinase
This compound exhibits exquisite specificity and high affinity for PIKfyve, a lipid kinase that catalyzes the synthesis of two key phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI5P).[1] Chemical-capture mass spectrometry has identified PIKfyve and its binding partner VAC14 as the primary targets of this compound in cancer cells.[1][2]
Binding Affinity and Potency:
This compound binds to the kinase domain of PIKfyve with a high degree of affinity, demonstrating a dissociation constant (Kd) of 75 pM .[1] This strong binding translates to potent inhibition of PIKfyve's enzymatic activity.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a notable sensitivity observed in B-cell non-Hodgkin lymphoma. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range for sensitive cell lines.
| Cell Line Subtype | Cancer Type | IC50 (nM) | Reference |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | < 200 | [2] |
| Daudi | Burkitt Lymphoma | < 200 | [2] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | < 200 | [2] |
| Various B-NHL Lines | B-cell non-Hodgkin Lymphoma | Median: 142 | [2] |
| Normal Cells | Non-cancerous | Median: 12,782 | [2] |
| PIKfyve Kinase Assay | In Vitro | 14 | [3] |
| PIKfyve Kinase Assay | In Vitro (PtdIns5P & PtdIns(3,5)P2 synthesis) | Subnanomolar | [4] |
Mechanism of Action: Disruption of Lysosomal Homeostasis
The primary mechanism of this compound's anticancer activity stems from the inhibition of PIKfyve, leading to a profound disruption of lysosomal function and homeostasis.[1][2] This disruption manifests through several key cellular consequences:
-
Impaired Autophagic Flux: this compound blocks the late stages of autophagy, leading to the accumulation of autophagosomes and the autophagy substrate p62.[1] This is due to the impaired fusion of autophagosomes with lysosomes for degradation.
-
Defective Lysosomal Maturation: The maturation of lysosomal proteases, such as cathepsins, is hindered, further compromising the degradative capacity of the lysosome.[1]
-
Endolysosomal Membrane Trafficking Defects: Inhibition of PIKfyve results in the accumulation of enlarged endosomes and lysosomes, observed as cytoplasmic vacuoles.[1][2]
-
TFEB-Mediated Lysosomal Stress Response: this compound treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] This is a cellular response to the lysosomal stress induced by the drug. Interestingly, this TFEB activation is independent of mTOR signaling.[1][5][6]
Caption: this compound inhibits PIKfyve, disrupting lysosomal homeostasis and leading to cancer cell death.
Key Signaling Pathways Affected
The inhibition of PIKfyve by this compound perturbs signaling pathways crucial for cell survival, primarily centered around lysosomal function and cellular stress responses.
The PIKfyve-TFEB Axis
A critical pathway affected by this compound is the regulation of TFEB. Under normal conditions, TFEB is phosphorylated and retained in the cytoplasm. This compound-induced PIKfyve inhibition leads to TFEB dephosphorylation and its subsequent translocation to the nucleus, where it activates the transcription of genes involved in lysosomal biogenesis and autophagy as a compensatory stress response.[1][2] This activation, however, appears to contribute to the cellular demise in the context of overwhelming lysosomal dysfunction. Notably, this process is independent of the canonical mTORC1-mediated regulation of TFEB.[1][5][6]
Caption: this compound induces TFEB nuclear translocation independent of mTORC1.
Experimental Protocols
The identification and characterization of this compound's molecular target have been achieved through a combination of cutting-edge experimental techniques.
PIKfyve Kinase Assay (ADP-Glo™ Assay)
This assay is used to quantify the enzymatic activity of PIKfyve and the inhibitory effect of this compound.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol Outline: [1][7][8][9]
-
Reaction Setup: Recombinant human PIKfyve enzyme is incubated with its substrate, phosphatidylinositol-3-phosphate (PI(3)P), and ATP in a kinase reaction buffer. Test compounds, such as this compound, are added at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 40 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back to ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus to the PIKfyve activity.
-
IC50 Determination: The concentration of this compound that inhibits 50% of PIKfyve activity (IC50) is calculated from a dose-response curve.
Chemical-Capture Mass Spectrometry
This technique is employed to identify the direct binding targets of a small molecule from the entire proteome.
-
Probe Synthesis: An analog of this compound is synthesized with a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.
-
Cellular Treatment: Cancer cells are treated with the this compound probe.
-
Crosslinking: The cells are exposed to UV light to covalently crosslink the probe to its direct binding partners.
-
Cell Lysis and Enrichment: The cells are lysed, and the probe-bound proteins are enriched using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Proteomic Analysis: The enriched proteins are digested into peptides and identified and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., competition with excess unmodified this compound) are identified as direct targets.
Genome-Wide CRISPR-Cas9 Knockout Screen
CRISPR screens are powerful tools to identify genes that, when knocked out, confer resistance or sensitivity to a drug.
Principle: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of Cas9-expressing cancer cells. The cells are then treated with the drug of interest (this compound). sgRNAs targeting genes essential for the drug's efficacy will be depleted from the surviving cell population.
Protocol Outline (using GeCKO library): [1][11][12][13][14]
-
Library Transduction: A lentiviral library of sgRNAs (e.g., GeCKO v2) is transduced into Cas9-expressing cancer cells at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Drug Selection: The transduced cell population is treated with this compound at a concentration that inhibits the growth of the majority of cells.
-
Genomic DNA Extraction: Genomic DNA is extracted from the surviving cells and from a control population of untreated cells.
-
sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The abundance of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are significantly depleted in the treated sample represent genes whose knockout confers resistance to this compound, indicating their importance in mediating the drug's cytotoxic effects.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Quantitative Chemical Proteomics Approach to Identify Posttranslational Modification-mediated Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR screen using the GeCKO library [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. sanjanalab.org [sanjanalab.org]
Preclinical Profile of Apilimod: A PIKFYVE Inhibitor for Frontotemporal Dementia
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder with no approved disease-modifying therapies. A significant portion of familial FTD cases are caused by a hexanucleotide repeat expansion in the C9orf72 gene, leading to both a loss-of-function (haploinsufficiency) and a toxic gain-of-function (dipeptide repeat protein production). Emerging preclinical evidence points to Apilimod, a small molecule inhibitor of phosphoinositide kinase FYVE-type zinc finger containing (PIKFYVE), as a promising therapeutic candidate. In cellular and animal models of C9orf72-FTD, this compound has demonstrated the ability to rescue key pathological features associated with both disease mechanisms. This technical guide provides an in-depth overview of the preclinical studies of this compound in FTD models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound and its Target: PIKFYVE
This compound is a potent and selective inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the endolysosomal pathway.[1] PIKFYVE phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key lipid in regulating the maturation and function of endosomes and lysosomes.[1][2] In the context of FTD, particularly C9orf72-mediated disease, dysfunction of the endolysosomal pathway is a central pathological feature.[3] Inhibition of PIKFYVE by this compound has been shown to modulate this pathway, offering a potential therapeutic avenue.[4][5]
Mechanism of Action: The PIKFYVE Signaling Pathway
This compound's therapeutic potential in FTD stems from its ability to modulate the PIKFYVE signaling pathway, thereby correcting deficits in endolysosomal trafficking caused by C9orf72 haploinsufficiency. The following diagram illustrates the core signaling cascade.
Preclinical Efficacy in C9orf72 FTD Models
Preclinical studies have primarily utilized mouse models with reduced or absent C9orf72 expression (C9orf72+/- and C9orf72-/- mice) and induced pluripotent stem cell (iPSC)-derived motor neurons from C9orf72-ALS/FTD patients. These models recapitulate key aspects of the human disease, including both loss-of-function and gain-of-function pathologies.
Rescue of Loss-of-Function Phenotypes
C9orf72 haploinsufficiency leads to defects in endosomal and lysosomal pathways and increased neuronal excitotoxicity.[4][5] this compound has been shown to ameliorate these deficits.
Table 1: Quantitative Effects of this compound on Loss-of-Function Phenotypes in C9orf72 Mouse Models
| Phenotype | Model | Treatment | Outcome | Reference |
| Endosome and Lysosome Number | C9orf72+/- and -/- mice (hippocampus) | 0.3 µL infusion of 0.5, 3, or 20 µM this compound | Increased number of endosomes and LAMP1+ lysosomes in neurons and astrocytes. | [5] |
| Glutamate Receptor Levels | C9orf72+/- mice (hippocampus) | Not specified | Lowered levels of NR1 and GLUR6/7 in the CA1 region and dentate gyrus. | [6] |
| NMDA-Induced Excitotoxicity | C9orf72+/+ mice (hippocampus) | Co-injection with NMDA | Dose-dependently reduced NMDA-induced neurodegeneration. | [6] |
| Motor Neuron Survival | C9orf72 patient iPSC-derived motor neurons | Not specified | Increased survival in response to glutamate-induced stress. | [7] |
Amelioration of Gain-of-Function Pathology
The C9orf72 repeat expansion leads to the production of toxic dipeptide repeat (DPR) proteins through repeat-associated non-AUG (RAN) translation.[4] this compound treatment has been shown to reduce the levels of these toxic proteins.
Table 2: Quantitative Effects of this compound on Gain-of-Function Phenotypes
| Phenotype | Model | Treatment | Outcome | Reference |
| Dipeptide Repeat Protein Levels | C9orf72+/- and -/- mice (hippocampus) | 0.3 µL infusion of 0.5, 3, or 20 µM this compound | Decreased levels of dipeptide repeat proteins from both sense and antisense transcripts. | [5] |
| Poly(GP) Dipeptide Repeat Levels | C9orf72-ALS patients (Phase 2a clinical trial) | 125 mg this compound dimesylate twice daily for 12 weeks | 73% reduction in cerebrospinal fluid (CSF) poly(GP) levels. | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the preclinical efficacy of this compound in FTD models.
In Vivo Studies in C9orf72 Mouse Models
4.1.1. Animals: C9orf72+/- and C9orf72-/- mice are used as models of FTD.
4.1.2. This compound Administration: A single 0.3 µL infusion of this compound (at concentrations of 0.5, 3, or 20 µM in PBS) is delivered directly into the hippocampus.[5]
4.1.3. NMDA-Induced Excitotoxicity Assay: To assess neuroprotection, NMDA is co-injected with this compound into the hippocampus. Neurodegeneration is evaluated 48 hours post-injection by measuring the size of the resulting lesion.[6]
4.1.4. Immunofluorescence Staining and Quantification:
-
Vesicle Quantification: Brain sections are stained with antibodies against early endosome antigen 1 (EEA1) and lysosomal-associated membrane protein 1 (LAMP1). The number of positive vesicles in neurons and astrocytes is quantified using confocal microscopy and image analysis software.[2][9]
-
Glutamate Receptor and DPR Quantification: Sections are stained with antibodies against glutamate receptor subunits (NR1, GLUR6/7) and dipeptide repeat proteins (poly(GP), poly(PR)). The intensity of the fluorescent signal is measured to determine relative protein levels.[6]
In Vitro Studies using iPSC-Derived Motor Neurons
4.2.1. Cell Culture: iPSCs are generated from FTD patients carrying the C9orf72 repeat expansion and differentiated into motor neurons.
4.2.2. This compound Treatment and Stress Induction: Motor neuron cultures are treated with this compound at various concentrations. To model disease-relevant stress, cultures are exposed to glutamate to induce excitotoxicity.[7]
4.2.3. Cell Survival Assays: Cell viability is assessed using standard assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[10]
4.2.4. Western Blotting for Pathological Proteins:
-
Cell lysates are collected and separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against total and phosphorylated TDP-43, as well as various dipeptide repeat proteins.[11][12]
-
Band intensities are quantified to determine the effect of this compound on the levels of these pathological proteins.
Conclusion and Future Directions
The preclinical data for this compound in FTD models are highly encouraging, demonstrating a dual mechanism of action that addresses both the loss-of-function and gain-of-function pathologies associated with the C9orf72 mutation. The consistent findings across cellular and animal models, coupled with the recent positive biomarker data from a Phase 2a clinical trial in C9orf72-ALS patients, provide a strong rationale for the continued development of this compound for FTD.[8] Future preclinical studies should focus on long-term systemic administration to further evaluate its therapeutic potential and safety profile. Additionally, exploring the efficacy of this compound in other genetic forms of FTD with endolysosomal pathway deficits could broaden its therapeutic application.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKFYVE Inhibition Mitigates Disease in Models of Diverse Forms of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS/FTD disease processes in vivo | bioRxiv [biorxiv.org]
- 7. Haploinsufficiency Leads to Neurodegeneration in C9ORF72 ALS/FTD Human Induced Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Endosome and Lysosome Motilities in Cultured Neurons Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The identification of high-performing antibodies for TDP-43 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Apilimod: A Targeted Disruption of Lysosomal Homeostasis in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The lysosome, once viewed as a simple cellular recycling center, is now recognized as a critical hub for metabolic signaling and a key player in cancer cell survival and proliferation. Its intricate functions make it a compelling target for novel anticancer therapies. Apilimod, a first-in-class inhibitor of the lipid kinase PIKfyve, has emerged as a potent disruptor of lysosomal homeostasis, demonstrating significant cytotoxic activity in various cancer models, particularly B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in perturbing lysosomal function and its therapeutic potential in oncology. We will delve into the quantitative data supporting its efficacy, detail key experimental methodologies, and visualize the complex signaling pathways involved.
Introduction: The Lysosome as a Therapeutic Target in Cancer
Cancer cells exhibit a heightened reliance on lysosomal function to support their increased metabolic demands, clear aggregated proteins, and mediate autophagic processes essential for survival under stress. This dependency creates a therapeutic window for agents that can selectively disrupt lysosomal homeostasis. Key lysosomal processes implicated in cancer include:
-
Autophagy: A catabolic process where cellular components are degraded and recycled by lysosomes. Cancer cells often hijack this pathway to maintain energy balance and survive nutrient deprivation.
-
Nutrient Sensing and Signaling: The lysosome is a central platform for nutrient sensing, most notably through the mTORC1 signaling pathway, which integrates signals to control cell growth and proliferation.
-
Drug Resistance: Lysosomes can sequester and inactivate chemotherapeutic agents, contributing to the development of drug resistance.
Targeting these lysosomal vulnerabilities represents a promising strategy for the development of novel cancer therapeutics.
This compound's Mechanism of Action: Inhibition of PIKfyve Kinase
This compound's primary molecular target is the phosphatidylinositol-3-phosphate 5-kinase, PIKfyve.[1][2][3] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from its precursor, phosphatidylinositol 3-phosphate (PtdIns3P).[4][5] PI(3,5)P₂ is a low-abundance but critical lipid messenger that regulates the fission and fusion of endosomes and lysosomes, thereby maintaining their size, morphology, and function.[6]
By inhibiting PIKfyve, this compound triggers a cascade of events that profoundly disrupt lysosomal homeostasis:
-
Depletion of PI(3,5)P₂: This is the direct consequence of PIKfyve inhibition, leading to a failure in the proper scission of vesicles from endolysosomal compartments.[1][6]
-
Accumulation of PtdIns3P: The substrate for PIKfyve, PtdIns3P, accumulates, further contributing to the dysregulation of endosomal trafficking.[5][7]
-
Endolysosomal Swelling (Vacuolization): The most striking morphological change induced by this compound is the formation of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][7][8] This is attributed to an imbalance in membrane trafficking, where fusion events dominate over fission.[6]
This targeted disruption of the PIKfyve-PI(3,5)P₂ axis forms the foundation of this compound's anticancer activity.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. onesearch.uark.edu [onesearch.uark.edu]
- 4. pnas.org [pnas.org]
- 5. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to the On-Target Effects of Apilimod on PIKfyve Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apilimod is a potent and highly specific small molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and cellular homeostasis. Initially developed as an inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production, its direct molecular target was later identified as PIKfyve.[1][2] This discovery has positioned this compound as an invaluable tool for dissecting the complex roles of PIKfyve-mediated signaling and as a potential therapeutic agent for a range of diseases, including B-cell non-Hodgkin lymphoma, autoimmune disorders, and viral infections.[3][4][5][6] This guide provides a comprehensive overview of the on-target effects of this compound, detailing its mechanism of action, quantitative biochemical data, associated cellular phenotypes, and the experimental protocols used for its characterization.
Mechanism of Action: Direct Inhibition of PIKfyve Phosphotransferase Activity
PIKfyve is a lipid kinase that plays a pivotal role in the phosphoinositide (PI) signaling pathway. Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) on the 5' position of the inositol ring, thereby synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[5][6][7] PI(3,5)P₂ is a low-abundance but crucial signaling lipid that governs the maturation of endosomes, lysosomes, and autophagosomes.[7][8] PIKfyve is also responsible for the production of nearly all cellular phosphatidylinositol 5-phosphate (PI(5)P), which is generated from PI(3,5)P₂.[9]
This compound exerts its on-target effect by directly binding to the ATP-binding pocket of the PIKfyve kinase domain, thereby inhibiting its phosphotransferase activity.[1][10] This inhibition blocks the conversion of PI(3)P to PI(3,5)P₂, leading to two primary downstream consequences: a significant reduction in the cellular levels of PI(3,5)P₂ and PI(5)P, and a corresponding accumulation of the substrate, PI(3)P.[9][11] This disruption of phosphoinositide balance is the molecular basis for the profound cellular effects observed upon this compound treatment.
Caption: this compound inhibits PIKfyve, blocking PI(3,5)P₂ and PI(5)P synthesis.
Quantitative Data on this compound's On-Target Effects
The potency and specificity of this compound have been quantified across various assays. These data highlight its sub-nanomolar to low-nanomolar efficacy in inhibiting PIKfyve and its downstream cellular functions.
| Parameter | Value | Assay Type / Cell Line | Reference |
| PIKfyve Kinase Inhibition (IC₅₀) | 14 nM | In Vitro Kinase Assay | [1][4][12] |
| PIKfyve Binding Affinity (K D) | 75 pM | Quantitative PCR-based readout | [5] |
| IL-12 Inhibition (IC₅₀) | 1 nM | IFN-γ/SAC-stimulated human PBMCs | [12] |
| IL-12 Inhibition (IC₅₀) | 1 nM | Human monocytes | [12] |
| IL-23 Inhibition (IC₅₀) | 1-2 nM | Human cell-based assays | [4] |
| Antiproliferative Effect (IC₅₀) | Varies (nM range) | B-cell non-Hodgkin lymphoma lines | [3] |
Cellular Phenotypes Resulting from PIKfyve Inhibition
The biochemical inhibition of PIKfyve by this compound manifests in distinct and observable cellular phenotypes, which serve as hallmarks of its on-target activity.
-
Cytoplasmic Vacuolation: The most prominent effect of this compound treatment is the formation of large, translucent cytoplasmic vacuoles.[1] These structures arise from the dilation and fusion of endosomes and lysosomes due to the failure of membrane fission and recycling processes, which are dependent on PI(3,5)P₂.[8][10] This phenotype is a direct consequence of disrupting endomembrane homeostasis.[1]
-
Autophagy Blockade: While this compound can induce the accumulation of autophagosomes, it ultimately impairs the maturation of autolysosomes and blocks the overall autophagic flux.[5][10] This is attributed to the critical role of PIKfyve in lysosomal function and the fusion of autophagosomes with lysosomes.
-
Disruption of Endosomal Trafficking: PIKfyve inhibition impairs multiple trafficking pathways. This includes the retrograde transport of proteins from endosomes to the trans-Golgi network (TGN) and endocytic recycling pathways to the plasma membrane.[7]
Caption: this compound's inhibition of PIKfyve leads to downstream cellular effects.
Key Experimental Protocols
The characterization of this compound's on-target effects relies on a suite of specific biochemical and cell-based assays.
In Vitro PIKfyve Kinase Assay
This assay directly measures the enzymatic activity of PIKfyve and its inhibition by this compound.
-
Objective: To determine the IC₅₀ of this compound for PIKfyve kinase activity.
-
Methodology:
-
Reaction Setup: Recombinant PIKfyve enzyme is incubated in a kinase reaction buffer containing the substrate PI(3)P and [γ-³²P]ATP.
-
Inhibitor Addition: Reactions are performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation of PI(3)P.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.
-
Analysis: The radiolabeled product, PI(3,5)P₂, is separated from the substrate and other lipids using thin-layer chromatography (TLC).
-
Quantification: The amount of ³²P incorporated into PI(3,5)P₂ is quantified using autoradiography or a phosphorimager. The results are plotted against the inhibitor concentration to calculate the IC₅₀ value.[1]
-
Cellular Phosphoinositide Analysis by HPLC
This method quantifies the levels of different phosphoinositides within cells following this compound treatment.
-
Objective: To measure the change in cellular PI(3,5)P₂, PI(5)P, and PI(3)P levels.
-
Methodology:
-
Metabolic Labeling: Cells (e.g., HeLa, HEK293) are metabolically labeled by culturing them for 48-72 hours in a medium containing [³H]myo-inositol.[1][11]
-
Treatment: The labeled cells are treated with this compound or a vehicle control for a specified duration (e.g., 120 minutes).[1][12]
-
Lipid Extraction: Cells are harvested, and lipids are extracted.
-
Deacylation: The extracted lipids are deacylated to generate water-soluble glycerophosphoinositol phosphates.
-
HPLC Separation: The deacylated products are separated using high-performance liquid chromatography (HPLC) with a strong anion exchange column.
-
Quantification: The radioactivity in the collected fractions corresponding to each phosphoinositide species is measured by scintillation counting. Levels are normalized to the vehicle control.[1]
-
Target Identification via Chemical Proteomics
This approach uses an immobilized form of this compound to identify its direct binding partners within the cellular proteome.
-
Objective: To confirm that PIKfyve is the primary molecular target of this compound in a cellular context.
-
Methodology:
-
Probe Synthesis: this compound is chemically modified to be linked to a solid support, such as sepharose beads.
-
Cell Lysate Preparation: Cells are lysed to release total cellular proteins.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound are captured on the beads.
-
Competition Assay (Optional but recommended): To ensure specificity, a parallel incubation is performed where the lysate is pre-incubated with an excess of free (non-immobilized) this compound, which should compete for binding and reduce the amount of target protein captured on the beads.[1]
-
Washing and Elution: The beads are washed to remove non-specific binders, and the captured proteins are eluted.
-
Identification: The eluted proteins are identified using either Western blotting with an antibody specific for PIKfyve or by unbiased mass spectrometry for proteome-wide analysis.[1][5]
-
Caption: Workflow for identifying this compound's target via chemical proteomics.
Conclusion
This compound is a first-in-class, highly selective inhibitor of PIKfyve kinase.[4][5] Its on-target inhibition of PIKfyve's phosphotransferase activity leads to a depletion of the critical signaling lipids PI(3,5)P₂ and PI(5)P, resulting in profound and well-characterized cellular phenotypes, including cytoplasmic vacuolation and blockade of autophagic flux. The detailed understanding of its mechanism of action, supported by robust quantitative data and specific experimental protocols, establishes this compound as a cornerstone tool for investigating PIKfyve biology and a promising therapeutic candidate for targeted cancer therapy and other indications.
References
- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve, a class III PI kinase, is the target of the small molecular IL-12/IL-23 inhibitor this compound and a player in Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 9. pnas.org [pnas.org]
- 10. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Apilimod In Vitro Cell Viability Assay Using CellTiter-Glo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apilimod is a potent and specific inhibitor of the lipid kinase PIKfyve, which plays a crucial role in endosomal trafficking and lysosomal function by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] Inhibition of PIKfyve disrupts these pathways, leading to lysosomal dysfunction and ultimately inducing cytotoxicity in various cancer cell types, with particular sensitivity observed in B-cell non-Hodgkin lymphoma (B-NHL).[3][4] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to and inhibiting the phosphotransferase activity of PIKfyve.[5] This inhibition blocks the synthesis of PtdIns(3,5)P2 and PtdIns5P from their precursor, phosphatidylinositol 3-phosphate (PtdIns3P).[2][6] The depletion of PtdIns(3,5)P2 disrupts endolysosomal membrane trafficking and impairs lysosomal homeostasis, leading to the accumulation of enlarged cytoplasmic vacuoles and ultimately cell death.[2][3][7] The disruption of lysosomal function is a key contributor to this compound's anticancer activity.[3]
Caption: this compound inhibits PIKfyve, disrupting endolysosomal trafficking and leading to decreased cell viability.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. The following table summarizes representative data.
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| B-NHL Cell Lines (average) | B-cell Non-Hodgkin Lymphoma | 5 days | < 200 | [4] |
| WSU-DLCL2 | B-cell Non-Hodgkin Lymphoma | 5 days | Representative sensitive line | [4] |
| PDAC Cell Lines | Pancreatic Ductal Adenocarcinoma | 5 days | 24-600 | [8] |
| A549 | Non-small-cell Lung Cancer | 72 hours | 36.6 ± 2.8 x 10⁻³ µM | [9] |
| DU-145 | Prostate Cancer | 72 hours | 122.7 ± 5.4 µM | [9] |
| WM2664 | Melanoma | 72 hours | 155.1 ± 3.2 µM | [9] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.
Materials
-
This compound (powder or DMSO stock solution)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Appropriate cancer cell line and complete culture medium
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Luminometer
Reagent Preparation
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
CellTiter-Glo® Reagent: Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer as per the manufacturer's instructions.[10] Allow the solution to equilibrate to room temperature before use.
Experimental Workflow
Caption: Workflow for the this compound CellTiter-Glo® cell viability assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range to test would be 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells or without medium change). Add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours, based on literature for B-NHL cells).[4]
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Subtract the average background luminescence (medium only wells) from all experimental readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
% Viability = (Luminescence_treated / Luminescence_vehicle) * 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the cytotoxic effects of this compound in vitro.[12][13] The provided protocol, in conjunction with the understanding of this compound's mechanism of action, offers a comprehensive guide for researchers investigating this promising anti-cancer agent. Careful optimization of cell seeding density and treatment duration for each specific cell line is recommended to ensure accurate and reproducible results.
References
- 1. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of both RAS and PIKfyve may offer a promising treatment approach for PDAC | BioWorld [bioworld.com]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Apilimod Treatment in In Vivo Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Apilimod, a first-in-class PIKfyve kinase inhibitor, in preclinical in vivo mouse models of lymphoma. The information compiled is based on published research and is intended to guide the design and execution of similar studies.
Introduction
This compound is a potent and selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase crucial for the regulation of endosomal and lysosomal trafficking.[1][2][3] In B-cell non-Hodgkin lymphoma (B-NHL), inhibition of PIKfyve by this compound leads to disruption of lysosomal homeostasis, characterized by impaired autophagosome clearance, defective lysosomal enzyme maturation, and ultimately, cancer cell death.[1][4][5] Preclinical studies have demonstrated the single-agent efficacy of this compound in various lymphoma xenograft and syngeneic mouse models, as well as synergistic activity with other anti-cancer agents like rituximab and anti-PD-L1.[1]
Mechanism of Action: PIKfyve Inhibition
This compound exerts its cytotoxic effects in B-NHL cells by targeting the PIKfyve-regulated pathway, which is essential for endolysosomal function.
-
PIKfyve and Phosphoinositide Metabolism: PIKfyve is a key enzyme that phosphorylates phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1][6] Both PI3P and PI(3,5)P2 are critical signaling lipids that regulate the identity and function of endosomes and lysosomes.
-
This compound's Impact: By inhibiting PIKfyve, this compound leads to a decrease in PI(3,5)P2 levels and an accumulation of its substrate, PI3P.[1] This imbalance disrupts the normal trafficking of vesicles to and from the lysosome.
-
Cellular Consequences: The disruption of lysosomal function results in several downstream effects that contribute to cell death in B-NHL, including:
-
Lysosomal Swelling: Impaired trafficking leads to the accumulation of undigested material and the formation of large cytoplasmic vacuoles.[4]
-
Autophagy Blockade: The fusion of autophagosomes with lysosomes is hindered, preventing the degradation of cellular waste and damaged organelles.[1]
-
TFEB Nuclear Translocation: The master regulator of lysosomal biogenesis, TFEB, translocates to the nucleus, likely as a compensatory response to lysosomal stress.[4][5]
-
Impaired Lysosomal Enzyme Maturation: The proper processing and activation of lysosomal enzymes like cathepsins are disrupted.[1]
-
Below is a diagram illustrating the PIKfyve signaling pathway and the mechanism of action of this compound.
Caption: PIKfyve signaling pathway and this compound's mechanism of action in B-NHL.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo mouse model studies of this compound in lymphoma.
Table 1: this compound Monotherapy Treatment Protocols and Efficacy
| Lymphoma Model | Mouse Strain | This compound Dose (Free Base) | Administration Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| Daudi (Burkitt) | Not Specified | 50 mg/kg | Oral (p.o.), Once Daily | Dose-dependent | [1] |
| Daudi (Burkitt) | Not Specified | 100 mg/kg | Oral (p.o.), Once Daily | Dose-dependent | [1] |
| Daudi (Burkitt) | Not Specified | 150 mg/kg | Oral (p.o.), Once Daily | Dose-dependent | [1] |
| SU-DHL-6 (DLBCL) | Not Specified | ~41 mg/kg | Oral (p.o.), Twice Daily | 48% | [1] |
Table 2: this compound Combination Therapy Treatment Protocols and Efficacy
| Lymphoma Model | Mouse Strain | Combination Treatment | This compound Dose (Free Base) & Schedule | Combination Agent Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| SU-DHL-6 (DLBCL) | Not Specified | This compound + Rituximab | ~41 mg/kg, p.o., Twice Daily | Not Specified | 83% (Synergistic) | [1] |
| A20 (Syngeneic) | BALB/c | This compound + anti-PD-L1 | Not Specified | Not Specified | 86% (Synergistic) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Cell Culture for Lymphoma Cell Lines
-
Cell Lines:
-
Daudi: Human Burkitt lymphoma cell line.
-
SU-DHL-6: Human diffuse large B-cell lymphoma cell line.
-
A20: Murine B-cell lymphoma cell line.
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Sub-culture cells two to three times per week to maintain exponential growth. Cell viability should be assessed (e.g., using trypan blue exclusion) and should be >95% for use in in vivo studies.
Protocol 2: Subcutaneous Lymphoma Xenograft and Syngeneic Mouse Models
This protocol describes the establishment of subcutaneous tumors. An experimental workflow diagram is provided below.
-
Animal Models:
-
Xenograft Models (Daudi, SU-DHL-6): Use immunodeficient mice such as SCID or NOD/SCID, 6-8 weeks old.
-
Syngeneic Model (A20): Use immunocompetent BALB/c mice, 6-8 weeks old.
-
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile, serum-free RPMI-1640 medium or Phosphate Buffered Saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to the desired concentration.
-
-
Tumor Cell Inoculation:
-
Daudi: Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
-
SU-DHL-6: Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
-
A20: Subcutaneously inject 5 x 10^5 cells in a volume of 0.1 mL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a mean size of approximately 80-200 mm³.
-
Measure tumor dimensions (length and width) two to three times weekly using digital calipers.
-
Calculate tumor volume using the formula: V = 0.5 x (Length x Width²).
-
-
Randomization and Treatment Initiation:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Initiate treatment as described in Protocol 3.
-
-
Monitoring Animal Health:
-
Monitor the body weight of the mice two to three times weekly as an indicator of treatment-related toxicity.
-
Observe mice for any signs of distress or adverse effects.
-
Caption: Experimental workflow for establishing subcutaneous lymphoma mouse models.
Protocol 3: this compound Formulation and Oral Administration
This protocol details the preparation and administration of this compound for oral gavage.
-
This compound Formulation (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 84 mg/mL).
-
To 400 µL of PEG300, add 50 µL of the clarified this compound DMSO stock solution and mix until clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.
-
Note: This formulation should be prepared fresh before each use.
-
-
Dosage Calculation:
-
Calculate the required volume of the this compound formulation to administer based on the desired dose (e.g., 50, 100, or 150 mg/kg) and the individual mouse's body weight.
-
-
Oral Administration (Gavage):
-
Administer the calculated volume of the this compound formulation to each mouse using a suitable oral gavage needle.
-
For the control group, administer the vehicle solution (formulation without this compound) following the same schedule.
-
-
Treatment Schedule:
-
Follow the desired treatment schedule, for example:
-
Once daily (QD) oral gavage.
-
Twice daily (BID) oral gavage.
-
-
Continue treatment for the duration of the study as predetermined by the experimental design.
-
Concluding Remarks
The protocols and data presented in these application notes provide a foundation for conducting in vivo studies with this compound in mouse models of lymphoma. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results. Researchers should adapt these protocols as necessary for their specific experimental goals and adhere to all institutional and national guidelines for animal welfare. The promising preclinical efficacy of this compound warrants further investigation into its therapeutic potential for B-cell non-Hodgkin lymphoma.
References
- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pharmacological targeting PIKfyve and tubulin as an effective treatment strategy for double-hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PIKfyve-driven lipid metabolism in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Apilimod Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apilimod is a potent and selective inhibitor of the lipid kinase PIKfyve, which plays a crucial role in endosomal trafficking and autophagy.[1][2][3] It is under investigation for its therapeutic potential in a variety of diseases, including autoimmune disorders, cancer, and viral infections.[1][2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent, along with relevant physicochemical data and diagrams to ensure proper handling and use.
Physicochemical Data of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 3-methyl-2-[6-(4-morpholinyl)-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]hydrazone, benzaldehyde | [1] |
| Synonyms | STA-5326 | [1][4][5] |
| CAS Number | 541550-19-0 | [1][2][4][5][6] |
| Molecular Formula | C₂₃H₂₆N₆O₂ | [1][2][5][6] |
| Molecular Weight | 418.5 g/mol | [1][2][6] |
| Solubility in DMSO | 20 mg/mL to 84 mg/mL | [1][7] |
| Appearance | Crystalline solid | [1] |
Experimental Protocols
Materials
-
This compound powder (CAS: 541550-19-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
-
Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS). Work in a well-ventilated area and wear appropriate PPE.
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 418.5 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 418.5 g/mol x 1000 mg/g = 4.185 mg
-
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh out 4.185 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echelon-inc.com [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 541550-19-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | C23H26N6O2 | CID 10173277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Apilimod Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Apilimod administration and dosing schedules for preclinical animal studies. The information is compiled from various research publications to guide the design and execution of in vivo experiments involving this potent PIKfyve kinase inhibitor.
Overview of this compound
This compound is a selective inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1] Its inhibitory action on PIKfyve disrupts the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), which are critical for endolysosomal trafficking and homeostasis.[1][2] This mechanism of action underlies its investigation in a range of therapeutic areas, including oncology, immunology, and neurodegenerative diseases. In preclinical studies, this compound has demonstrated efficacy in models of non-Hodgkin's lymphoma, neuroprotection, and cardiac fibrosis.[1][3]
Administration Routes and Vehicle Formulations
This compound has been administered in animal studies through several routes, including oral gavage, intraperitoneal injection, and direct intracranial infusion. The choice of administration route and vehicle depends on the experimental model and the research question.
Oral Gavage (p.o.)
Oral gavage is a common method for systemic administration of this compound.
Vehicle Formulation:
A frequently used vehicle for oral administration of this compound in mice consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and sterile water (ddH2O).
Protocol for Vehicle Preparation (1 mL solution):
-
Add 50 µL of a clarified 84 mg/mL DMSO stock solution of this compound to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the total volume to 1 mL.
-
It is recommended to use the mixed solution immediately for optimal results.
Administration Protocol (Mouse):
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and advance it gently into the stomach.
-
Volume: The administration volume should not exceed 10 mL/kg of body weight.
-
Frequency: Dosing frequency can range from once daily (QD) to twice daily (BID), depending on the study design.
Intraperitoneal Injection (i.p.)
Intraperitoneal injection is another method for systemic delivery.
Vehicle Formulation:
For some studies, this compound has been prepared in saline (0.9% NaCl) for intraperitoneal injection.[4]
Administration Protocol (Mouse/Rat):
-
Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle and Angle: Use an appropriate gauge needle (e.g., 25-27g for mice) and insert it at a 30-40° angle.
-
Volume: The maximum recommended volume is typically up to 10 mL/kg.
-
Injection Speed: For aqueous solutions of less than the maximum volume, the injection can be completed in 1-2 seconds.[5]
Intracranial Infusion
Direct administration into the brain, such as the hippocampus, allows for the study of localized effects of this compound.
Vehicle Formulation:
This compound for intracranial infusion is typically dissolved in a sterile vehicle like phosphate-buffered saline (PBS).
Administration Protocol (Mouse/Rat):
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the target brain region.
-
Coordinates: Use a brain atlas to determine the precise stereotaxic coordinates for the desired injection site (e.g., hippocampus).
-
Infusion: Use a microinjection pump to deliver a small volume of the this compound solution at a controlled rate. A typical infusion rate for the mouse hippocampus is 0.5 µL/min.[6]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
Dosing Schedules in Preclinical Models
The following tables summarize the dosing schedules of this compound used in various animal studies.
Table 1: this compound Dosing in Oncology Animal Models
| Animal Model | Cancer Type | Administration Route | Dose | Dosing Schedule | Reference |
| Mouse (Xenograft) | Daudi Burkitt Lymphoma | Oral Gavage | 50-150 mg/kg | Once daily | [1] |
| Mouse (Xenograft) | SU-DHL-6 DLBCL | Oral Gavage | 60 mg/kg (dimesylate salt) | Twice daily | [1] |
| Mouse (Syngeneic) | A20 Lymphoma | Oral Gavage | Not specified | Not specified | [1] |
Table 2: this compound Dosing in Neuroscience Animal Models
| Animal Model | Disease Model | Administration Route | Dose | Dosing Schedule | Reference |
| Rat | Ischemic Stroke | Not specified | Not specified | Post-treatment at 3 hours post-reperfusion | |
| Mouse | Frontotemporal Dementia/ALS | Intracranial (Hippocampal) Infusion | 0.3 µL of 0.5, 3, or 20 µM | Single infusion |
Table 3: this compound Dosing in Other Disease Models
| Animal Model | Disease Model | Administration Route | Dose | Dosing Schedule | Reference |
| Mouse | Pressure Overload-induced Heart Failure | Intraperitoneal | Not specified | Not specified | [3] |
| Mouse | Experimental Autoimmune Uveoretinitis (EAU) | Oral Gavage | 5 or 20 mg/kg | Not specified | [7] |
Pharmacokinetic Data
Limited pharmacokinetic data for this compound in preclinical models is publicly available. One study reported that a single oral dose of this compound dimesylate in a preclinical model resulted in a peak plasma concentration (Cmax) of approximately 225 ng/mL at around 1 hour (Tmax).[8] The concentration dropped below 50 ng/mL after 6 hours.[8] Researchers should perform pharmacokinetic studies in their specific animal models to determine key parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC) to optimize dosing regimens.
Table 4: Key Pharmacokinetic Parameters
| Parameter | Definition |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. |
| Tmax | Time at which Cmax is observed. |
| t1/2 | The time required for the concentration of the drug in the body to be reduced by half. |
| AUC | The area under the plasma concentration-time curve, which reflects the total drug exposure over time. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: PIKfyve Inhibition
This compound's primary mechanism of action is the inhibition of PIKfyve kinase. This inhibition disrupts endosomal trafficking and lysosomal homeostasis.
Caption: this compound inhibits PIKfyve kinase, blocking PtdIns(3,5)P2 production and disrupting endolysosomal function.
Downstream Effects on IL-12/IL-23 Signaling
By inhibiting PIKfyve, this compound has been shown to suppress the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[9][10]
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alters TGFβ signaling pathway and prevents cardiac fibrotic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Production of IL-12 and IL-23 and Reduces Dendritic Cell Infiltration in Psoriasis | PLOS One [journals.plos.org]
- 10. This compound inhibits the production of IL-12 and IL-23 and reduces dendritic cell infiltration in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identifying Apilimod Sensitivity Genes using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Apilimod is a potent and specific small molecule inhibitor of the lipid kinase PIKfyve, which plays a crucial role in endolysosomal trafficking and lysosomal homeostasis.[1][2] By disrupting these pathways, this compound has shown significant anti-proliferative effects in various cancer models, particularly B-cell non-Hodgkin lymphoma (B-NHL).[3] This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that sensitize cells to this compound treatment. Identifying such "sensitivity genes" can uncover novel synthetic lethal interactions, elucidate mechanisms of action, and guide the development of combination therapies.
Introduction
This compound's primary target is PIKfyve, a kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[4][3] PI(3,5)P2 is essential for regulating the trafficking of endosomes and lysosomes.[3] Inhibition of PIKfyve by this compound leads to a depletion of PI(3,5)P2, causing dramatic swelling of endolysosomal organelles and impairing critical cellular processes such as autophagic cargo clearance and lysosomal protease maturation.[3]
A CRISPR-Cas9 screen is a powerful tool for systematically interrogating the function of thousands of genes in parallel.[5] In a "negative selection" or "sensitivity" screen, a population of cells, each with a single gene knockout, is treated with a sub-lethal dose of a drug. Genes whose knockout renders cells more susceptible to the drug will be depleted from the population over time.[6] This approach is ideal for discovering genetic vulnerabilities that can be exploited to enhance the therapeutic efficacy of a compound like this compound.
Key Signaling Pathways and Mechanism of Action
This compound's mechanism is centered on the disruption of lysosomal homeostasis via PIKfyve inhibition. This perturbation affects multiple downstream cellular pathways.
References
- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
Apilimod Dimesylate: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Apilimod dimesylate and protocols for its preparation for in vivo experiments. This compound is a potent and selective inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), a critical enzyme in endosomal trafficking and cellular signaling pathways.[1][2] Understanding its solubility and proper formulation is crucial for accurate and reproducible in vivo studies.
Solubility of this compound Dimesylate
This compound dimesylate is a water-soluble form of this compound.[1][2] The following table summarizes the known solubility of this compound dimesylate and the related salt, this compound mesylate, in various solvents commonly used for in vivo research.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound dimesylate | Water | 61.07 | 100 | Water-soluble.[1][3] |
| This compound dimesylate | DMSO | 30.53 | 50 | [1][3] |
| This compound mesylate | PBS | 100 | 163.75 | [4] |
| This compound mesylate | Saline | ≥ 1.25 | ≥ 2.05 | In a formulation with DMSO, PEG300, and Tween-80.[5] |
| This compound mesylate | Corn Oil | 0.625 | 1.02 | In a formulation with 5% DMSO.[6] |
Note: The molecular weight of this compound dimesylate is 610.7 g/mol .[1][3] The molecular weight of this compound mesylate is not explicitly stated in the search results but can be inferred to be different. Researchers should always refer to the batch-specific molecular weight provided by the supplier when preparing solutions.
Experimental Protocols for In Vivo Administration
The choice of vehicle and route of administration for this compound dimesylate depends on the experimental design and the target tissue. Below are detailed protocols for preparing formulations for oral and parenteral administration.
Protocol 1: Formulation for Parenteral Administration (Intravenous or Intraperitoneal)
This protocol is adapted from a formulation designed to yield a clear solution for injection.[5]
Materials:
-
This compound mesylate
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound mesylate in DMSO. A concentration of 12.5 mg/mL in DMSO is a viable starting point.[5]
-
To prepare a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition:
-
400 µL of PEG300.
-
100 µL of the this compound mesylate DMSO stock solution (12.5 mg/mL). Mix until clear.
-
50 µL of Tween-80. Mix until clear.
-
450 µL of Saline to bring the final volume to 1 mL.
-
-
The final concentration of this compound mesylate in this formulation will be 1.25 mg/mL. [5] This formulation should be used immediately for optimal results.[6]
Protocol 2: Formulation for Oral Gavage
This protocol is suitable for administering this compound dimesylate via oral gavage and has been used in in vivo studies.[6][7]
Materials:
-
This compound mesylate
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound mesylate in DMSO. For instance, a 12.5 mg/mL stock solution can be prepared.[6]
-
To prepare a 1 mL working solution, add 50 µL of the 12.5 mg/mL this compound mesylate DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to achieve a uniform suspension.
-
The final concentration of this compound mesylate in this formulation will be 0.625 mg/mL, with a final DMSO concentration of 5%. [6] This mixed solution should be used immediately.[6]
Clinical trials have also utilized oral administration of this compound dimesylate in capsule form.[8][9]
Mechanism of Action and Signaling Pathways
This compound is a highly specific inhibitor of PIKfyve kinase.[10] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[10][11] This process is essential for the maturation of endosomes and lysosomes.[11] Inhibition of PIKfyve by this compound disrupts these processes, leading to the accumulation of large vacuoles derived from endosomes.[12] This disruption of endolysosomal trafficking affects multiple signaling pathways.
PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in phosphoinositide metabolism and the effect of this compound.
Caption: PIKfyve pathway and its inhibition by this compound.
TGF-β Signaling Pathway Modulation by this compound
This compound has been shown to dampen the Transforming Growth Factor-β (TGF-β) signaling pathway.[13][14] It achieves this by causing the mislocalization of the TGF-β receptor 2 (TGFβ-R2) into intracellular vesicles, thereby reducing its presence on the cell surface and preventing ligand-induced signaling.[13]
Caption: this compound's effect on the TGF-β signaling pathway.
Toll-like Receptor (TLR) Signaling and this compound
This compound has been identified as an inhibitor of Toll-like receptor (TLR)-induced production of interleukin-12 (IL-12) and IL-23.[15][16] The inhibition of PIKfyve by this compound interferes with the signaling cascade downstream of TLR activation, leading to reduced cytokine expression.
Caption: this compound's impact on the TLR4 signaling pathway.
References
- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound dimesylate | Other Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. This compound dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for inducing cytoplasmic vacuoles with Apilimod in cell culture.
Abstract
Apilimod is a potent and specific small molecule inhibitor of the lipid kinase PIKfyve.[1][2] Inhibition of PIKfyve disrupts endolysosomal trafficking, leading to the rapid formation of large, translucent cytoplasmic vacuoles in a wide range of cell types.[3][4] This distinct phenotype is a hallmark of PIKfyve inhibition and serves as a valuable tool for studying endosome and lysosome biology, autophagy, and intracellular trafficking.[3][5] These application notes provide a detailed protocol for inducing cytoplasmic vacuolation in cultured cells using this compound, summarize key quantitative data from various cell lines, and illustrate the underlying signaling pathway and experimental workflow.
Mechanism of Action & Signaling Pathway
This compound's primary molecular target is the phosphoinositide kinase PIKfyve.[2] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[4][6] PI(3,5)P₂ is a crucial signaling lipid that regulates the fission and maturation of late endosomes and lysosomes.
By inhibiting PIKfyve, this compound treatment leads to two key events:
-
A marked reduction in cellular levels of PI(3,5)P₂.[4]
-
A subsequent accumulation of the PIKfyve substrate, PI3P.[4]
This imbalance in phosphoinositide lipids disrupts the delicate equilibrium of endolysosomal membrane dynamics, favoring fusion over fission events.[5][7] The consequence is the coalescence of endosomes and lysosomes, resulting in the characteristic formation of swollen, phase-lucent vacuoles.[3][7] This process is also associated with the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[3][8]
Caption: this compound inhibits PIKfyve, disrupting phosphoinositide balance and causing vacuolation.
Quantitative Data Summary
The optimal concentration and incubation time for this compound-induced vacuolation can vary significantly between cell lines. The following tables summarize conditions reported in the literature.
Table 1: this compound Treatment Conditions for Vacuole Induction in Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Reference |
| SU-DHL-6 (B-NHL) | 63 nM | 24 hours | [3] |
| Mouse Embryonic Fibroblasts (MEF) | 10 nM | 48 hours | [8] |
| RAW 264.7 Macrophages | 20 nM | 1 hour | [7][8] |
| HeLa | 100 - 200 nM | Not Specified | [8] |
| HEK293 | 25 - 100 nM | 20 - 80 minutes | [4] |
| DU145 (Prostate Cancer) | 30 nM (0.03 µM) | 24 hours | [9] |
Table 2: Quantification of this compound-Induced Vacuolation
| Cell Line | Treatment | Observation | Quantification Method | Reference |
| HEK293 | 100 nM this compound, 60 min | Vacuoles present in a majority of cells | Percentage of vacuolated cells | [4] |
| DU145 | 30 nM this compound, 24 h | Significant increase in vacuole area | Measurement of vacuole area per nucleus | [9] |
| RAW 264.7 | 20 nM this compound, 1 h | Increased lysosome volume, decreased number | Volumetric analysis from Z-stack images | [7] |
Experimental Protocols
This section provides a general protocol for inducing cytoplasmic vacuoles. Optimization may be required for specific cell lines and experimental goals.
Materials
-
This compound (e.g., MedChemExpress, HY-14644)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell line of interest (e.g., HEK293, DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture plates (e.g., 24-well or 6-well plates)
-
Phase-contrast or Differential Interference Contrast (DIC) microscope
Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
Experimental Workflow
Caption: Workflow for inducing and analyzing this compound-mediated cytoplasmic vacuolation.
Step-by-Step Procedure
-
Cell Seeding: Seed cells in a suitable culture plate. Allow cells to adhere and grow until they reach 70-80% confluence.[4] High confluence is recommended as the phenotype can be striking.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in pre-warmed complete culture medium. For example, to make a 100 nM working solution, perform a serial dilution from the 10 mM stock.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated samples (typically ≤ 0.1%).[4]
-
Cell Treatment: Carefully aspirate the existing medium from the cells. Wash once with sterile PBS (optional). Add the this compound working solution or the vehicle control medium to the respective wells.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired duration. Vacuolation can be observed as early as 20 minutes in sensitive cell lines like HEK293.[4]
-
Observation and Imaging: Following incubation, examine the cells directly on a phase-contrast or DIC microscope. Vacuoles will appear as large, clear, and distinct circular structures within the cytoplasm. Capture images for documentation and subsequent analysis.
Quantification of Vacuolation
-
Manual Counting: From several random fields of view, count the total number of cells and the number of cells containing one or more distinct vacuoles. Express the result as the percentage of vacuolated cells.[4]
-
Area Measurement: Using imaging software such as ImageJ/Fiji, measure the total area of vacuoles per cell or per field of view. This can be normalized to the cell number or total cell area.[9]
Important Considerations & Troubleshooting
-
Reversibility: The vacuolation phenotype induced by this compound can be prevented or reversed by co-treatment with Bafilomycin A1, a V-ATPase inhibitor that blocks endosomal acidification.[4] This confirms the endolysosomal origin of the vacuoles.
-
Cell Density: Cell density can influence the cellular response. It is recommended to maintain consistent seeding densities across experiments.
-
This compound Stability: Some studies have noted that this compound may become inactivated in certain cell culture systems over longer incubation periods, which could affect results in multi-day experiments.[10]
-
Cytotoxicity: While vacuolation is a primary response, prolonged exposure or high concentrations of this compound can lead to cytotoxicity and cell death in sensitive cell lines, particularly in cancer cells like B-NHL.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Western Blot Analysis of Autophagy Markers Following Apilimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apilimod is a potent and specific small molecule inhibitor of the phosphoinositide kinase, PIKfyve.[1][2] This enzyme is crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a lipid messenger that regulates endolysosomal trafficking and lysosome homeostasis.[2][3] Inhibition of PIKfyve by this compound leads to a disruption of these processes, ultimately impacting autophagic flux.[4][5] Autophagy is a catabolic process responsible for the degradation of cellular components within lysosomes. By inhibiting PIKfyve, this compound blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and substrates.[4][6] This application note provides a detailed protocol for analyzing the effects of this compound on key autophagy markers using Western blot analysis.
Mechanism of Action: this compound's Impact on Autophagy
This compound's primary target is PIKfyve kinase.[1] Inhibition of PIKfyve disrupts the maturation of endosomes and lysosomes, leading to the formation of large cytoplasmic vacuoles.[4][7] This disruption impairs the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[3][6] Consequently, autophagic cargo, which is normally degraded, accumulates within the cell. This blockage of the autophagic flux can be monitored by observing changes in the levels of key autophagy-related proteins.[2][4]
A key downstream effect of PIKfyve inhibition is the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1][2] This is thought to be a compensatory response to the lysosomal stress induced by this compound.[5]
Key Autophagy Markers for Western Blot Analysis
-
LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. During autophagy, the cytosolic form, LC3-I, is converted to the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome number.[8]
-
p62/SQSTM1: Sequestosome 1 (p62) is a receptor protein that recognizes and shuttles ubiquitinated cargo to autophagosomes for degradation. Therefore, p62 levels are inversely correlated with autophagic activity. An accumulation of p62 suggests an inhibition of autophagic flux.[4][8][9]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: This protocol can be adapted for various cancer cell lines, such as B-cell non-Hodgkin lymphoma (B-NHL) cell lines (e.g., SU-DHL-10, Daudi) or other cell lines known to be sensitive to this compound.[4]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final working concentration.
-
Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Treat cells with varying concentrations of this compound (e.g., 20 nM to 200 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 to 48 hours).[4] A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
Protein Extraction
-
Harvesting Cells: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the total protein to a fresh, pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 12-15% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel may need to be optimized for the best resolution of LC3-I and LC3-II bands.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse or Rabbit anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. Calculate the LC3-II/LC3-I ratio or the fold change in p62 levels relative to the vehicle-treated control.
Data Presentation
Quantitative Western Blot Data Summary
| Treatment Group | This compound Conc. (nM) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / Loading Control (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 20 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 200 | Value | Value |
Note: Replace "Value" with experimentally determined mean values. Statistical analysis should be performed to determine significance.
Visualizations
Signaling Pathway of this compound-Induced Autophagy Blockage
Caption: this compound inhibits PIKfyve, blocking autophagic flux.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing autophagy markers by Western blot.
Troubleshooting
-
No or weak LC3-II band: Ensure sufficient protein loading. Optimize the percentage of the SDS-PAGE gel for better separation of LC3-I and LC3-II. Use a fresh ECL substrate.
-
High background: Increase the number and duration of washes. Ensure the blocking step is sufficient. Use a lower concentration of primary or secondary antibodies.
-
Inconsistent loading control: Ensure accurate protein quantification and equal loading of all samples.
Conclusion
Western blot analysis is a robust method to investigate the effects of this compound on autophagy. By monitoring the accumulation of LC3-II and p62, researchers can confirm the inhibitory effect of this compound on autophagic flux. The detailed protocols and data presentation guidelines provided in this application note will aid in the design and execution of experiments to further elucidate the role of PIKfyve inhibition in cellular processes and its potential as a therapeutic strategy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIKfyve inhibition increases exosome release and induces secretory autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot determination of autophagy markers [bio-protocol.org]
High-Content Screening Applications for Apilimod: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apilimod is a potent and highly specific small molecule inhibitor of PIKfyve kinase, a lipid kinase crucial for the regulation of endosomal and lysosomal trafficking.[1][2][3][4] By inhibiting the conversion of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), this compound disrupts the normal function of the endo-lysosomal system, leading to the formation of enlarged cytoplasmic vacuoles and modulation of various cellular processes.[1][5] These distinct cellular phenotypes make this compound an invaluable tool for high-content screening (HCS) to investigate lysosomal biology, viral entry, cancer cell cytotoxicity, and immune signaling. This document provides detailed application notes and protocols for utilizing this compound in HCS assays.
Mechanism of Action of this compound
This compound's primary molecular target is the PIKfyve kinase.[1][2][6] Inhibition of PIKfyve leads to a decrease in the cellular levels of PI(3,5)P2, a key signaling lipid that regulates the fission and maturation of endosomes and lysosomes.[1] This disruption results in the accumulation of enlarged, swollen endo-lysosomes, a hallmark cellular phenotype readily quantifiable by high-content imaging.[2][7]
Caption: Mechanism of action of this compound.
Application 1: Probing Lysosomal Function and Autophagy
This compound's profound impact on lysosomal morphology and function makes it an excellent tool for HCS assays aimed at understanding these processes. Inhibition of PIKfyve has been shown to impair the degradation of autophagic cargo and block the maturation of lysosomal proteases like cathepsins.[2]
High-Content Screening Protocol: Quantification of Lysosomal Enlargement and Autophagic Flux
This protocol describes a high-content imaging assay to quantify this compound-induced lysosomal vacuolation and its effect on autophagic flux using LC3 as a marker.
Materials:
-
U2OS or HEK293 cells
-
This compound (dissolved in DMSO)
-
Bafilomycin A1 (optional, for blocking lysosomal degradation)
-
LysoTracker™ Red DND-99
-
Anti-LC3B antibody (for immunofluorescence)
-
DAPI or Hoechst 33342
-
High-content imaging system
Experimental Workflow:
Caption: HCS workflow for lysosomal and autophagy analysis.
Detailed Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging.
-
Compound Treatment:
-
Prepare a dose-response curve of this compound (e.g., 1 nM to 1 µM).
-
Add the compounds to the cells and incubate for the desired time (e.g., 1 to 24 hours). Include a DMSO vehicle control.
-
For autophagic flux analysis, include wells treated with Bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment.
-
-
Staining:
-
For Lysosomal Morphology (Live Cell): Add LysoTracker™ Red (50 nM) and Hoechst 33342 (1 µg/mL) to the media and incubate for 30 minutes before imaging.
-
For Autophagic Flux (Fixed Cell):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA for 1 hour.
-
Incubate with anti-LC3B antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores.
-
Image Analysis: Use image analysis software to segment cells based on the nuclear stain and quantify:
-
The number, size, and intensity of LysoTracker-positive vacuoles.
-
The number and intensity of LC3 puncta per cell.
-
Quantitative Data Summary:
| Parameter | DMSO Control | This compound (100 nM) | This compound + BafA1 |
| Average Vacuole Area (µm²) | Low | High | High |
| LC3 Puncta per Cell | Baseline | Increased | Significantly Increased |
| Lysosomal Intensity | Normal | Decreased | Decreased |
Application 2: Screening for Inhibitors of Viral Entry
This compound has been demonstrated to inhibit the entry of several enveloped viruses, including Ebola virus, Marburg virus, and SARS-CoV-2, by blocking their trafficking through the endo-lysosomal pathway.[7][8] This makes this compound a valuable positive control and tool compound for HCS assays designed to discover novel viral entry inhibitors.
High-Content Screening Protocol: Pseudotyped Virus Entry Assay
This protocol utilizes a replication-incompetent pseudotyped virus expressing a reporter gene (e.g., luciferase or GFP) to quantify viral entry.
Materials:
-
HEK293T cells
-
Target cells expressing the viral receptor (e.g., ACE2 for SARS-CoV-2)
-
Pseudotyped virus particles (e.g., VSV-G pseudotyped with SARS-CoV-2 Spike protein)
-
This compound
-
Luciferase assay reagent or fluorescent microscope for GFP
-
High-content imaging system or plate reader
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tonic inhibition of the chloride/proton antiporter ClC-7 by PI(3,5)P2 is crucial for lysosomal pH maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Apilimod in Endolysosomal Trafficking Research
Introduction
Apilimod is a potent and specific small-molecule inhibitor of the lipid kinase PIKfyve.[1][2][3] PIKfyve is a critical regulator of endolysosomal membrane trafficking, primarily through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[4] By inhibiting PIKfyve, this compound disrupts the delicate balance of phosphoinositides required for endosome maturation, lysosome function, and autophagic clearance.[1][5] This disruption manifests as a series of distinct cellular phenotypes, including the formation of large cytoplasmic vacuoles, impaired degradation of autophagic cargo, and blockage of lysosomal protease maturation.[1][6] These characteristics make this compound an invaluable tool for researchers studying the intricate processes of endosomal sorting, lysosomal homeostasis, and autophagy.
Mechanism of Action
This compound exerts its effects by directly binding to and inhibiting the kinase activity of PIKfyve.[7] PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) on the endosomal membrane to generate PI(3,5)P₂.[4][6] PI(3,5)P₂ is a low-abundance but crucial signaling lipid that orchestrates the maturation of early endosomes into late endosomes and lysosomes.[4][5] Inhibition of PIKfyve by this compound leads to a depletion of cellular PI(3,5)P₂ pools.[7] This depletion stalls the trafficking and fusion events along the endolysosomal pathway, resulting in the accumulation of enlarged, dysfunctional endosomes and lysosomes, which are observed as cytoplasmic vacuoles.[1][5][6] Consequently, downstream processes that depend on functional lysosomes, such as autophagic cargo degradation and the maturation of lysosomal enzymes like cathepsins, are severely impaired.[1]
Caption: this compound inhibits PIKfyve kinase, blocking PI(3,5)P₂ synthesis and disrupting endosome maturation.
Quantitative Data Summary
This compound's potency has been quantified across various assays and cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Potency of this compound
| Target/Process | System/Cell Type | IC₅₀ Value | Reference |
| PIKfyve Kinase Activity | In vitro kinase assay | 14 nM | [2][3][7] |
| PI(3,5)P₂ Synthesis | HEK293 Cells | 33 nM | [8] |
| PI5P Synthesis | HEK293 Cells | 25 nM | [8] |
| IL-12 Production | Human PBMCs | ~1 nM | [2] |
| B-cell non-Hodgkin lymphoma | SU-DHL-6 Cells | 63 nM (for vacuole induction) | [1] |
| Ebola Virus (EBOV) Infection | Primary Human Macrophages | ~10 nM | [9] |
Table 2: Effect of this compound on Phosphoinositide Levels
| Cell Type | This compound Treatment | PtdIns(3,5)P₂ Level | PtdIns5P Level | Reference |
| HEK293 Cells | 100 nM for 40 min | Reduced by 4-5 fold | Reduced by 4-5 fold | [8] |
| Mouse Podocytes | 100 nM for 40 min | Markedly Reduced | Markedly Reduced | [8] |
Key Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on endolysosomal trafficking.
Caption: General workflow for studying the cellular effects of this compound treatment.
Protocol 1: Cellular Vacuolation Assay by Microscopy
This protocol describes how to induce and observe the characteristic cytoplasmic vacuoles that form upon this compound treatment.
Objective: To visualize and quantify the formation of enlarged endolysosomes (vacuoles) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, U2OS, SU-DHL-6)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Glass-bottom dishes or multi-well plates suitable for imaging
-
Phase-contrast or differential interference contrast (DIC) microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or plates at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium. A typical concentration range to test is 10 nM to 200 nM.[8]
-
Prepare a vehicle control using the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator. Vacuolation can be observed as early as 20 minutes and is typically robust by 1-4 hours.[8]
-
Imaging:
-
Visualize the cells using a phase-contrast or DIC microscope.
-
Acquire images of multiple random fields for each condition (vehicle control and this compound-treated). Vacuoles will appear as large, clear, phase-lucent cytoplasmic vesicles.[1]
-
-
Quantification (Optional):
-
Count the number of cells exhibiting vacuoles in each field.
-
Express the result as the percentage of vacuolated cells relative to the total number of cells.[8]
-
Protocol 2: Immunofluorescence Staining for Endosomal Markers
This protocol allows for the characterization of the this compound-induced vacuoles by staining for specific endosomal and lysosomal marker proteins.
Objective: To determine the identity of this compound-induced vacuoles by assessing the localization of markers like EEA1 (early endosomes) and LAMP1 (late endosomes/lysosomes).
Materials:
-
Cells grown on coverslips and treated with this compound as described in Protocol 1.
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-EEA1, anti-LAMP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 100-200 nM) or DMSO for 1-4 hours.[9]
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate coverslips with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies (and DAPI/Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
Protocol 3: Western Blot Analysis of Autophagy Flux
This protocol assesses the impact of this compound on autophagy by measuring the levels of key autophagy-related proteins, LC3-II and p62.
Objective: To determine if this compound impairs autophagic flux, leading to the accumulation of autophagosomes.
Materials:
-
Cells treated with this compound.
-
Optional: Bafilomycin A1 (inhibitor of lysosomal degradation) or Rapamycin (inducer of autophagy).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound (e.g., 100 nM) for a desired time (e.g., 24 hours).[1]
-
Include control groups: DMSO vehicle, and optionally, a positive control for autophagy blockage like Bafilomycin A1. A key experiment involves comparing this compound alone to this compound + Bafilomycin A1.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies (anti-LC3, anti-p62, and loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and detect bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
This compound treatment is expected to cause an increase in the levels of both LC3-II (the lipidated form of LC3) and p62, indicating a blockage in the degradation of autophagosomes.[1]
-
If co-treatment with Bafilomycin A1 does not further elevate LC3-II levels compared to this compound alone, it strongly suggests that this compound impairs the final lysosomal degradation step of autophagy.[1]
-
Caption: Logical flow of the cellular consequences following this compound treatment.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. This compound alters TGFβ signaling pathway and prevents cardiac fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphatidylinositol-3-phosphate 5-kinase inhibitor this compound blocks filoviral entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Apilimod's Inhibition of PIKfyve Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for an in vitro kinase assay to measure the inhibitory activity of Apilimod on Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). PIKfyve is a crucial lipid kinase involved in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), which are critical signaling lipids regulating endosomal trafficking and lysosomal homeostasis.[1][2] this compound has been identified as a potent and selective inhibitor of PIKfyve, making it a valuable tool for studying PIKfyve's cellular functions and a potential therapeutic agent in various diseases, including B-cell non-Hodgkin lymphoma.[3][4][5]
These protocols are designed to provide researchers with a robust framework for quantifying the inhibitory potency of this compound and other potential PIKfyve inhibitors.
Data Presentation
Quantitative Summary of this compound's Inhibition of PIKfyve
| Parameter | Value | Reference(s) |
| Target Kinase | PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase) | [3][6] |
| Inhibitor | This compound | [6][7] |
| IC50 | ~14 nM | [3][6][7][8] |
| Substrate | Phosphatidylinositol 3-phosphate (PI(3)P) | [9][10] |
| Product | Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) | [1][11] |
| Detection Method | ADP-Glo™ Kinase Assay (or similar method detecting ADP production) | [9][12] |
Signaling Pathway and Experimental Workflow
PIKfyve Signaling Pathway and Inhibition by this compound
Caption: PIKfyve phosphorylates PI(3)P to generate PI(3,5)P2, which regulates downstream cellular processes. This compound directly inhibits PIKfyve's kinase activity.
Experimental Workflow for In Vitro PIKfyve Kinase Assay
Caption: Workflow for the in vitro PIKfyve kinase assay to determine this compound's IC50 value.
Experimental Protocols
In Vitro PIKfyve Kinase Assay Using ADP-Glo™
This protocol is designed to measure the kinase activity of PIKfyve by quantifying the amount of ADP produced during the phosphorylation of PI(3)P. The ADP-Glo™ Kinase Assay is a luminescent-based system that provides a sensitive and robust method for this measurement.
Materials:
-
Recombinant human PIKfyve (e.g., from Sino Biological, Cat# P17-112BG)
-
PI(3)P:PS substrate solution (e.g., 250 µM PI(3)P and 2000 µM PS in lipid dilution buffer)[12]
-
This compound
-
ATP solution (10 mM)
-
Lipid Kinase Buffer (5x)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Lipid Kinase Buffer by diluting the 5x stock with ultrapure water.
-
Prepare the desired concentrations of this compound by serial dilution in 1x Lipid Kinase Buffer containing a constant, low percentage of DMSO (e.g., <1%). Include a vehicle control (DMSO only).
-
Dilute the recombinant PIKfyve to the desired working concentration (e.g., 0.1 µg/µL, but optimal concentration should be determined empirically) in 1x Lipid Kinase Buffer.[12]
-
Prepare the ATP assay solution by diluting the 10 mM ATP stock to 250 µM in 1x Lipid Kinase Buffer.[12]
-
-
Kinase Reaction Setup (25 µL final volume per well):
-
To each well of a white, opaque plate, add the following in order:
-
5 µL of diluted this compound or vehicle control.
-
10 µL of diluted PIKfyve enzyme.
-
-
Mix gently by shaking the plate for 2 minutes.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 5 µL of the PI(3)P:PS substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 250 µM ATP assay solution to each well.[12]
-
Shake the plate for 2 minutes and then incubate at 30°C for 40-60 minutes.[12] The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[12]
-
Incubate the plate at room temperature for 40 minutes.[12]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Plot the luminescence signal (representing kinase activity) as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that inhibits 50% of the PIKfyve kinase activity.
-
Note: This protocol is a general guideline. Optimization of enzyme concentration, substrate concentration, ATP concentration, and incubation times may be necessary for specific experimental conditions and reagent lots. It is recommended to perform a titration of the PIKfyve enzyme to determine the optimal amount for the assay.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tebubio.com [tebubio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
Mimicking Apilimod Effects Through Lentiviral shRNA Knockdown of PIKFYVE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apilimod is a potent and specific inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). Its inhibitory action disrupts endolysosomal trafficking and autophagy, making it a compound of interest for various therapeutic areas, including oncology and autoimmune diseases. Lentiviral-mediated short hairpin RNA (shRNA) knockdown of PIKFYVE offers a robust genetic approach to mimic the pharmacological effects of this compound. This document provides detailed application notes and protocols for researchers seeking to utilize PIKFYVE knockdown as a tool to study its biological functions and validate this compound's mechanism of action.
Introduction
PIKFYVE is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] This lipid product plays a vital role in regulating the maturation of endosomes and the fission of lysosomes.[2][3] Inhibition of PIKFYVE, either pharmacologically with agents like this compound or genetically through methods such as shRNA, leads to a range of cellular phenotypes. These include the formation of large cytoplasmic vacuoles, disruption of lysosomal homeostasis, and impaired autophagic flux.[3][4][5] Such cellular changes have been shown to induce cytotoxicity in certain cancer cells, particularly B-cell non-Hodgkin lymphoma (B-NHL).[4][6]
This guide offers a comprehensive resource for establishing a lentiviral shRNA-based PIKFYVE knockdown system to replicate and study the effects of this compound. It includes a detailed comparison of the outcomes of both approaches, standardized experimental protocols, and visual aids to facilitate understanding and implementation.
Data Presentation: this compound vs. PIKFYVE shRNA
The following tables summarize quantitative data from studies comparing the effects of this compound treatment and lentiviral shRNA knockdown of PIKFYVE.
| Parameter | This compound Treatment | PIKFYVE shRNA Knockdown | Cell Line | Reference |
| Effect on Cell Viability | Dose-dependent decrease in viability | Significant reduction in cell viability upon induction | WSU-DLCL2 (B-NHL) | [4] |
| PI(3,5)P2 Levels | Dose-dependent decrease | Not directly measured, but expected to decrease | HeLa | [1] |
| PI(3)P Levels | Marked increase (up to 2.5-fold) | Not directly measured, but expected to increase | HeLa | [1] |
| Exosome Release | Increased concentration of exosomal fractions | Increased concentration of exosomal fractions | PC-3 | [7] |
| Lysosomal Morphology | Formation of enlarged vacuoles/lysosomes | Formation of enlarged vacuoles/lysosomes | RAW264.7 macrophages, MEFs | [2][5] |
| Assay | This compound Treatment | PIKFYVE shRNA Knockdown | Cell Line | Reference |
| qRT-PCR (PIKFYVE mRNA) | No direct effect on mRNA levels | Significant decrease in mRNA levels | H9C2 | [8] |
| Western Blot (PIKFYVE Protein) | No direct effect on protein levels | Significant decrease in protein levels | PC-3 | [7] |
| LysoTracker Staining | Increased size of LysoTracker-positive vacuoles | Increased size of LysoTracker-positive vacuoles | RAW264.7 | [5] |
| LC3-II Turnover | Accumulation of LC3-II, indicating blocked autophagic flux | Accumulation of LC3-II, indicating blocked autophagic flux | MEFs | [2] |
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles carrying shRNA targeting PIKFYVE and subsequently transducing target cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing PIKFYVE shRNA (and a non-targeting control shRNA)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin (for selection)
-
Target cells
Protocol:
Day 1: Seeding HEK293T Cells
-
Seed 5 x 10^6 HEK293T cells in a 10 cm culture dish in 10 mL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent on the day of transfection.
Day 2: Transfection
-
In a sterile tube, mix 10 µg of the PIKFYVE shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G with 1.5 mL of Opti-MEM.
-
In a separate tube, add 30 µL of transfection reagent to 1.5 mL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Carefully add the transfection complex to the HEK293T cells.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with 10 mL of fresh complete growth medium.
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
(Optional) Add 10 mL of fresh medium to the cells and collect a second batch of virus at 72 hours post-transfection.
-
The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, remove the growth medium and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of viral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate overnight.
Day 7 and Onward: Selection and Expansion
-
Replace the virus-containing medium with fresh complete growth medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration of puromycin should be determined by a kill curve for each cell line (typically 1-10 µg/mL).[9][10]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Once stable, puromycin-resistant cells are established, expand the culture for downstream experiments.
Validation of PIKFYVE Knockdown
a) Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PIKFYVE and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Extract total RNA from both non-targeting control and PIKFYVE shRNA transduced cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with primers for PIKFYVE and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PIKFYVE mRNA.
b) Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PIKFYVE
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIKFYVE antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Phenotypic Assays
a) Cell Viability Assay
Materials:
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT)
-
Plate reader
Protocol:
-
Seed PIKFYVE knockdown and control cells in a 96-well plate at an appropriate density.
-
For this compound treatment, seed wild-type cells and treat with a dose-range of this compound.
-
After the desired incubation period (e.g., 72 hours), add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the results to the control group.
b) Lysosomal Morphology Assessment (LysoTracker Staining)
Materials:
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat cells with this compound or use PIKFYVE knockdown cells.
-
Add LysoTracker dye to the live-cell imaging medium at a final concentration of 50-100 nM.[11][12][13][14]
-
Incubate the cells with the LysoTracker-containing medium for 30-60 minutes at 37°C.[13][14]
-
Replace the staining solution with fresh pre-warmed imaging medium.
-
Image the cells immediately using a fluorescence microscope. Look for changes in the size and number of fluorescent puncta, which represent lysosomes and other acidic organelles.
c) Autophagy Flux Analysis (LC3 Turnover Assay)
Materials:
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or a combination of E64d and Pepstatin A)
-
Western blot materials (as described above)
-
Primary antibody against LC3
Protocol:
-
Plate PIKFYVE knockdown and control cells (or this compound-treated and vehicle-treated cells).
-
Treat one set of cells with a lysosomal inhibitor for the last 2-4 hours of the experiment.
-
Lyse the cells and perform a Western blot as described above.
-
Probe the membrane with an anti-LC3 antibody. This will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
An accumulation of LC3-II in the presence of lysosomal inhibitors compared to their absence indicates an active autophagic flux. A blockage in autophagy will result in an accumulation of LC3-II that is not further increased by the addition of lysosomal inhibitors.[15][16][17][18]
Visualizations
PIKFYVE Signaling Pathway
Experimental Workflow
Logical Relationship
Conclusion
Lentiviral shRNA-mediated knockdown of PIKFYVE serves as a powerful and specific tool to investigate the cellular consequences of inhibiting this key lipid kinase. The resulting phenotypes closely mimic the effects of the pharmacological inhibitor this compound, providing a valuable method for target validation and mechanistic studies. The protocols and data presented in these application notes are intended to guide researchers in successfully implementing this technique to advance our understanding of PIKFYVE biology and its therapeutic potential.
References
- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell non-Hodgkin lymphoma: Selective vulnerability to PIKFYVE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PIKfyve prevents myocardial apoptosis and hypertrophy through activation of SIRT3 in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. LysoTracker | AAT Bioquest [aatbio.com]
- 12. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Apilimod-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apilimod is a potent and specific small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1] The inhibition of PIKfyve disrupts the endolysosomal system, leading to impaired autophagy and lysosomal homeostasis, which can ultimately induce cell death in various cancer cell lines.[2] While this compound treatment results in an increase in Annexin V staining, a common marker for early apoptosis, the induced cell death mechanism is often described as non-canonical, distinguishing it from classical apoptosis.[2][3]
This document provides a detailed protocol for the analysis of apoptosis in this compound-treated cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of a human B-cell non-Hodgkin lymphoma (B-NHL) cell line (e.g., SU-DHL-10) treated with varying concentrations of this compound for 72 hours.
| This compound Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 90.5% | 4.5% | 5.0% |
| 50 | 75.2% | 15.3% | 9.5% |
| 100 | 58.1% | 28.4% | 13.5% |
| 200 | 35.7% | 40.1% | 24.2% |
Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., SU-DHL-10)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Treatment
-
Seed cells at an appropriate density in a multi-well plate or culture flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining Procedure for Flow Cytometry
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Wash Cells: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Counting and Density Adjustment: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
This compound Signaling Pathway Leading to Cell Death
Caption: this compound's mechanism of action.
References
Application Notes: Immunohistochemical Analysis of Lysosomal Markers in Apilimod-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apilimod is a selective inhibitor of the lipid kinase PIKfyve, which is critical for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2)[1][2]. This phosphoinositide plays an essential role in regulating endosomal trafficking and maintaining lysosomal homeostasis[1][3]. Inhibition of PIKfyve by this compound leads to a characteristic cellular phenotype of enlarged cytoplasmic vacuoles derived from endosomes and lysosomes, thereby disrupting lysosomal function[1][3][4]. Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying these drug-induced changes in tissue samples, providing crucial insights into the pharmacodynamic effects of this compound. These application notes provide detailed protocols for the IHC-based assessment of key lysosomal markers in tissues treated with this compound.
Mechanism of Action: this compound and Lysosomal Disruption
This compound specifically targets and inhibits the kinase activity of PIKfyve[5]. PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to produce PtdIns(3,5)P2, a lipid messenger that governs the fission and fusion of endosomes and lysosomes[1][2]. By blocking PIKfyve, this compound depletes PtdIns(3,5)P2 levels, which impairs the resolution of late endosomes and lysosomes, leading to their coalescence and swelling[6]. This results in the formation of large vacuoles, disruption of autophagic flux, and impaired lysosomal degradative capacity[4][7].
Caption: this compound inhibits PIKfyve, disrupting lysosomal homeostasis.
Key Lysosomal and Autophagy Markers for IHC
To assess the impact of this compound, the following markers are recommended for IHC analysis:
-
LAMP1 (Lysosomal-Associated Membrane Protein 1): A heavily glycosylated protein abundant in the lysosomal membrane. Staining for LAMP1 is used to identify lysosomes and late endosomes. In this compound-treated tissues, LAMP1 staining highlights the enlarged vacuolar structures.[7]
-
Cathepsin D: A major lysosomal aspartyl protease involved in protein degradation. This compound treatment can impair the maturation of cathepsins, leading to the accumulation of inactive pro-forms.[4][5] IHC can reveal changes in its localization and apparent concentration within the swollen lysosomes.
-
LC3B (Microtubule-associated protein 1A/1B-light chain 3B): A reliable marker for autophagosomes. Upon induction of autophagy, LC3B is lipidated and recruited to the autophagosome membrane, appearing as distinct puncta. A blockage in lysosomal function, as caused by this compound, prevents the degradation of autophagosomes, leading to an accumulation of LC3B puncta.[4]
Expected Immunohistochemical Outcomes
Treatment with this compound is expected to produce distinct and quantifiable changes in the staining patterns of these markers compared to control tissues.
Caption: Logical flow of expected IHC results after this compound treatment.
Quantitative Data Presentation
IHC results can be quantified using digital image analysis to measure staining intensity and the percentage of positive cells or area. The following table presents representative data illustrating the expected changes following this compound treatment.
| Marker | Treatment Group | Mean Staining Intensity (Optical Density) | Percent Positive Area (%) | Phenotypic Observation |
| LAMP1 | Vehicle Control | 0.25 ± 0.05 | 8.5 ± 2.1 | Fine, punctate cytoplasmic staining |
| This compound | 0.68 ± 0.12 | 25.3 ± 4.5 | Intense staining of large vacuolar membranes | |
| Cathepsin D | Vehicle Control | 0.31 ± 0.06 | 10.2 ± 2.8 | Diffuse and punctate cytoplasmic staining |
| This compound | 0.75 ± 0.15 | 28.9 ± 5.1 | Strong accumulation within enlarged vesicles | |
| LC3B | Vehicle Control | 0.15 ± 0.04 | 4.1 ± 1.5 | Few, small cytoplasmic puncta |
| This compound | 0.55 ± 0.10 | 18.7 ± 3.9 | Significant increase in number and size of puncta |
Data are presented as mean ± standard deviation and are hypothetical, based on published effects.[4][7]
Detailed Protocol: IHC for Paraffin-Embedded Tissues
This protocol provides a generalized workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific antibody and tissue type.
References
- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Apilimod Solubility: A Technical Guide for Researchers
Navigating the experimental use of Apilimod, a potent inhibitor of the lipid kinase PIKfyve, can present challenges, particularly concerning its solubility in aqueous media. This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols to overcome common solubility issues, ensuring the successful implementation of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers. Therefore, it is highly recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] Fresh, high-purity solvents should be used to avoid introducing contaminants that could affect your experiments. For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[2]
Q2: I'm observing precipitation after diluting my this compound stock solution in an aqueous buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue due to this compound's low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its solubility limit.
-
Insufficient Organic Solvent: The percentage of the initial organic solvent in the final aqueous solution may be too low to maintain this compound's solubility.
-
Temperature and pH Shifts: Changes in temperature or pH upon dilution can decrease solubility.
-
Buffer Composition: Certain components in the aqueous buffer might interact with this compound, leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer directly to your this compound stock, try adding the stock solution to the pre-warmed aqueous buffer drop-wise while vortexing.
-
Use a Co-solvent System: For in vivo studies or specific in vitro assays, a co-solvent system may be necessary. A common formulation involves dissolving this compound in DMSO and then further diluting it in a mixture of PEG300, Tween-80, and saline or ddH2O.[2]
-
Adjust the Final Concentration: If possible, lower the final working concentration of this compound.
-
Consider this compound Dimesylate: For applications requiring aqueous solubility, this compound dimesylate is a water-soluble salt form of this compound that can be dissolved directly in water.
Q3: Can I store this compound in an aqueous solution?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions of this compound should be prepared fresh on the day of use. One source suggests not storing the aqueous solution for more than one day.[1] If long-term storage is required, it is best to store it as a stock solution in a suitable organic solvent at -20°C.
Q4: My this compound powder is not dissolving well even in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:
-
Use Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO, as absorbed moisture can significantly impact solubility.[2]
-
Gentle Warming and Sonication: Gentle warming of the solution (e.g., in a 37°C water bath) and/or brief sonication can aid in dissolution.[3] Be cautious not to overheat the solution, which could lead to degradation.
-
Increase Solvent Volume: You may be trying to dissolve the compound at a concentration higher than its solubility limit. Try increasing the volume of DMSO.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that these values are approximate and can vary based on the specific batch of the compound and the purity of the solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL, 84 mg/mL, 100 mg/mL | [1][2][4][5] |
| DMF | 25 mg/mL | [1][4] |
| Ethanol | 6 mg/mL, 10 mg/mL | [1][2][4] |
| Water | Insoluble | [2] |
| 1:3 DMF:PBS (pH 7.2) | 0.25 mg/mL | [1][4] |
| This compound Dimesylate in Water | Soluble to 100 mM | |
| This compound Dimesylate in DMSO | Soluble to 50 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of this compound Working Solution in Aqueous Media for In Vitro Assays
-
Pre-warm Media: Pre-warm the desired cell culture medium or aqueous buffer to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol is an example, and the specific formulation may need to be optimized for your animal model and route of administration.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 84 mg/mL).[2]
-
Co-solvent Mixture: In a separate tube, prepare a mixture of PEG300 and Tween-80. A common ratio is 40% PEG300 and 5% Tween-80 in the final solution.[5]
-
Stepwise Dilution:
-
Add the this compound-DMSO stock solution to the PEG300 and mix until clear.
-
Add the Tween-80 to the mixture and mix until clear.
-
Finally, add saline or ddH2O to reach the final desired volume and concentration.[2]
-
-
Administration: The final formulation should be a clear solution and administered immediately after preparation.
Visualizing this compound's Mechanism and Troubleshooting
To further aid in understanding this compound's function and the troubleshooting process, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: A Guide to Using Apilimod in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Apilimod's off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the primary molecular target of this compound and its mechanism of action?
This compound is a potent and highly specific inhibitor of the lipid kinase PIKfyve.[1][2][3] Its mechanism of action involves binding to PIKfyve and blocking its phosphotransferase activity.[3] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[2][3] Inhibition of PIKfyve by this compound leads to a decrease in PI(3,5)P2 levels and an accumulation of PI(3)P.[3][4] This disruption of phosphoinositide metabolism profoundly affects endolysosomal trafficking and lysosomal homeostasis, which is central to its therapeutic effects and also a primary consideration for potential off-target or cytotoxic effects in experimental models.[1][2]
2. How can I differentiate between on-target PIKfyve inhibition and unintended off-target effects?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. Here are key strategies:
-
Phenotypic Correlation: The primary on-target effect of this compound is the disruption of lysosomal function, often observed as the formation of large cytoplasmic vacuoles.[5][6] If your observed phenotype is different, it might be an off-target effect.
-
Genetic Validation: The most rigorous method is to use genetic tools to validate that the observed effect is dependent on PIKfyve. This can be achieved by:
-
PIKFYVE Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PIKfyve. The biological effect of this compound should be mimicked by PIKFYVE knockdown/knockout.[2]
-
Expression of a Resistant Mutant: A mutant version of PIKFYVE (e.g., N1939K) has been identified that is resistant to the inhibitory effect of this compound.[7] Expressing this mutant in your cells should rescue the phenotype induced by this compound, confirming that the effect is on-target.[7]
-
-
Use of Structurally Different Inhibitors: Employ another specific PIKfyve inhibitor with a different chemical structure, such as YM201636.[8] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Inactive Analog Control: Use an inactive analog of this compound, such as API09, as a negative control in your experiments.[3] This analog does not inhibit PIKfyve and should not produce the same biological effects.[3]
3. What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
| Parameter | Concentration | Context | Reference |
| PIKfyve Kinase Inhibition (in vitro) | IC50: ~14 nM | In vitro kinase assay measuring the conversion of PI(3)P to PI(3,5)P2. | [3][9] |
| IL-12/IL-23 Inhibition | IC50: 1-2 nM | Inhibition of cytokine production in human and mouse peripheral blood mononuclear cells (PBMCs). | [9] |
| B-cell non-Hodgkin Lymphoma (in vitro) | IC50: ~20 nM | Antiproliferative activity in a Tsc2-null MEF cell line. | [2] |
| Cellular PtdIns(3,5)P2 Reduction | 100 nM | Significant reduction of PI(3,5)P2 and PtdIns5P levels in HEK293 and podocyte cell lines after 60-120 minutes. | [6][10] |
Recommendation: Start with a concentration range of 10 nM to 1 µM in your initial dose-response experiments. For many cell lines, significant inhibition of PIKfyve activity is observed at concentrations between 10 nM and 100 nM.[6][10]
Troubleshooting Guide
Issue: Excessive cell death or cytotoxicity is observed at expected active concentrations.
-
Possible Cause: Some cell lines are highly sensitive to the disruption of lysosomal function caused by PIKfyve inhibition.[1] This is particularly true for cancer cells that may be more dependent on autophagy and lysosomal activity.[11]
-
Troubleshooting Steps:
-
Perform a detailed dose-response and time-course experiment: Determine the IC50 for cytotoxicity in your specific cell line.
-
Reduce the incubation time: Shorter exposure to this compound may be sufficient to observe the desired on-target effects without inducing widespread cell death.
-
Use a lower concentration: Find the minimum effective concentration that produces the desired biological readout.
-
Confirm on-target cytotoxicity: Use PIKFYVE knockdown to see if it phenocopies the cytotoxicity observed with this compound.
-
Issue: The formation of large cytoplasmic vacuoles complicates the analysis.
-
Possible Cause: Vacuolization is a known on-target effect of PIKfyve inhibition due to the disruption of endolysosomal trafficking.[6]
-
Troubleshooting Steps:
-
Lower the this compound concentration: Use the lowest effective concentration to minimize the extent of vacuolization.
-
Reduce treatment duration: Observe cells at earlier time points after this compound treatment.
-
Use Bafilomycin A1 (BafA1) co-treatment: Pre-treatment with low doses of BafA1, a V-ATPase inhibitor, has been shown to prevent vacuolization induced by PIKfyve inhibitors without reversing the inhibition of PI(3,5)P2 synthesis.[6] This can help to dissect the effects of PIKfyve inhibition from the morphological changes of vacuolization.[6]
-
Experimental Protocols
Protocol 1: Validation of On-Target Effect using PIKFYVE Knockdown
-
Cell Seeding: Seed your cells at an appropriate density for transfection.
-
Transfection: Transfect cells with a validated siRNA targeting PIKFYVE or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
This compound Treatment (Control Group): Treat a separate group of non-transfected cells with this compound at the desired concentration and for the desired time.
-
Analysis:
-
Confirm PIKFYVE knockdown by Western blot or qPCR.
-
Assess the biological phenotype of interest (e.g., cell viability, signaling pathway activation, etc.) in all groups (control, non-targeting siRNA, PIKFYVE siRNA, and this compound-treated).
-
-
Interpretation: If the phenotype observed in the PIKFYVE knockdown cells is similar to that in the this compound-treated cells, it provides strong evidence for an on-target effect.
Visualizing Key Pathways and Workflows
Caption: The PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. A very delicate balance [asbmb.org]
Addressing experimental variability in Apilimod studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in studies involving Apilimod. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the lipid kinase PIKfyve.[1][2][3] PIKfyve is responsible for the synthesis of two phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[2][4][5] By inhibiting PIKfyve, this compound disrupts the levels of these lipids, which are crucial for regulating endosomal and lysosomal trafficking, as well as autophagy.[6][7][8]
Q2: What are the common applications of this compound in research?
A2: this compound is investigated in several research areas, including:
-
Oncology: It shows cytotoxic activity in various cancer cell lines, particularly B-cell non-Hodgkin lymphoma (B-NHL).[6][7]
-
Virology: this compound has demonstrated antiviral activity against a range of viruses, including SARS-CoV-2, by inhibiting viral entry and replication.[9][10]
-
Immunology and Inflammation: It was initially identified as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production, suggesting its potential in treating inflammatory diseases.[1][2][11]
-
Neurodegenerative Diseases: Research is exploring its potential in conditions like amyotrophic lateral sclerosis (ALS).[12]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce its solubility. For aqueous buffers, it is sparingly soluble, and it's advised to first dissolve it in an organic solvent before diluting with the aqueous buffer. Aqueous solutions should ideally be used fresh and not stored for more than a day. For long-term storage, the solid compound should be kept at -20°C.
Q4: I am observing significant cytoplasmic vacuolation in my cells after this compound treatment. Is this expected?
A4: Yes, the formation of large cytoplasmic vacuoles is a characteristic phenotype of PIKfyve inhibition by this compound.[5] This is a direct consequence of the disruption of endosomal and lysosomal homeostasis. The vacuoles are typically of endolysosomal origin. The extent of vacuolation can be time and dose-dependent.
Q5: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. What could be the reason?
A5: This is a noted challenge in this compound research. Several factors could contribute to this discrepancy:
-
Pharmacokinetics: this compound can have unfavorable pharmacokinetics in some animal models, with low plasma concentrations even at high oral doses.[13]
-
Immunomodulatory Effects: this compound's inhibition of IL-12/IL-23 can have systemic effects on the immune system in vivo, which might confound the expected therapeutic outcome, particularly in viral infection models where a robust immune response is necessary.[13]
-
Toxicity: While generally well-tolerated in clinical trials, high doses in animal models have been associated with adverse effects, limiting the achievable therapeutic window.[10][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no activity of this compound in cell-based assays | 1. Incorrect dosage: The effective concentration of this compound can vary significantly between cell lines. 2. Drug degradation: this compound may not be stable in certain culture media over long incubation times. 3. Cell line resistance: Some cell lines may be inherently resistant to PIKfyve inhibition. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider replenishing the media with fresh this compound for long-term experiments. 3. Confirm PIKfyve expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| High cytotoxicity observed even at low concentrations | 1. Cell line sensitivity: Some cell lines are highly sensitive to the disruption of lysosomal function. 2. Off-target effects: Although highly specific for PIKfyve, off-target effects at high concentrations cannot be entirely ruled out. | 1. Perform a thorough dose-response and time-course experiment to find a concentration that inhibits the target without causing excessive cell death. 2. Use the lowest effective concentration possible. Consider using another PIKfyve inhibitor as a control to see if the phenotype is consistent. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution: Improper storage or repeated freeze-thaw cycles can degrade the compound. 2. Cell passage number: The phenotype and sensitivity of cells can change with high passage numbers. 3. Variations in experimental conditions: Minor differences in incubation times, cell density, or reagent concentrations can lead to variability. | 1. Aliquot this compound stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize all experimental protocols and document any deviations. |
| Difficulty in detecting downstream signaling changes (e.g., autophagy markers) | 1. Timing of analysis: The induction of autophagy and subsequent flux can be a dynamic process. 2. Antibody quality: Poor quality primary antibodies for markers like LC3 and p62 can lead to unreliable results. 3. Lysis buffer composition: The choice of lysis buffer can impact the extraction and stability of autophagy-related proteins. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in autophagy markers after this compound treatment. 2. Validate your antibodies using positive and negative controls. 3. Use a lysis buffer appropriate for the detection of your target proteins. For LC3-II, direct lysis in sample buffer may be necessary to prevent degradation.[14] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| In vitro Kinase Assay | PIKfyve | 14 nM | [1] |
| In vitro Kinase Assay | PIKfyve | ~0.4 nM | |
| IL-12 Inhibition | IFN-γ/SAC-stimulated human PBMCs | 1 nM | [1] |
| IL-12 Inhibition | IFN-γ/SAC-stimulated human monocytes | 1 nM | [1] |
| IL-12 Inhibition | IFN-γ/SAC-stimulated mouse PBMCs | 2 nM | [1] |
| Antiproliferative Assay | B-cell non-Hodgkin lymphoma (B-NHL) cell lines (average) | 142 nM | [7] |
| Antiproliferative Assay | Normal human cell lines (average) | 12,782 nM | [7] |
| Antiviral CPE Assay | Influenza (H1N1, H3N2, H5N1, B) in MDCK cells | 3.8 - 24.6 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common concentration range to test is 0.5 nM to 10,000 nM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., rapamycin) and negative controls. For monitoring autophagic flux, a lysosomal inhibitor like bafilomycin A1 can be added for the last few hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For LC3 analysis, direct lysis in Laemmli sample buffer can be optimal to preserve the lipidated form (LC3-II).[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and p62 levels relative to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Immunofluorescence for TFEB Nuclear Translocation
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound for the desired time. Include a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against TFEB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for analyzing autophagy.
Caption: Troubleshooting inconsistent results.
References
- 1. This compound activates the NLRP3 inflammasome through lysosome-mediated mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Reactive oxygen species prevent lysosome coalescence during PIKfyve inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. global-uploads.webflow.com [global-uploads.webflow.com]
- 10. selleckchem.com [selleckchem.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Apilimod Pharmacokinetics in Animal Models
Welcome to the technical support center for researchers utilizing Apilimod in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound's pharmacokinetic profile. Our goal is to equip you with the necessary information to optimize your experimental design and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in mice. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a known challenge with this compound, likely stemming from its poor aqueous solubility. Several factors can contribute to this issue:
-
Poor Solubility and Dissolution: this compound is a lipophilic molecule with low water solubility. This can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Pre-systemic Metabolism: this compound may be subject to first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
-
Formulation Issues: An inadequate vehicle for administration can lead to drug precipitation in the GI tract, further hindering absorption.
To improve plasma concentrations, consider the following strategies:
-
Formulation Optimization: Employing solubility-enhancing formulations is crucial. See the "Troubleshooting Guides" section for detailed protocols on preparing amorphous solid dispersions with polymers like PVP/VA or utilizing cyclodextrins.
-
Vehicle Selection: Use a vehicle that can maintain this compound in a solubilized or suspended state. A common starting point is a suspension in 0.5% methylcellulose with 0.1% Tween 80.
-
Route of Administration: For initial efficacy studies where consistent exposure is critical, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the complexities of oral absorption.
Q2: What are some recommended starting doses for this compound in different animal models?
A2: Dosing can vary significantly based on the animal model, disease indication, and formulation used. However, based on published preclinical studies, here are some general starting points for oral administration:
-
Mice: Doses ranging from 50 to 150 mg/kg, administered once daily, have been used in xenograft models.[1] Another study reported using 60 mg/kg of this compound dimesylate (equivalent to approximately 41 mg/kg of the free base) twice daily.[2]
-
Rats: While specific oral pharmacokinetic data in rats is limited in the public domain, a common practice is to start with doses similar to those used in mice and adjust based on tolerability and plasma exposure levels.
It is highly recommended to perform a pilot pharmacokinetic study to determine the optimal dose for your specific model and formulation.
Q3: Are there any known drug-drug interactions we should be aware of when co-administering this compound with other compounds?
A3: While comprehensive drug-drug interaction studies for this compound in preclinical models are not extensively published, it is important to consider the potential for interactions, particularly with inhibitors or inducers of cytochrome P450 (CYP) enzymes, which are commonly involved in drug metabolism. If you are co-administering other therapeutic agents, it is advisable to conduct a pilot study to assess any potential impact on the pharmacokinetic profile of this compound.
Troubleshooting Guides
Issue: Poor Solubility and Formulation Precipitation
Problem: You are observing precipitation of this compound in your dosing vehicle or suspect poor dissolution in the GI tract.
Solution:
-
Improve Solubility with Co-solvents and Surfactants:
-
Vehicle System: A common and effective vehicle for poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. A widely used formulation is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to heated (60-70°C) sterile water while stirring continuously. Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.1%.
-
Weigh the required amount of this compound powder and triturate it with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension.
-
-
-
Enhance Bioavailability with Amorphous Solid Dispersions:
-
Concept: Converting the crystalline form of this compound to an amorphous state can significantly improve its dissolution rate and oral absorption. This can be achieved by creating a solid dispersion with a polymer.
-
Protocol using Solvent Evaporation Method with PVP/VA:
-
Materials: this compound, Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) copolymer (e.g., Kollidon® VA 64), and a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Procedure:
-
Dissolve this compound and PVP/VA in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio by weight).
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is then further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can be scraped and milled into a fine powder.
-
This powder can then be suspended in the recommended vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) for oral gavage.
-
-
-
-
Utilize Cyclodextrins for Inclusion Complexation:
-
Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.
-
Protocol for Preparing an this compound-Cyclodextrin Formulation:
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), and sterile water.
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution or suspension can be used for oral administration. It is advisable to filter the solution through a 0.22 µm filter if a clear solution is obtained.
-
-
-
Issue: Inconsistent Results in In Vivo Efficacy Studies
Problem: You are observing high variability in tumor growth inhibition or other efficacy endpoints in your animal studies.
Solution:
-
Confirm Consistent Dosing:
-
Ensure accurate and consistent administration of the dose for each animal. For oral gavage, proper technique is critical to avoid accidental administration into the lungs. Refer to established protocols for oral gavage in mice and rats.
-
Regularly check the homogeneity of your dosing suspension to ensure each animal receives the same concentration of this compound.
-
-
Monitor Plasma Exposure:
-
In a satellite group of animals, collect plasma samples at various time points after dosing to determine the pharmacokinetic profile of your formulation.
-
This will help you correlate drug exposure (e.g., AUC, Cmax) with the observed efficacy and identify if variability in exposure is contributing to the variable outcomes.
-
-
Experimental Workflow for Troubleshooting Poor In Vivo Performance:
-
The following diagram outlines a logical workflow for troubleshooting issues with this compound's in vivo performance.
Caption: Experimental workflow for troubleshooting inconsistent in vivo efficacy of this compound.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans
| Parameter | Mouse | Rat | Dog | Human |
| Dose | 60 mg/kg (dimesylate salt), p.o., BID[2] | N/A | N/A | 100 mg, p.o., QD |
| Cmax (ng/mL) | ~225 (single 15 mg dimesylate dose)[2] | N/A | N/A | ~150-200 |
| Tmax (h) | ~1[2] | N/A | N/A | 2-4 |
| Half-life (h) | Rapid decline, below 50 ng/mL after 6h[2] | N/A | N/A | ~8-12 |
| Bioavailability (%) | Low and variable (qualitative) | N/A | N/A | ~20-30% |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. Insert the needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This is a general protocol that should be optimized and validated for your specific instrumentation and experimental conditions.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated this compound analog).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.
-
Signaling Pathway
This compound is a potent and specific inhibitor of the lipid kinase PIKfyve. PIKfyve plays a crucial role in endosomal trafficking by catalyzing the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3] Inhibition of PIKfyve by this compound leads to a decrease in PI(3,5)P2 levels and an accumulation of its substrate, PI3P. This disruption in phosphoinositide balance affects various downstream cellular processes, including endosome maturation, lysosome function, and autophagy.[1][3]
Caption: this compound inhibits PIKfyve, blocking the conversion of PI3P to PI(3,5)P2 and disrupting endosomal signaling.
References
Technical Support Center: Managing Apilimod Stability and Degradation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Apilimod in experimental settings. The following information addresses common challenges related to its stability and degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, preparing a high-concentration stock solution in DMSO is recommended. Store the powder at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1] Note that moisture-absorbing DMSO can reduce solubility, so it is crucial to use fresh, anhydrous DMSO.
Q2: What is the known stability of this compound in aqueous solutions or cell culture media?
A2: While the precise half-life of this compound in various cell culture media is not well-documented, it is known to be sparingly soluble in aqueous buffers.[2] It is recommended not to store aqueous solutions for more than one day. Anecdotal evidence suggests that this compound may become inactivated in some cell culture systems over time, which can impact experimental outcomes.[2] Therefore, for long-term experiments, it is advisable to replenish the this compound-containing media regularly.
Q3: What are the visual indicators of this compound's effect on cells?
A3: A characteristic effect of this compound treatment is the induction of large cytoplasmic vacuoles.[3][4] This is a result of its mechanism of action as a PIKfyve inhibitor, which disrupts endosomal and lysosomal trafficking.[3][4] The appearance of these vacuoles can serve as a qualitative indicator of this compound's activity in your cell line. In HEK293 cells, vacuolization has been observed as early as 20 minutes after treatment with 25-100 nM this compound.[3]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is responsible for the synthesis of two phosphoinositides, PtdIns(3,5)P2 and PtdIns5P, which are critical for regulating endosomal and lysosomal function.[3] By inhibiting PIKfyve, this compound disrupts these pathways, leading to impaired lysosomal function, altered autophagy, and the characteristic vacuolization phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected experimental results over time. | This compound degradation in cell culture media. | - For experiments lasting longer than 24 hours, replace the media with freshly prepared this compound-containing media every 24-48 hours.- Consider a pilot study to determine the optimal media replenishment schedule for your specific cell line and experimental duration. |
| No observable cellular effects (e.g., no vacuole formation). | - Insufficient this compound concentration.- Poor solubility of this compound stock.- Cell line resistance. | - Confirm the final concentration of this compound in your culture media. Effective concentrations can range from nanomolar to low micromolar depending on the cell line.[5]- Ensure your DMSO stock is fresh and anhydrous. When diluting the stock in media, vortex thoroughly.- Verify that your cell line expresses PIKfyve and is sensitive to its inhibition. |
| Precipitation observed in the cell culture media. | This compound has low aqueous solubility. | - Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility.- When preparing the media, add the this compound stock solution to the media while gently vortexing to ensure rapid and even dispersion. |
| Variability between experimental replicates. | Inconsistent this compound activity due to degradation or handling. | - Prepare a fresh dilution of this compound from the frozen stock for each experiment.- Ensure uniform mixing of the this compound-containing media before adding it to the cells.- Standardize the timing of media changes and experimental readouts. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution in Cell Culture Media:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Warm the desired volume of cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the media while gently vortexing to ensure immediate and thorough mixing and to prevent precipitation.
-
Use the freshly prepared this compound-containing medium immediately.
-
Protocol 2: Assessing this compound Activity by Observing Vacuole Formation
-
Cell Seeding:
-
Plate your cells of interest in a suitable culture vessel (e.g., 24-well plate) at a density that allows for visualization of individual cells.
-
Allow the cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare fresh this compound-containing media at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (media with the same final concentration of DMSO).
-
Aspirate the old media from the cells and replace it with the prepared this compound-containing or vehicle control media.
-
-
Microscopic Observation:
-
Incubate the cells for a defined period (e.g., 1, 4, 8, and 24 hours).
-
At each time point, observe the cells under a phase-contrast microscope.
-
Look for the appearance of clear, translucent vacuoles in the cytoplasm of the this compound-treated cells compared to the vehicle-treated cells.
-
-
Documentation:
-
Capture images of the cells at each time point and concentration to document the extent of vacuolization. This provides a qualitative assessment of this compound's bioactivity.
-
Visualizations
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 and PtdIns5P synthesis, leading to lysosomal dysfunction.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments to ensure stability.
Caption: Troubleshooting flowchart for addressing issues with this compound efficacy in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the NLRP3 inflammasome through lysosome-mediated mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cytoplasmic Vacuolation after Apilimod Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the formation of cytoplasmic vacuoles following treatment with Apilimod.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to vacuole formation?
A1: this compound is a potent and specific inhibitor of the lipid kinase PIKfyve.[1][2] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PtdIns(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and also synthesizes phosphatidylinositol-5-phosphate (PtdIns5P).[1][3][4] The depletion of PtdIns(3,5)P2 following PIKfyve inhibition is a key event that disrupts the proper trafficking of membranes within the endolysosomal system.[5][6] This disruption leads to an imbalance in membrane fusion and fission events, resulting in the characteristic swelling of endosomes and lysosomes, which appear as large cytoplasmic vacuoles.[6][7]
Q2: What is the origin of the cytoplasmic vacuoles observed after this compound treatment?
A2: The vacuoles are primarily derived from the late endosomes and lysosomes.[5][6][8] Inhibition of PIKfyve disrupts the maturation and trafficking of these organelles, leading to their enlargement and coalescence.[6][7][9] Studies have shown that these vacuoles are often positive for lysosomal markers such as LAMP1.[9]
Q3: Is the formation of vacuoles indicative of a specific type of cell death?
A3: The relationship between vacuolation and cell death is complex and can be context-dependent. While extensive vacuolation is a hallmark of this compound's cytotoxic effect in some cancer cell lines, the cell death mechanism is often described as non-canonical and distinct from classical apoptosis.[5][6] For instance, in B-cell non-Hodgkin lymphoma (B-NHL) cells, this compound-induced cytotoxicity is not significantly rescued by caspase inhibitors.[6] In some cell types, vacuolation can occur without immediate cell death, particularly at lower concentrations or shorter incubation times.[10] However, excessive and persistent vacuolation is often associated with eventual cell death.[3][10]
Q4: How does this compound-induced vacuolation relate to autophagy?
A4: this compound treatment disrupts the completion of the autophagy process.[5] While it can lead to an accumulation of autophagosomes, indicated by increased levels of LC3-II, the subsequent fusion of autophagosomes with lysosomes and the degradation of autophagic cargo are impaired.[5][9] This blockage of autophagic flux contributes to the overall disruption of lysosomal homeostasis.
Q5: Can the vacuolation phenotype be reversed or prevented?
A5: Yes, the formation of vacuoles induced by this compound can be prevented or reversed by treatment with Bafilomycin A1, a specific inhibitor of the vacuolar H+-ATPase.[3][11] Bafilomycin A1 is thought to rescue the phenotype by attenuating the rise in PtdIns3P levels and reducing the recruitment of the fusogenic protein EEA1 to endosomes, rather than by restoring PtdIns(3,5)P2 levels.[3]
Troubleshooting Guide
Issue 1: No vacuole formation observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. This can be due to genetic factors, such as mutations in genes related to lysosomal function like CLCN7 and OSTM1, which have been shown to confer resistance.[5][6] |
| Incorrect this compound concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations ranging from nanomolar to low micromolar are typically used.[1][3] |
| Insufficient incubation time | Vacuole formation is time-dependent. In some cell lines, vacuoles may be apparent within 20-40 minutes, while others may require longer incubation periods.[3] Perform a time-course experiment to identify the optimal treatment duration. |
| Drug inactivity | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: Excessive and rapid cell death accompanying vacuolation.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | High concentrations of this compound can lead to rapid and widespread cytotoxicity.[12] Reduce the concentration to a level that induces vacuolation with a more controlled effect on cell viability. |
| Cell sensitivity | The cell line being used may be particularly sensitive to PIKfyve inhibition. Consider using a lower dose range or shorter treatment times. |
| Serum deprivation | Serum deprivation can sensitize cells to this compound-induced cytotoxicity.[10] Ensure that cells are cultured in complete medium unless serum starvation is a deliberate part of the experimental design. |
Issue 3: Variability in the degree of vacuolation between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Cell density can influence the cellular response to drug treatment. Seed cells at a consistent density for all experiments. |
| Variations in culture conditions | Ensure that media composition, pH, and incubation conditions (temperature, CO2) are consistent across all experiments. The presence or absence of amino acids can affect vacuolation.[8][13] |
| Passage number of cells | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| PIKfyve Kinase Inhibition (IC50) | ~14 nM | In vitro kinase assay | [1] |
| IL-12/IL-23 Inhibition (IC50) | ~1-2 nM | In cells | [1] |
| Antiproliferative Activity (IC50) | < 0.2 µM | B-NHL cell lines | [12] |
| Vacuolation Induction (Time) | Apparent after 20 min | HEK293 cells (25-100 nM) | [3] |
| Vacuolation Induction (Time) | Nearly all cells after 40 min | HEK293 cells (100 nM) | [3] |
Experimental Protocols
Protocol 1: Induction and Quantification of Cytoplasmic Vacuolation
-
Cell Seeding: Plate cells on glass-bottom dishes or multi-well plates suitable for microscopy at a density that allows for individual cell visualization after treatment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Microscopy:
-
Live-cell imaging: Observe the cells using a phase-contrast or differential interference contrast (DIC) microscope. Capture images at various time points.
-
Fixed-cell imaging: For higher resolution imaging or immunofluorescence, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Quantification:
-
Manual Counting: Count the number of vacuolated cells versus the total number of cells in multiple random fields of view to determine the percentage of vacuolated cells.[3] A cell can be classified as vacuolated if it exhibits a certain number of perinuclear vacuoles (e.g., >5-7).[14]
-
Image Analysis Software: Use software such as ImageJ or CellProfiler to quantify vacuole number, size (area or diameter), and the total vacuolated area per cell.
-
Protocol 2: Analysis of Autophagy Flux
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control for autophagy blockage, such as Bafilomycin A1 (100 nM), and a negative control (vehicle). For analyzing autophagic flux, a common method is to compare LC3-II levels in the presence and absence of a lysosomal inhibitor.
-
Western Blotting for LC3 and p62:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Mechanism of this compound-induced cytoplasmic vacuolation.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical flow from this compound treatment to cellular effects.
References
- 1. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.physiology.org [journals.physiology.org]
Identifying and mitigating potential Apilimod off-targets like VAC14
Welcome to the technical support center for researchers working with Apilimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, with a particular focus on VAC14.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and specific inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] It binds to PIKfyve and blocks its phosphotransferase activity, which is crucial for the synthesis of the signaling lipids phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI5P).[4][5]
Q2: How was VAC14 identified as a potential off-target of this compound?
A2: Chemical-capture mass spectrometry was used to identify the binding partners of this compound in cancer cells. This unbiased approach identified two high-probability targets: PIKfyve and its essential binding partner, VAC14.[1][3]
Q3: What is the functional relationship between PIKfyve and VAC14?
A3: VAC14 is a scaffold protein that is essential for the function and stability of the PIKfyve kinase complex.[6][7] This complex, which also includes the phosphatase FIG4, regulates the synthesis and turnover of PI(3,5)P2.[8][9] VAC14 forms a pentameric scaffold that brings PIKfyve and FIG4 together, allowing for the tight regulation of PI(3,5)P2 levels.[6][8] Therefore, while this compound directly inhibits the kinase activity of PIKfyve, its interaction with the complex can be influenced by VAC14.
Q4: What are the cellular consequences of PIKfyve inhibition by this compound?
A4: Inhibition of PIKfyve by this compound leads to a depletion of PI(3,5)P2, which disrupts endosomal and lysosomal homeostasis.[1][3] This can result in the formation of large cytoplasmic vacuoles, impaired endolysosomal membrane trafficking, and defective autophagic cargo clearance.[3][9] These disruptions to lysosomal function are a major contributor to this compound's cytotoxic effects in cancer cells.[2][3]
Q5: Are there other known off-targets for this compound?
A5: While this compound exhibits high specificity for PIKfyve, like any small molecule, the potential for other off-targets exists.[1] However, comprehensive selectivity analyses have shown it to be highly selective for PIKfyve over other protein and lipid kinases.[5] Continuous monitoring and broader profiling are always recommended in drug development.[10]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects in this compound Experiments
Issue: Unexplained or unexpected phenotypic changes in cells treated with this compound.
Possible Cause: The observed effects could be due to the inhibition of the primary target (PIKfyve), an off-target like VAC14, or an entirely different, unknown off-target.
Troubleshooting Steps:
-
Validate PIKfyve Inhibition:
-
Method: Perform a Western blot to analyze the phosphorylation status of downstream PIKfyve substrates or assess the accumulation of autophagic markers like LC3-II and p62, which are indicative of impaired autophagic flux.[3]
-
Expected Outcome: this compound treatment should lead to a decrease in PI(3,5)P2 levels and an accumulation of LC3-II and p62.[3]
-
-
Rescue Experiment with PIKfyve Overexpression:
-
Method: Genetically overexpress a wild-type or this compound-resistant mutant of PIKfyve in your cell line and then treat with this compound. A kinase domain mutation has been identified that confers resistance to this compound.[2]
-
Expected Outcome: If the phenotype is on-target, overexpression of the resistant mutant should rescue the effect.
-
-
VAC14 Knockdown/Knockout:
-
Method: Use siRNA or CRISPR-Cas9 to reduce or eliminate VAC14 expression.
-
Expected Outcome: Since VAC14 is essential for PIKfyve function, its depletion may phenocopy some of the effects of this compound.[5] This can help to confirm that the observed phenotype is linked to the PIKfyve-VAC14 complex.
-
-
Use of Structurally Unrelated PIKfyve Inhibitors:
-
Method: Treat cells with other known PIKfyve inhibitors that have a different chemical structure, such as YM-201636.[11]
-
Expected Outcome: If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect of PIKfyve inhibition.
-
Guide 2: Mitigating Potential Off-Target Effects of this compound
Issue: Confirmed or suspected off-target effects are confounding experimental results.
Mitigation Strategies:
-
Dose-Response Analysis:
-
Method: Perform a careful dose-response curve for this compound in your cellular model. Use the lowest effective concentration that inhibits PIKfyve to minimize the engagement of lower-affinity off-targets.[12]
-
-
Chemical Proteomics Profiling:
-
Structural Modification of this compound:
-
Method: For medicinal chemists, generating and testing analogs of this compound can help to separate on-target from off-target activities. This is a key component of rational drug design.[10]
-
-
Post-treatment Monitoring:
-
Method: In pre-clinical and clinical development, continuous monitoring for adverse events is crucial for identifying previously unrecognized off-target effects.[10]
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | PIKfyve | In vitro kinase assay | 14 nM | [5][15] |
| This compound | PIKfyve | Quantitative PCR readout | Kd of 75 pM | [3] |
| This compound | IL-12 (human PBMCs) | Cellular assay | 1 nM | [15] |
| YM-201636 | PIKfyve | In vitro kinase assay | 33 nM | [11] |
| APY0201 | PIKfyve | In vitro kinase assay | 5.2 nM | [11] |
Experimental Protocols
Protocol 1: Chemical-Capture Mass Spectrometry for Off-Target Identification
This method is used to identify proteins that directly bind to a small molecule like this compound.
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and a capture tag (e.g., biotin) to this compound without disrupting its binding activity.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest under non-denaturing conditions.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe to allow for binding to target proteins.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound-probe pulldown to a control pulldown (e.g., with beads alone or a probe with an inactive analog) to identify specific binding partners.
Protocol 2: In Vitro PIKfyve Kinase Assay
This assay measures the enzymatic activity of PIKfyve and its inhibition by compounds like this compound.
-
Reagents:
-
Recombinant PIKfyve/VAC14/FIG4 complex
-
Lipid substrate: Phosphatidylinositol-3-phosphate (PI(3)P) liposomes
-
ATP (radiolabeled with γ-³²P or for use with an ADP-Glo assay)
-
This compound or other test compounds
-
Kinase reaction buffer
-
-
Reaction Setup: In a microplate, combine the kinase buffer, lipid substrate, and varying concentrations of this compound.
-
Enzyme Addition: Add the recombinant PIKfyve complex to initiate the kinase reaction.
-
ATP Addition: Add ATP to start the phosphorylation of PI(3)P to PI(3,5)P2.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period.
-
Reaction Termination: Stop the reaction by adding a strong acid or a chelating agent like EDTA.
-
Detection of Product:
-
Radiolabeled Method: Separate the lipids using thin-layer chromatography (TLC) and detect the radiolabeled PI(3,5)P2 product using a phosphorimager.
-
ADP-Glo Method: Measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VAC14 oligomerization is essential for the function of the FAB1/PIKfyve-VAC14-FIG4 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VAC14 VAC14 component of PIKFYVE complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 15. selleckchem.com [selleckchem.com]
Optimizing Apilimod treatment duration for maximal therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apilimod. The focus is on optimizing treatment duration to achieve maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and highly specific inhibitor of the lipid kinase PIKfyve.[1][2] Inhibition of PIKfyve disrupts the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), which are critical for the regulation of endosomal and lysosomal trafficking.[1][3] This disruption leads to impaired lysosomal function, including defective autophagy, altered endolysosomal membrane trafficking, and impaired maturation of lysosomal proteases, ultimately resulting in cytotoxicity in sensitive cell lines.[2] |
| What are the typical in vitro concentrations and treatment durations for this compound? | The effective concentration and duration of this compound treatment are highly dependent on the cell type and the biological question being investigated. For assessing antiproliferative effects in B-cell non-Hodgkin lymphoma (B-NHL) cell lines, a 5-day treatment duration is commonly used to determine the IC50 value, with concentrations typically in the nanomolar range.[2] For observing morphological changes such as vacuolation, treatment for as short as 20-60 minutes with nanomolar concentrations can be sufficient.[1] For cell death assays, treatment durations of 2 to 3 days are often employed.[2] |
| How stable is this compound in cell culture medium? | There is evidence to suggest that this compound may become inactivated in some cell culture systems over time.[4] This is a critical consideration for long-term experiments. For multi-day treatments, it may be necessary to replenish the this compound-containing medium every 24-48 hours to maintain a consistent effective concentration. The stability can be influenced by factors such as serum concentration and cell density. |
| What are the key cellular effects to monitor when optimizing this compound treatment duration? | The primary cellular effects to monitor include: the formation of cytoplasmic vacuoles, assessment of cell viability and proliferation, induction of apoptosis or other forms of cell death, and modulation of autophagy. Each of these has a different kinetic profile and requires specific assays for accurate measurement. |
Troubleshooting Guides
Issue 1: No observable cytotoxic or anti-proliferative effect after this compound treatment.
Possible Cause 1: Treatment duration is too short.
-
Explanation: The cytotoxic effects of this compound, which are linked to the disruption of lysosomal homeostasis, may take several days to become apparent. Short-term treatments (e.g., less than 24 hours) may not be sufficient to induce significant cell death.
-
Recommendation: For assessing cytotoxicity, it is recommended to perform a time-course experiment. A standard duration for determining the IC50 in many cancer cell lines is a 5-day viability assay.[2]
Experimental Protocol: Time-Course Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental duration.
-
This compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assessment: At each time point, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Data Analysis: Plot cell viability against this compound concentration for each time point to determine the IC50 and observe the time-dependent effect.
Possible Cause 2: this compound degradation in culture.
-
Explanation: this compound may lose activity in cell culture medium over extended periods.[4]
-
Recommendation: For experiments lasting longer than 48 hours, consider replenishing the medium with freshly prepared this compound every 48 hours.
Possible Cause 3: Cell line resistance.
-
Explanation: Not all cell lines are equally sensitive to this compound. Resistance can be intrinsic or acquired.
-
Recommendation: Confirm the expression and activity of PIKfyve in your cell line. As a positive control, use a cell line known to be sensitive to this compound, such as the SU-DHL-6 B-NHL cell line.[5]
Issue 2: Observing cytoplasmic vacuoles but no significant cell death.
Possible Cause: Treatment duration is sufficient for morphological changes but not for inducing cell death.
-
Explanation: The formation of cytoplasmic vacuoles is an early and direct consequence of PIKfyve inhibition, occurring within minutes to hours of this compound treatment.[1] However, the downstream events leading to cell death require a longer duration.
-
Recommendation: Extend the treatment duration. While vacuoles can be observed after 20-60 minutes, cytotoxicity assays often require 2-5 days of continuous exposure.[1][2]
Experimental Protocol: Monitoring Vacuolation and Viability in Parallel
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy and in parallel in 96-well plates for viability assays.
-
This compound Treatment: Treat both sets of cells with the desired concentration of this compound.
-
Microscopy: Monitor the formation of vacuoles in the glass-bottom dishes at early time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) using phase-contrast or differential interference contrast (DIC) microscopy.[1]
-
Viability Assay: At later time points (e.g., 24, 48, 72 hours), assess cell viability in the 96-well plates.
-
Correlation: Correlate the kinetics of vacuole formation with the onset of cell death.
Issue 3: Difficulty in determining the optimal treatment window for maximal therapeutic effect.
Possible Cause: The therapeutic window depends on the specific downstream effect being targeted (e.g., autophagy inhibition vs. apoptosis).
-
Explanation: this compound's effects are multifaceted. The optimal duration to observe autophagy blockage may differ from the duration required to induce maximal apoptosis.
-
Recommendation: Conduct a time-course analysis of multiple downstream markers.
Experimental Protocol: Time-Course Analysis of Apoptosis and Autophagy
-
Cell Treatment: Treat your cells with an effective concentration of this compound for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
Apoptosis Assessment: At each time point, harvest a set of cells and stain with Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI). Analyze by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[2][6]
-
Autophagy Flux Analysis:
-
For each time point, lyse a separate set of cells and perform Western blotting for LC3-II and p62. An accumulation of both proteins suggests a blockage in autophagic degradation.[2]
-
To confirm an autophagy flux blockade, for the last 4-6 hours of each time point, treat a parallel set of cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1. A lack of further increase in LC3-II in the co-treated sample compared to the this compound-only sample indicates a block in autophagic flux.[2][7]
-
-
Data Integration: Plot the percentage of apoptotic cells and the relative levels of LC3-II and p62 over time to identify the optimal treatment duration for each effect.
Data Presentation
Table 1: Summary of this compound In Vitro Treatment Parameters
| Assay | Cell Line Example | This compound Concentration | Treatment Duration | Key Readout | Reference |
| Anti-proliferative IC50 | B-NHL cell lines | 0.007 µM - 6.8 µM | 5 days | Cell Viability (CellTiter-Glo) | [2] |
| Cytoplasmic Vacuolation | HEK293 | 25 nM - 100 nM | 20 - 80 minutes | Microscopy | [1] |
| Cell Death Induction | SU-DHL-10 B-NHL | 200 nM | 3 days | Annexin V / 7-AAD Staining | [2] |
| Autophagy Flux Blockade | SU-DHL-10 B-NHL | 200 nM | 24 hours | Western Blot (LC3-II, p62) | [2] |
| Cathepsin Maturation | CA46 cells | 15 nM - 1000 nM | 24 hours | Western Blot (Pro- and Mature Cathepsin D) | [2] |
Mandatory Visualizations
References
- 1. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal flux assay [protocols.io]
Best practices for storing and handling Apilimod powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Apilimod powder and solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
This compound powder is light-sensitive and should be stored desiccated at -20°C for long-term stability, which can be for up to 3 years.[1][2] For short-term storage, it can be kept at 4°C for up to 2 years.[2]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent such as DMSO, ethanol, or DMF.[1][3] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO as the presence of moisture can reduce the solubility of this compound.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is sparingly soluble in aqueous buffers.[3] To prepare a working solution in an aqueous buffer, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
Q4: What are the key safety precautions when handling this compound?
The toxicological properties of this compound are not fully known.[4] It is harmful if swallowed.[5][6][7] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and eye protection.[6] Handling should be performed in a well-ventilated area to avoid inhalation of the powder.[7][8] In case of contact with skin or eyes, rinse thoroughly with water.[6] If swallowed, seek medical attention immediately.[5]
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility of this compound in the chosen solvent may have been exceeded, or the solution may have been stored improperly. This compound has limited solubility in aqueous solutions.[3]
-
Solution:
-
Gently warm the solution and sonicate to aid dissolution.[2]
-
If using an aqueous buffer, ensure that the final concentration of the organic solvent used to dissolve the this compound is sufficient to maintain its solubility.
-
For long-term storage, use a recommended organic solvent like DMSO and store in aliquots at -20°C or -80°C to prevent precipitation from freeze-thaw cycles.[1]
-
Issue 2: I am not observing the expected cellular phenotype (e.g., cytoplasmic vacuolation) after treating cells with this compound.
-
Possible Cause 1: The concentration of this compound or the treatment duration may be insufficient. The formation of cytoplasmic vacuoles is a known cellular effect of PIKfyve inhibition by this compound.
-
Solution 1: Increase the concentration of this compound and/or extend the treatment time. Refer to published literature for effective concentrations and durations for your specific cell type. For example, treatment of HEK293 cells with 100 nM this compound for 60 minutes has been shown to induce vacuolation.
-
Possible Cause 2: The cells may be resistant to the effects of this compound.
-
Solution 2: Verify the expression and activity of PIKfyve in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
Possible Cause 3: The this compound may have degraded due to improper storage.
-
Solution 3: Use a fresh aliquot of this compound stock solution that has been stored correctly at -20°C or -80°C.
Issue 3: I am observing inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent preparation of this compound working solutions.
-
Solution 1: Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure the final concentration of the solvent is consistent across experiments.
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution 2: Maintain consistent cell density, passage number, and growth conditions for all experiments.
-
Possible Cause 3: Repeated freeze-thaw cycles of the stock solution.
-
Solution 3: Aliquot the stock solution upon preparation to minimize the number of freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Powder) | ||
| Long-term | -20°C (up to 3 years) | [1][2] |
| Short-term | 4°C (up to 2 years) | [2] |
| Storage (Solutions) | ||
| In solvent (-80°C) | up to 2 years | [2] |
| In solvent (-20°C) | up to 1 year | [2] |
| Aqueous solution | Not recommended for > 1 day | [3] |
| Solubility | ||
| DMSO | >10 mg/mL to 100 mg/mL | [1][2][4] |
| Ethanol | 6 mg/mL to 10 mg/mL | [4][9] |
| DMF | 25 mg/mL | [3][9] |
| DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [3][9] |
| Water | Insoluble | [1] |
Experimental Protocols
In Vitro Cell Viability Assay in B-cell Non-Hodgkin Lymphoma (B-NHL) Cell Lines
This protocol is adapted from studies demonstrating the cytotoxic effects of this compound on B-NHL cells.
-
Cell Culture: Culture B-NHL cell lines in appropriate media and conditions.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Add the this compound dilutions to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Murine Xenograft Model of B-NHL
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model. All animal experiments should be conducted in accordance with institutional guidelines.
-
Cell Implantation: Subcutaneously inject B-NHL cells (e.g., Daudi cells) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
This compound's Mechanism of Action: PIKfyve Inhibition
Caption: this compound inhibits PIKfyve, disrupting endosomal trafficking and leading to vacuolation.
Experimental Workflow: In Vitro Cell Viability Assay
References
- 1. biorxiv.org [biorxiv.org]
- 2. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
How to control for Apilimod's effects on the immune system in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the effects of Apilimod on the immune system in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects the immune system?
A1: this compound is a potent and highly specific inhibitor of the lipid kinase PIKfyve.[1][2][3][4] PIKfyve is crucial for the regulation of endosomal and lysosomal trafficking.[3][5] By inhibiting PIKfyve, this compound disrupts these pathways, which can significantly impact immune cell function in several ways:
-
Inhibition of IL-12 and IL-23: this compound was initially identified for its ability to inhibit the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][3][6][7] This leads to a selective suppression of the Th1-mediated immune response.[6]
-
Modulation of Antigen Presentation: Inhibition of PIKfyve can affect the function of antigen-presenting cells (APCs) like dendritic cells (DCs). It has been shown to enhance DC function and increase the surface expression of MHC class I and II molecules, which could augment T-cell responses.[8][9] Conversely, some studies suggest it might impair antigen presentation, potentially leading to immunosuppression.[10][11]
-
NLRP3 Inflammasome Activation: this compound has been demonstrated to activate the NLRP3 inflammasome, which can lead to the release of pro-inflammatory cytokines IL-1β and IL-18.[12]
Q2: What are the expected immunomodulatory effects of this compound in an in vivo setting?
A2: The in vivo immunomodulatory effects of this compound can be complex and context-dependent. Based on its mechanism of action, you might observe:
-
Suppression of Th1-driven inflammation: In models of autoimmune diseases like rheumatoid arthritis and Crohn's disease, this compound is expected to reduce inflammation by inhibiting IL-12 and IL-23.[6]
-
Enhanced anti-tumor immunity: In cancer models, this compound can enhance DC-dependent T-cell immunity, potentially synergizing with immunotherapies like checkpoint inhibitors.[9][13]
-
Potential for immunosuppression: In certain contexts, particularly viral infections, this compound's interference with endosomal trafficking could impair antiviral immune responses.[10][11][14]
Q3: What are appropriate control groups for an in vivo study with this compound?
A3: To properly control for this compound's effects, your experimental design should include the following groups:
-
Vehicle Control: This is the most critical control group. Animals in this group should receive the same vehicle used to dissolve and administer this compound, on the same schedule. This controls for any effects of the vehicle itself.
-
Positive Control: If applicable to your disease model, include a group treated with a compound known to produce a specific, predictable effect. This helps validate the responsiveness of your model.
-
Negative Control (Untreated/Sham): An untreated or sham-treated group can serve as a baseline for normal physiological and immune parameters.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Immune Phenotype
Symptoms:
-
Observing immunosuppression when an enhanced immune response was expected, or vice-versa.
-
High variability in immune readouts between animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-dependent effects | This compound's effects can be dose-dependent. A high dose might lead to broader immunosuppressive effects, while a lower dose could be more targeted. Perform a dose-response study to identify the optimal concentration for your desired effect. |
| Timing of administration | The timing of this compound administration relative to the immune challenge is crucial. Administering it before or after the challenge can lead to different outcomes. Design experiments to test different administration schedules. |
| Off-target effects (though unlikely) | This compound is highly specific for PIKfyve.[5] However, to formally exclude off-target effects, you could use a structurally unrelated PIKfyve inhibitor as a comparator. |
| Animal model-specific responses | The genetic background of your animal model can influence the immune response. Ensure you are using an appropriate and well-characterized model. Consider repeating key experiments in a different strain. |
Issue 2: Lack of Efficacy in a Disease Model
Symptoms:
-
This compound does not produce the expected therapeutic effect in your in vivo model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | This compound may have poor bioavailability or a short half-life in your animal model, preventing it from reaching therapeutic concentrations at the target site.[15] Conduct PK/PD studies to measure drug levels in plasma and tissues. Adjust the dose and/or frequency of administration accordingly. |
| Compensatory immune pathways | The immune system has redundant pathways. Inhibition of the IL-12/IL-23 axis by this compound might be compensated for by other pro-inflammatory pathways in your specific disease model. Analyze a broad range of cytokines and immune cell populations to identify potential compensatory mechanisms. |
| Disease model relevance | The chosen animal model may not be primarily driven by the pathways that this compound targets. Re-evaluate the literature to ensure your model is appropriate for testing a PIKfyve inhibitor. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for IL-12 Inhibition | ~1-2 nM | In human and mouse PBMCs | [7] |
| IC50 for PIKfyve Inhibition | ~14 nM | Cell-based assay | [7] |
| Effective Oral Dose (mouse) | 5-20 mg/kg | Reduction of IL-12 p40 in a model of autoimmune uveoretinitis. | [6] |
| Effective Oral Dose (mouse) | 60 mg/kg (dimesylate salt) | Tumor growth inhibition in a lymphoma xenograft model. | [15] |
Key Experimental Protocols
Protocol 1: Immunophenotyping by Flow Cytometry
Objective: To characterize the major immune cell populations in blood, spleen, and lymph nodes of this compound-treated animals.
Methodology:
-
Collect whole blood via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Harvest spleen and lymph nodes and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Perform red blood cell lysis on blood and spleen samples using an appropriate lysis buffer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Stain 1-2 x 10^6 cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for T cells (CD3, CD4, CD8), B cells (B220, CD19), dendritic cells (CD11c, MHC-II), macrophages (F4/80, CD11b), and natural killer cells (NK1.1).
-
Include appropriate isotype controls and fluorescence-minus-one (FMO) controls.
-
Acquire data on a flow cytometer and analyze using appropriate software.
Protocol 2: Cytokine Analysis by ELISA
Objective: To measure the concentration of key cytokines in the plasma or serum of this compound-treated animals.
Methodology:
-
Collect blood and process to obtain plasma (using an anticoagulant) or serum (allowing blood to clot).
-
Use commercially available ELISA kits for cytokines of interest, such as IL-12, IL-23, IFN-γ, TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for color development.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.
Visualizations
Caption: this compound's mechanism of action and its effects on the immune system.
Caption: Recommended experimental workflow for in vivo studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-cell non-Hodgkin lymphoma: Selective vulnerability to PIKFYVE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound activates the NLRP3 inflammasome through lysosome-mediated mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIKfyve controls dendritic cell function and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
Strategies to improve the bioavailability of Apilimod in animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Apilimod in animal studies. Given that this compound is a BCS Class II or IV compound, strategies focus on enhancing its poor aqueous solubility and dissolution rate.
Troubleshooting Guide: Common Bioavailability Issues
This guide addresses specific problems researchers may encounter during in vivo experiments with this compound and offers potential solutions.
| Problem Encountered | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound free base leading to limited dissolution in the gastrointestinal (GI) tract. | 1. Utilize a salt form: this compound dimesylate is a water-soluble salt form that has been used in clinical trials.[1] 2. Formulate as a solid dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate. 3. Develop a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption. |
| High variability in plasma concentrations between individual animals. | Inconsistent wetting and dissolution of the drug powder in the GI tract. Food effects can also contribute to variability. | 1. Micronize the this compound powder: Reducing particle size increases the surface area for dissolution. 2. Incorporate wetting agents or surfactants in the formulation to improve dispersibility. 3. Administer to fasted animals to minimize food-related variability. |
| Precipitation of this compound in the GI tract upon dilution of a liquid formulation. | The vehicle used to dissolve this compound for dosing is not robust to dilution in aqueous GI fluids. | 1. Increase the concentration of surfactants and/or polymers in the vehicle to maintain a supersaturated state. 2. Consider a solid dispersion formulation which can generate and maintain supersaturation in vivo. |
| Evidence of poor absorption despite adequate in vitro dissolution. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen. | 1. Co-administer a P-gp inhibitor (e.g., cyclosporin A, ritonavir) to investigate the impact of efflux.[2] 2. Formulate with excipients that have P-gp inhibitory activity (e.g., certain surfactants like Cremophor EL, Polysorbate 80). |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the most straightforward way to improve the oral exposure of this compound in early-phase animal studies?
A1: The most direct approach is to use a water-soluble salt form of this compound, such as This compound dimesylate . This form has significantly higher aqueous solubility compared to the free base, which can lead to improved dissolution and absorption.[1] For preclinical studies, preparing a simple aqueous solution or a suspension of the dimesylate salt can provide a good starting point.
Q2: I am still observing low bioavailability with a simple suspension of this compound. What are the next steps?
A2: If a simple suspension is not providing adequate exposure, you should consider more advanced formulation strategies. These include:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in its amorphous form within a polymer matrix, you can achieve a higher apparent solubility and dissolution rate. Common polymers for ASDs include HPMC-AS and PVP.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in the GI tract. This can enhance the solubilization of lipophilic drugs like this compound and facilitate their absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can dramatically increase the surface area available for dissolution, leading to faster dissolution and improved absorption.
Q3: Are there any specific excipients that are recommended for formulating this compound?
A3: While specific excipient compatibility studies for this compound are not widely published, general principles for poorly soluble drugs apply. Consider excipients that can act as solubilizers, wetting agents, or precipitation inhibitors. Examples include:
-
Solubilizers/Carriers for ASDs: Povidone (PVP), copovidone, hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
Components for Lipid-Based Formulations:
-
Oils: Medium-chain triglycerides (e.g., Captex 355), long-chain triglycerides (e.g., sesame oil, soybean oil).
-
Surfactants: Cremophor EL, Labrasol, Kolliphor RH 40, Tween 80.
-
Co-solvents: Transcutol HP, PEG 400, ethanol.
-
-
Wetting Agents for Suspensions: Polysorbate 80, sodium lauryl sulfate (SLS).
Experimental Protocols & Data
Q4: Can you provide a summary of pharmacokinetic data for different this compound formulations?
A4: Direct comparative in-vivo pharmacokinetic data for different this compound formulations is limited in publicly available literature. However, we can present data for this compound dimesylate from a study in mice and representative data for a different poorly soluble kinase inhibitor in a solid dispersion formulation to illustrate the potential for improvement.
Table 1: Pharmacokinetic Parameters of this compound Dimesylate in Mice
| Formulation | Dose (mg/kg, oral) | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| This compound Dimesylate (in saline) | ~10.3 (free base equivalent) | Mouse | ~225 | ~1 | Not Reported | [3] |
| This compound Dimesylate | 60 (as salt) | Mouse | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Representative Pharmacokinetic Data for a Poorly Soluble Kinase Inhibitor (Compound X) in Different Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Crystalline Suspension | 10 | Rat | 150 ± 45 | 4.0 | 850 ± 210 |
| Amorphous Solid Dispersion (30% drug load in HPMC-AS) | 10 | Rat | 1250 ± 320 | 2.0 | 6200 ± 1500 |
Note: Data for Compound X is illustrative and not specific to this compound.
Q5: What is a detailed protocol for preparing an amorphous solid dispersion of a poorly soluble drug for animal studies?
A5: Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an ASD for a model compound similar to this compound.
Materials:
-
Poorly soluble kinase inhibitor (e.g., this compound)
-
Polymer (e.g., HPMC-AS, PVP K30)
-
Solvent (e.g., Dichloromethane, Methanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Procedure:
-
Dissolution: Weigh the desired amounts of the drug and polymer (e.g., for a 30% drug load, use a 1:2.33 drug-to-polymer ratio). Dissolve both components completely in a suitable solvent or solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Drying: Further dry the solid film under high vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak and determine the glass transition temperature (Tg) of the dispersion.
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the dispersion.
-
-
Formulation for Dosing: The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
Q6: How do I prepare a simple suspension of this compound for oral gavage in mice?
A6: Protocol: Preparation of an this compound Suspension for Oral Gavage
Materials:
-
This compound (free base or dimesylate salt)
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 0.5% HPMC with 0.1% Tween 80 in sterile water)
-
Mortar and pestle
-
Weighing scale
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.
-
Transfer the suspension to a suitable container (e.g., a beaker or a vial) with a stir bar.
-
Stir the suspension continuously on a stir plate before and during dose administration to maintain homogeneity.
-
Administer the suspension to the animals using an appropriate size gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparing this compound Formulations
Caption: Workflow for comparative bioavailability studies of different this compound formulations.
Signaling Pathway of this compound's Target: PIKfyve
Caption: this compound inhibits PIKfyve, disrupting endosomal maturation.
References
- 1. This compound dimesylate | Other Kinases | Tocris Bioscience [tocris.com]
- 2. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
Validation & Comparative
A Comparative Guide to Apilimod and YM201636: Efficacy and Experimental Insights into PIKfyve Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apilimod and YM201636, two prominent small molecule inhibitors of PIKfyve kinase. This document synthesizes experimental data to highlight their respective potencies, selectivities, and cellular effects, offering a comprehensive resource for selecting the appropriate tool for research and development.
PIKfyve, a lipid kinase, plays a crucial role in cellular homeostasis by synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are essential for regulating endomembrane trafficking, lysosomal function, and autophagy.[1][2][3] Given its involvement in these fundamental cellular processes, PIKfyve has emerged as a therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2][3] this compound and YM201636 are two of the most widely studied inhibitors of PIKfyve, each with distinct characteristics.
Mechanism of Action
Both this compound and YM201636 exert their effects by directly inhibiting the kinase activity of PIKfyve. This inhibition prevents the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to PtdIns(3,5)P2.[4][5] Consequently, the cellular levels of both PtdIns(3,5)P2 and its downstream product, PtdIns5P, are depleted.[1][6] The disruption of this signaling pathway leads to a range of cellular phenotypes, most notably the enlargement of endosomes and lysosomes, a hallmark of PIKfyve inhibition.[2][7]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative parameters for this compound and YM201636, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | YM201636 | Reference(s) |
| PIKfyve IC50 | 14 nM (in vitro kinase assay) | 33 nM (in vitro kinase assay) | [4][8][9][10] |
| p110α IC50 | No significant activity | 3.3 µM | [4][8][10] |
| Cellular Effects | Inhibits IL-12/IL-23 production (IC50 ~1-2 nM) | Inhibits insulin-activated glucose uptake (IC50 = 54 nM) | [9][11] |
| Binding Site | ATP-binding pocket | Does not bind to the ATP-binding pocket | [12] |
Experimental Protocols
In Vitro PIKfyve Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PIKfyve.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase.
-
Methodology:
-
Purified recombinant full-length human PIKfyve is incubated with the test compound (this compound or YM201636) at varying concentrations.[13]
-
The kinase reaction is initiated by the addition of the substrate, phosphatidylinositol 3-phosphate (PI(3)P), and ATP (often radiolabeled, e.g., [γ-32P]ATP or [γ-33P]ATP).[4][14]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C for 15 minutes).[11]
-
The reaction is stopped, and the lipids are extracted.[11]
-
The product, PtdIns(3,5)P2, is separated from the substrate and other lipids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]
-
The amount of product formed is quantified, typically by autoradiography or scintillation counting if a radiolabeled ATP was used, or by fluorescence if a fluorescently labeled substrate was employed.[13]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]
-
Cell-Based Assay for IL-12/IL-23 Inhibition (Relevant for this compound)
This assay assesses the effect of the inhibitor on the production of pro-inflammatory cytokines in immune cells.
-
Objective: To measure the IC50 of this compound for the inhibition of IL-12 and IL-23 secretion.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are cultured.[9]
-
The cells are pre-incubated with varying concentrations of this compound.
-
Cytokine production is stimulated using agonists for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS) and R848, or a combination of IFN-γ and SAC (Staphylococcus aureus Cowan).[9][13]
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of secreted IL-12p40 (a subunit common to both IL-12 and IL-23) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.[9]
-
Cellular Proliferation Assay (e.g., Cell-Titer Glo)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Objective: To determine the IC50 of a compound for inhibiting the proliferation of B-cell non-Hodgkin lymphoma (B-NHL) cells.[16]
-
Methodology:
-
B-NHL cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.[15]
-
The cells are treated with a range of concentrations of the test compound (e.g., this compound) for an extended period, typically 5 days.[15]
-
Cell viability is assessed using the Cell-Titer Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[15]
-
The luminescence signal is read using a plate reader.
-
The IC50 is calculated by normalizing the data to untreated controls and fitting to a sigmoidal dose-response curve using appropriate software.[15]
-
Visualizing the Pathways and Processes
Caption: The PIKfyve signaling cascade.
Caption: Workflow for PIKfyve inhibitor evaluation.
Caption: Consequence of PIKfyve inhibition.
Summary and Conclusion
This compound and YM201636 are both potent inhibitors of PIKfyve, but they exhibit key differences that are important for experimental design and potential therapeutic applications. This compound demonstrates higher potency against PIKfyve in vitro and has been extensively characterized for its effects on the immune system, particularly its potent inhibition of IL-12/IL-23 production.[4][9] In contrast, YM201636, while still a potent PIKfyve inhibitor, shows some off-target activity against p110α at higher concentrations.[8][10] Notably, YM201636 has been shown to affect glucose metabolism, an effect not prominently reported for this compound.[11] Furthermore, the two inhibitors are suggested to have different binding modes to PIKfyve, with this compound targeting the ATP-binding pocket and YM201636 acting through a different mechanism.[12]
The choice between this compound and YM201636 will depend on the specific research question. This compound's high potency and selectivity make it an excellent tool for studying the roles of PIKfyve in immunity and cancer.[16] YM201636 is also a valuable research tool, though its potential effects on class IA PI3-kinases at higher concentrations should be considered when interpreting experimental results.[11] This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on PIKfyve-mediated cellular processes.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apilimod's PIKfyve Inhibition: A Comparative Guide Using a Kinase-Dead Mutant
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apilimod's performance as a PIKfyve inhibitor, supported by experimental data validating its mechanism of action through the use of a kinase-dead mutant.
This compound is a potent and selective inhibitor of the lipid kinase PIKfyve, which plays a crucial role in endosomal trafficking by catalyzing the conversion of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2).[1][2][3] Inhibition of PIKfyve disrupts this process, leading to the accumulation of enlarged endosomes, a phenotype characterized by cellular vacuolation.[1] To definitively establish that this compound's cellular effects are a direct consequence of its inhibitory action on PIKfyve's kinase activity, a kinase-dead mutant of PIKfyve serves as a critical experimental tool.
Comparative Analysis of PIKfyve Inhibitors
This compound is a highly specific inhibitor of PIKfyve with a reported IC50 of approximately 14 nM.[3] Its high selectivity makes it a valuable tool for studying the cellular functions of PIKfyve. In comparison, other compounds such as YM201636 also inhibit PIKfyve but may exhibit off-target effects. The table below summarizes the key characteristics of this compound and a common alternative.
| Inhibitor | Target(s) | IC50 for PIKfyve | Key Cellular Phenotype |
| This compound | PIKfyve | ~14 nM[3] | Induces prominent cytoplasmic vacuolation[1] |
| YM201636 | PIKfyve, p110α (less potent) | ~33 nM | Induces cytoplasmic vacuolation |
Validating On-Target Activity with a Kinase-Dead PIKfyve Mutant
A cornerstone experiment to validate that this compound's effects are mediated through the inhibition of PIKfyve's enzymatic activity involves the use of a kinase-dead PIKfyve mutant, such as PIKfyve-K1831E. In this mutant, a critical lysine residue in the ATP-binding pocket is mutated, rendering the enzyme catalytically inactive.
The experimental logic is as follows: If this compound's induction of vacuoles is due to the inhibition of PIKfyve's kinase activity, then:
-
Overexpression of wild-type PIKfyve should rescue the vacuolation phenotype in the presence of this compound by competing for the inhibitor.
-
Overexpression of the kinase-dead PIKfyve mutant should not rescue the phenotype and may even enhance it, as it mimics the inhibited state.
Experimental evidence has demonstrated that overexpression of wild-type GFP-PIKfyve leads to the disappearance of vacuoles induced by 10 nM this compound in A549 cells.[1] Conversely, overexpression of the dominant-negative GFP-PIKfyve-K1831E "kinase dead" mutant results in more extensive vacuole formation.[1]
Impact on Phosphoinositide Levels
Inhibition of PIKfyve by this compound leads to a predictable shift in the cellular concentrations of key phosphoinositides. Specifically, the level of the substrate, PI(3)P, increases, while the level of the product, PI(3,5)P2, decreases.
| Condition | Relative PI(3)P Level | Relative PI(3,5)P2 Level |
| DMSO (Control) | Baseline | Baseline |
| This compound (10 nM) | Increased (up to 2.5-fold)[1] | Markedly decreased[1] |
| This compound (1 µM) | Increased | Significantly decreased[1] |
| PIKfyve Knockdown | Increased | Decreased |
| Overexpression of PIKfyve-K1831E | Increased | Decreased |
Experimental Protocols
Protocol 1: Validation of this compound's On-Target Effect Using a Kinase-Dead Mutant
Objective: To demonstrate that the vacuolation phenotype induced by this compound is a direct result of PIKfyve kinase inhibition.
Materials:
-
A549 cells
-
Plasmids: pEGFP-PIKfyve (wild-type) and pEGFP-PIKfyve-K1831E (kinase-dead)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
DMSO (vehicle control)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells in a suitable culture plate (e.g., 6-well plate with coverslips) to achieve 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with either pEGFP-PIKfyve (wild-type) or pEGFP-PIKfyve-K1831E (kinase-dead) plasmids according to the manufacturer's protocol for the chosen transfection reagent. A mock transfection (reagent only) should be included as a control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Treatment: Treat the transfected cells with this compound (e.g., 10 nM) or DMSO for a specified period (e.g., 3 hours).[1]
-
Imaging: Fix the cells and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. GFP expression will identify transfected cells.
-
Quantification: Quantify the extent of vacuolation in transfected (GFP-positive) and non-transfected cells for each condition. This can be done by measuring the total area of vacuoles relative to the cell area using image analysis software.
Protocol 2: Analysis of Phosphoinositide Levels by HPLC
Objective: To quantify the changes in cellular PI(3)P and PI(3,5)P2 levels upon this compound treatment.
Materials:
-
HeLa cells
-
[3H]inositol
-
This compound
-
Reagents for lipid extraction and deacylation
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Metabolic Labeling: Culture HeLa cells in the presence of [3H]inositol for 48-72 hours to label the cellular phosphoinositide pool.[1]
-
Treatment: Treat the labeled cells with different concentrations of this compound (e.g., 10 nM, 1 µM) or a vehicle control for a specified time (e.g., 120 minutes).[1]
-
Lipid Extraction: Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Deacylation: Deacylate the extracted lipids to generate water-soluble glycerophosphoinositols.
-
HPLC Analysis: Separate the deacylated lipids using an HPLC system equipped with a strong anion exchange column.
-
Quantification: Quantify the radioactivity in the fractions corresponding to PI(3)P and PI(3,5)P2 to determine their relative levels.
Visualizations
Caption: PIKfyve Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Validation.
References
A Comparative Analysis of Apilimod and Other PIKfyve Inhibitors in Oncology Research
For researchers and drug development professionals, the landscape of PIKfyve inhibitors in cancer therapy is rapidly evolving. Apilimod, a first-in-class PIKfyve kinase inhibitor, has shown significant promise, particularly in B-cell non-Hodgkin lymphoma (B-NHL). However, a growing number of other molecules, such as ESK981 and YM201636, are also demonstrating potent anti-cancer activities. This guide provides a comprehensive comparison of this compound with other key PIKfyve inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to PIKfyve Inhibition in Cancer
PIKfyve, or phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endosomal trafficking and lysosomal homeostasis. It catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key lipid messenger. Inhibition of PIKfyve disrupts these processes, leading to lysosomal dysfunction, impaired autophagy, and ultimately, cancer cell death. This unique mechanism of action has positioned PIKfyve as a promising therapeutic target in various malignancies.[1][2]
This compound has been extensively studied and has demonstrated potent and selective cytotoxic activity against B-NHL cells both in vitro and in vivo.[1][2][3] Its primary mechanism involves the disruption of lysosomal function, a process to which B-NHL cells appear particularly sensitive.[1][2] Other inhibitors, such as the multi-kinase inhibitor ESK981 and the selective inhibitor YM201636, also target PIKfyve and have shown efficacy in other cancer types, including prostate and non-small cell lung cancer, respectively.[4][5]
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other notable PIKfyve inhibitors.
In Vitro Antiproliferative Activity (IC50 Values)
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | B-NHL cell lines (average) | <200 | [3] |
| Daudi (Burkitt Lymphoma) | Sensitive (specific value not stated) | [3] | |
| SU-DHL-6 (DLBCL) | Sensitive (specific value not stated) | [3] | |
| In vitro kinase assay | 14 | [6][7] | |
| In vitro kinase assay | ~0.4 | [8][9] | |
| ESK981 | Prostate cancer cell lines (average) | ~80 | [10] |
| DU145 (Prostate) | Sensitive (specific value not stated) | [11] | |
| VCaP (Prostate) | Sensitive (specific value not stated) | [4] | |
| YM201636 | In vitro kinase assay | 33 | [12][13] |
| Calu1 (NSCLC) | 15,030 (at 72h) | [5] | |
| HCC827 (NSCLC) | 11,070 (at 72h) | [5] | |
| H1299 (NSCLC) | 74,950 (at 72h) | [5] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. Direct head-to-head comparisons in the same experimental setup are limited in the available literature.
In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Daudi (Burkitt Lymphoma) Xenograft | 50-150 mg/kg, once daily | Dose-dependent inhibition | [3] |
| SU-DHL-6 (DLBCL) Xenograft | ~41 mg/kg, twice daily | 48% | [14] | |
| SU-DHL-6 (DLBCL) Xenograft with Rituximab | ~41 mg/kg, twice daily | 83% | [14] | |
| ESK981 | VCaP (Prostate) Xenograft | 30 mg/kg and 60 mg/kg | Dose-dependent inhibition | [11] |
Mechanism of Action: A Deeper Dive
The primary mechanism of action for PIKfyve inhibitors is the disruption of lysosomal homeostasis. This leads to a cascade of cellular events, including the inhibition of autophagy and the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.
PIKfyve Signaling Pathway in Cancer
Caption: PIKfyve signaling and points of inhibition.
PIKfyve phosphorylates PI3P to produce PI(3,5)P2, which is essential for maintaining lysosomal homeostasis and regulating autophagy. PIKfyve inhibitors like this compound, ESK981, and YM201636 block this process. This disruption leads to impaired lysosomal function and autophagy, ultimately resulting in cancer cell death.[1][4][15] Furthermore, PIKfyve inhibition can lead to the dephosphorylation and nuclear translocation of TFEB, a master regulator of lysosomal biogenesis, in an mTORC1-independent manner.[1][16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used to evaluate PIKfyve inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound, ESK981, or other PIKfyve inhibitors in culture medium. Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[19]
In Vivo Xenograft Tumor Model
This model is used to assess the antitumor efficacy of PIKfyve inhibitors in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Tumor Implantation: Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PIKfyve inhibitors (e.g., this compound orally at 50-150 mg/kg) and vehicle control according to the planned schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[3][20][21]
Conclusion
This compound stands out as a highly potent and specific PIKfyve inhibitor with demonstrated efficacy in B-NHL. Its mechanism of action, centered on the disruption of lysosomal homeostasis, provides a novel therapeutic avenue. Other inhibitors like ESK981, while also targeting PIKfyve, possess a broader kinase inhibition profile and have shown promise in other cancers such as prostate cancer. The choice of inhibitor for a specific cancer type will likely depend on the tumor's specific dependencies and the inhibitor's unique pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these promising therapeutic agents. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future research and accelerate the development of effective PIKfyve-targeted cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. onesearch.uark.edu [onesearch.uark.edu]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of multi‑kinase inhibitor ESK981 in patients with metastatic castration‑resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Termination of Autophagy-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. mdpi.com [mdpi.com]
- 16. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Apilimod's Target: A Comparative Guide to PIKFYVE Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of PIKFYVE by Apilimod against genetic knockout models, offering robust evidence for its on-target activity. The experimental data and methodologies presented herein serve as a critical resource for researchers investigating PIKFYVE signaling and developing novel therapeutics targeting this kinase.
Introduction: The Critical Role of Target Validation
This compound, a first-in-class drug candidate, has been identified as a highly potent and specific inhibitor of the lipid kinase PIKFYVE.[1][2][3] This enzyme is crucial for cellular homeostasis, playing a key role in the synthesis of the phosphoinositides PtdIns5P and PtdIns(3,5)P2, which govern endo-lysosomal trafficking and autophagy.[4][5][6][7] Validating that the therapeutic effects of a drug are mediated through its intended target is a cornerstone of modern drug development. Genetic knockout models, which mimic the loss-of-function of a specific protein, represent the gold standard for such validation. This guide objectively compares the cellular and molecular consequences of this compound treatment with those observed in PIKFYVE knockout models, providing a clear line of evidence for target engagement.
Mechanism of Action: this compound as a PIKFYVE Inhibitor
This compound exerts its effects by directly inhibiting the kinase activity of PIKFYVE.[1] This inhibition blocks the conversion of PI(3)P to PI(3,5)P2 on the endosomal membrane, leading to a cascade of downstream cellular events. The most prominent phenotype associated with PIKFYVE inhibition is the disruption of endosome and lysosome membrane trafficking, resulting in the formation of large, swollen cytoplasmic vacuoles.[1][5][7][8] This disruption impairs critical lysosomal functions, including the clearance of autophagic cargo and the maturation of degradative enzymes like cathepsins.[1]
PIKFYVE Knockout Models: The Genetic Benchmark
The indispensable nature of PIKFYVE is underscored by the fact that systemic knockout of the Pikfyve gene in mice results in early embryonic lethality.[8][9][10][11] This highlights the kinase's fundamental role in cell viability and development. To circumvent this, researchers have developed conditional knockout mouse models using the Cre-loxP system, enabling the study of PIKFYVE function in specific cell types and tissues, such as macrophages, intestinal epithelial cells, and platelets.[5][9][11][12] At the cellular level, CRISPR-Cas9 technology has been employed to generate PIKFYVE-null cancer cell lines, providing clean genetic systems to confirm the on-target action of inhibitors like this compound.[13]
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The remarkable concordance between the phenotypes induced by this compound and those resulting from genetic deletion of PIKFYVE provides powerful validation of its target. The data summarized below demonstrates that this compound treatment accurately phenocopies the effects of PIKFYVE loss-of-function across multiple cellular and molecular parameters.
Table 1: Comparison of Phenotypes: this compound Treatment vs. PIKFYVE Knockout
| Feature | This compound Treatment | PIKFYVE Genetic Knockout | Concordance |
| Cellular Morphology | Induces robust formation of large cytoplasmic vacuoles.[1][8] | Leads to enlarged vacuoles and lysosomal swelling.[5][7] | High |
| Endo-lysosomal Trafficking | Disrupts trafficking between endosomes and lysosomes.[1][14] | Impairs retrograde traffic from endosomes to the Golgi.[5] | High |
| Autophagy | Blocks autophagic cargo clearance and impairs autolysosome formation.[1][15] | Genetic deletion impairs autophagy regulation.[13][16] | High |
| Lysosomal Function | Impairs maturation of lysosomal proteases (e.g., cathepsins).[1] | Deficiency leads to lysosomal dysfunction and impaired proteolysis.[11][12] | High |
| Cancer Cell Viability | Exhibits potent antiproliferative and cytotoxic effects in B-cell non-Hodgkin lymphoma (B-NHL).[1][2] | PIKFYVE is critical for cancer cell proliferation and viability.[8] | High |
| MHC Class I Expression | Upregulates surface expression of MHC Class I on cancer cells.[13][17] | Knockout of Pikfyve increases MHC Class I surface expression.[13] | High |
Table 2: Comparison of Molecular Signatures: this compound Treatment vs. PIKFYVE Knockout
| Molecular Marker | This compound Treatment | PIKFYVE Genetic Knockout/Knockdown | Concordance |
| PtdIns(3,5)P2 Levels | Powerfully reduces cellular levels of PtdIns(3,5)P2.[4][8] | Heterozygous knockout mice show a ~35-40% reduction in PtdIns(3,5)P2.[10] | High |
| PtdIns5P Levels | Potently inhibits the synthesis of PtdIns5P.[8] | Heterozygous knockout mice show a selective decrease in PtdIns5P.[10] | High |
| TFEB Regulation | Induces nuclear translocation of TFEB, a master regulator of lysosomal biogenesis.[5][16] | PIKFYVE is a key regulator of TFEB.[5][16] | High |
| mTORC1 Signaling | Reports vary; acute inhibition may not affect mTORC1, but prolonged inhibition can.[11][12] | PIKFYVE deficiency can lead to reduced mTORC1 activity.[12][16] | Moderate-High |
Key Experimental Protocols
Reproducible and well-defined experimental protocols are essential for validating these findings. Below are methodologies for key experiments cited in this guide.
Protocol 1: Lysosomal Staining for Vacuolation Analysis
This protocol is used to visualize the characteristic cytoplasmic vacuolation induced by PIKFYVE inhibition.
-
Cell Culture: Plate cells (e.g., WSU-DLCL2 B-NHL cells or HEK293 cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at a final concentration of 10-200 nM or a DMSO vehicle control for 2 to 48 hours. For genetic validation, use PIKFYVE knockout and wild-type control cells.
-
Staining: During the last 30 minutes of incubation, add LysoTracker Red DND-99 (Thermo Fisher Scientific) to the media at a final concentration of 50-75 nM to stain acidic compartments (lysosomes).
-
Fixation (Optional): Gently wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope equipped with appropriate filters.
-
Analysis: Quantify vacuolation by measuring the total area of LysoTracker-positive vacuoles relative to the cell area using image analysis software (e.g., ImageJ).
Protocol 2: CRISPR-Cas9 Mediated Knockout of PIKFYVE
This method creates a definitive genetic model for comparison.
-
sgRNA Design: Design and clone 2-3 independent single guide RNAs (sgRNAs) targeting a conserved, early exon of the PIKFYVE gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the sgRNA/Cas9 plasmid into the target cell line (e.g., B16-F10 melanoma) using lipid-based transfection or lentiviral transduction.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Expand clones and validate PIKFYVE knockout by:
-
Western Blot: Confirm the absence of PIKFYVE protein expression.
-
Sanger Sequencing: Verify the presence of insertion/deletion (indel) mutations at the target locus.
-
-
Phenotypic Analysis: Use the validated PIKFYVE-null and wild-type control cells for comparative experiments with this compound.
Visualizing the Pathway and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PIKFYVE signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's target.
Caption: Logical relationship between this compound and PIKFYVE knockout.
Comparison with Alternative PIKFYVE Inhibitors
This compound is the most clinically advanced PIKFYVE inhibitor, but other small molecules targeting this kinase have been developed and are valuable research tools.
Table 3: Comparison of PIKFYVE Inhibitors
| Inhibitor | IC50 | Key Characteristics |
| This compound | ~0.4 nM (in vitro synthesis); ~14 nM (kinase assay)[3][4] | Orally bioavailable, well-tolerated in clinical trials, highly specific for PIKFYVE.[5][8] |
| YM201636 | ~33 nM[18] | A widely used research tool; may also inhibit PI3K at higher concentrations.[5][6] |
| ESK981 | Not specified | Orally bioavailable, in clinical development for cancer therapy.[13][17] |
| Vacuolin-1 | Not specified | A cell-permeable tool compound known to induce vacuolation by inhibiting PIKFYVE.[18] |
Conclusion
The extensive body of evidence demonstrates a high degree of phenocopy between the pharmacological inhibition of PIKFYVE with this compound and its genetic ablation through knockout models. The consistent observation of cytoplasmic vacuolation, disrupted endo-lysosomal trafficking, and impaired autophagy across both approaches provides unequivocal validation that PIKFYVE is the primary and functionally relevant target of this compound. This robust target validation underpins the therapeutic hypothesis for this compound in diseases driven by PIKFYVE-dependent pathways, such as B-cell non-Hodgkin lymphoma, and provides a solid foundation for its continued clinical development.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 7. PIKFYVE - Wikipedia [en.wikipedia.org]
- 8. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. The Phosphoinositide Kinase PIKfyve Is Vital in Early Embryonic Development: PREIMPLANTATION LETHALITY OF PIKfyve−/− EMBRYOS BUT NORMALITY OF PIKfyve+/− MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The PIKfyve Inhibitor this compound: A Double-Edged Sword against COVID-19 [mdpi.com]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Apilimod and Other Broad-Spectrum, Host-Targeted Antiviral Inhibitors
For researchers, scientists, and drug development professionals, identifying potent and broad-spectrum antiviral agents is a critical endeavor in the ongoing battle against viral diseases. Host-targeted antivirals, which inhibit cellular factors essential for viral replication, represent a promising strategy due to their potential for broad applicability and a higher barrier to the development of viral resistance. Among these, Apilimod, a potent inhibitor of the lipid kinase PIKfyve, has garnered significant attention. This guide provides a comprehensive comparison of the antiviral effects of this compound and other broad-spectrum, host-targeted inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of antiviral compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication, and the 50% cytotoxic concentration (CC50), which measures the concentration that kills 50% of host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile. The following tables summarize the reported in vitro activities of this compound and other selected broad-spectrum inhibitors against various viruses.
PIKfyve Inhibitors: this compound and Comparators
This compound and other inhibitors of PIKfyve kinase have demonstrated potent antiviral activity against a range of viruses by disrupting endosomal trafficking, a crucial pathway for viral entry and egress.
| Compound | Virus | Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | VeroE6 | 10.05 | >5000 | >497.51 |
| SARS-CoV-2 | A549/hACE2 | 3.23 | >5000 | >1547.99 | |
| Influenza A (H1N1) | MDCK | 3800 - 24600 | >54000 | >2.2 - 14.2 | |
| Influenza A (H3N2) | MDCK | 3800 - 24600 | >54000 | >2.2 - 14.2 | |
| Influenza A (H5N1) | MDCK | 3800 - 24600 | >54000 | >2.2 - 14.2 | |
| Influenza B | MDCK | 3800 - 24600 | >54000 | >2.2 - 14.2 | |
| YM201636 | Influenza A (H1N1) | MDCK | Potent Inhibition | >21400 | - |
| Influenza A (H3N2) | MDCK | Potent Inhibition | >21400 | - | |
| Influenza A (H5N1) | MDCK | Potent Inhibition | >21400 | - | |
| WX8 | SARS-CoV-2 | VeroE6 | 110.50 | >5000 | >45.25 |
| SARS-CoV-2 | A549/hACE2 | 22.62 | >5000 | >221.04 | |
| NDF | SARS-CoV-2 | VeroE6 | 639.00 | >5000 | >7.82 |
| SARS-CoV-2 | A549/hACE2 | 9.39 | >5000 | >532.48 | |
| WWL | SARS-CoV-2 | VeroE6 | 2110 | >5000 | >2.37 |
| SARS-CoV-2 | A549/hACE2 | 171.90 | >5000 | >29.09 | |
| XB6 | SARS-CoV-2 | VeroE6 | 1205 | >5000 | >4.15 |
| SARS-CoV-2 | A549/hACE2 | 191.00 | >5000 | >26.18 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Other Broad-Spectrum Host-Targeted Inhibitors
This table includes inhibitors that target other host factors, such as endosomal acidification (Chloroquine) and heat shock proteins (HSP90 inhibitors), which are also critical for the replication of a wide range of viruses.
| Compound Class | Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Endosomal pH Modifier | Chloroquine | SARS-CoV | Vero E6 | 8.8 | 261.3 | 30 |
| Influenza A (H1N1) | - | 3.6 | - | - | ||
| Influenza A (H3N2) | - | 0.84 | - | - | ||
| HSP90 Inhibitors | AT-533 | HSV-1 | - | - | - | - |
| 17-AAG | HSV-1 | - | - | - | - |
Note: Quantitative data for HSP90 inhibitors against specific viruses is less consistently reported in the format of IC50 values in the initial literature scan, but their potent antiviral activity has been demonstrated.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral efficacy of the inhibitors discussed.
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate a compound's ability to inhibit virus-induced cell death.[1]
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK) to form a confluent monolayer.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds.[1]
-
Infection and Treatment: Infect the cell monolayer with a specific multiplicity of infection (MOI) of the virus. Immediately after, add the diluted compounds to the respective wells. Include untreated infected cells as a virus control and uninfected cells as a cell control.
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.[2]
-
Quantification: Stain the cells with a viability dye such as neutral red or crystal violet. After washing, the dye is extracted, and the absorbance is measured using a spectrophotometer.[1][2]
-
Data Analysis: The percentage of CPE reduction is calculated relative to the control wells. The IC50 and CC50 values are then determined using regression analysis.[1]
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques, which are localized areas of cell death, in the presence of an antiviral compound.
-
Cell Plating: Seed 6-well or 12-well plates with a host cell line to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for a defined period.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Visualization and Counting: Fix the cells and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value is the concentration of the compound that reduces the plaque number by 50%.
GFP-Based Reporter Assay
This high-throughput method utilizes a reporter virus that expresses a fluorescent protein, such as Green Fluorescent Protein (GFP), upon successful infection and replication.
-
Cell Plating: Plate host cells in a 96-well or 384-well format.
-
Infection and Treatment: Infect the cells with the GFP-reporter virus and simultaneously treat with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for GFP expression in the infected cells.
-
Signal Detection: Measure the GFP fluorescence intensity using a plate reader or an automated microscope.
-
Data Analysis: The reduction in GFP signal in the presence of the compound corresponds to its antiviral activity. Calculate the IC50 value based on the dose-response curve.
Signaling Pathways and Mechanisms of Action
The broad-spectrum nature of these inhibitors stems from their targeting of fundamental host cellular processes that are hijacked by a wide range of viruses.
PIKfyve Inhibition and Endosomal Trafficking
This compound and its analogs target PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This lipid is crucial for the maturation and fission of endosomes. By inhibiting PIKfyve, these drugs cause the accumulation of enlarged endosomes and disrupt the normal trafficking of viral particles, thereby preventing their entry into the cytoplasm and subsequent replication.[3]
Caption: this compound inhibits PIKfyve kinase, disrupting endosome maturation and viral entry.
HSP90 Inhibition and Viral Protein Folding
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the proper folding, stability, and function of a multitude of client proteins, including many viral proteins.[4] HSP90 inhibitors, such as 17-AAG and AT-533, bind to the ATP-binding pocket of HSP90, preventing its chaperone activity. This leads to the misfolding and subsequent degradation of viral proteins that are dependent on HSP90 for their conformation, thereby inhibiting viral replication.[4]
Caption: HSP90 inhibitors disrupt the folding of essential viral proteins.
Conclusion
This compound and other PIKfyve inhibitors have demonstrated potent, broad-spectrum antiviral activity in vitro by targeting the host endosomal trafficking pathway. Their high selectivity indices suggest a favorable therapeutic window. However, challenges related to in vivo efficacy and potential off-target effects, as seen with some PIKfyve inhibitors in animal models, warrant further investigation.
Other host-targeted inhibitors, such as those targeting HSP90 and endosomal pH, also offer promising broad-spectrum antiviral potential. A comparative understanding of their efficacy, mechanisms of action, and potential for combination therapy is crucial for the development of effective pan-antiviral strategies. The data and protocols presented in this guide provide a foundational resource for researchers to evaluate and advance the development of these and other novel host-targeted antiviral agents.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host-targeted antivirals as broad-spectrum inhibitors of respiratory viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of Heat Shock Protein (HSP) Inhibitors against Viruses through Host HSP and Virus Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Apilimod in Combination Therapy: A Comparative Guide to its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Apilimod, a potent and specific inhibitor of the lipid kinase PIKfyve, is emerging as a promising agent in oncology, particularly in combination with other anti-cancer drugs. Its unique mechanism of action, which disrupts lysosomal homeostasis and autophagy, presents a novel strategy to enhance the efficacy of existing cancer therapies. This guide provides a comprehensive comparison of this compound's performance in preclinical combination regimens, supported by experimental data and detailed methodologies, to inform further research and drug development.
Quantitative Analysis of this compound's Synergistic Efficacy
The synergistic potential of this compound has been most notably demonstrated in preclinical models of B-cell non-Hodgkin lymphoma (B-NHL). When combined with the anti-CD20 monoclonal antibody Rituximab or an anti-PD-L1 immune checkpoint inhibitor, this compound significantly enhances tumor growth inhibition.
| Cancer Type | Combination Agent | Animal Model | This compound Dosing | Combination Agent Dosing | Single Agent Efficacy (Tumor Growth Inhibition) | Combination Efficacy (Tumor Growth Inhibition) | Synergy Metric | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Rituximab | SU-DHL-6 Xenograft | ~41 mg/kg, twice daily (oral) | Not specified | This compound: 48%Rituximab: 58% | 83% | Coefficient of Drug Interaction (CDI) = 0.8 | [1] |
| Lymphoma | Anti-PD-L1 | A20 Syngeneic | Not specified | Not specified | This compound: 51%Anti-PD-L1: 53% | 86% | Not specified | [1] |
Table 1: In Vivo Efficacy of this compound Combination Therapies in B-cell Non-Hodgkin Lymphoma Models. This table summarizes the synergistic anti-tumor activity of this compound when combined with standard-of-care agents in preclinical lymphoma models.[1]
Mechanism of Action: The PIKfyve Signaling Axis
This compound exerts its anti-cancer effects by selectively inhibiting PIKfyve, a critical enzyme in the phosphoinositide signaling pathway. This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), a key regulator of endolysosomal trafficking and function.
The downstream consequences of PIKfyve inhibition are multifaceted and converge on the disruption of cellular homeostasis, ultimately leading to cancer cell death. A key event is the impairment of autophagic flux, where the degradation of cellular waste within lysosomes is blocked.[1] This leads to an accumulation of autophagosomes and cellular stress.
Furthermore, PIKfyve inhibition impacts the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB). Under normal conditions, TFEB is phosphorylated by mTORC1 and retained in the cytoplasm.[2][3] Inhibition of PIKfyve has been shown to lead to the dephosphorylation and nuclear translocation of TFEB, even in the presence of active mTORC1.[2][3] This suggests that PIKfyve plays a crucial role in facilitating the interaction between mTORC1 and TFEB on the lysosomal surface.[2][3] The resulting nuclear TFEB upregulates the expression of lysosomal and autophagy-related genes, which, in the context of impaired lysosomal function due to this compound, may exacerbate cellular stress and contribute to cell death.[1]
Figure 1: this compound's Mechanism of Action via PIKfyve Inhibition. This diagram illustrates how this compound disrupts the PIKfyve signaling pathway, leading to lysosomal dysfunction, impaired autophagy, and nuclear translocation of TFEB, ultimately contributing to cancer cell death.
Experimental Protocols
To facilitate the replication and further investigation of the synergistic effects of this compound, detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound as a single agent and to assess its synergistic effects in combination with other anti-cancer drugs.
Cell Lines:
-
B-cell non-Hodgkin lymphoma (B-NHL) cell lines (e.g., SU-DHL-6, A20).[1]
Materials:
-
This compound (structure available)[4]
-
Rituximab
-
Anti-PD-L1 antibody
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: Seed B-NHL cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound to determine the IC50.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent (e.g., Rituximab or anti-PD-L1 antibody).
-
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 values for the single agents using a non-linear regression model.
-
Determine the synergistic effect of the combination treatment by calculating the Coefficient of Drug Interaction (CDI). A CDI value of less than 1 indicates synergy.[1] The formula for CDI is: CDI = (AB)/(A × B), where AB is the ratio of the absorbance of the combination treatment group to the control group, and A and B are the ratios of the absorbance of the single-agent groups to the control group.
-
Figure 2: In Vitro Experimental Workflow. This flowchart outlines the key steps for assessing the in vitro efficacy and synergy of this compound in combination with other anti-cancer drugs.
In Vivo Xenograft and Syngeneic Mouse Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with other therapies in mouse models of B-NHL.
Animal Models:
-
Xenograft Model: Immunocompromised mice (e.g., SCID mice) subcutaneously implanted with human B-NHL cells (e.g., SU-DHL-6).[1]
-
Syngeneic Model: Immunocompetent mice (e.g., BALB/c) subcutaneously implanted with murine lymphoma cells (e.g., A20).[1]
Materials:
-
This compound
-
Rituximab
-
Anti-PD-L1 antibody
-
Tumor cells (SU-DHL-6, A20)
-
Appropriate mouse strains
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment groups.
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at the specified dose and schedule.
-
Administer the combination agent (e.g., Rituximab or anti-PD-L1 antibody) via the appropriate route (e.g., intraperitoneal injection).
-
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups to determine the significance of the combination effect.
-
Figure 3: In Vivo Experimental Workflow. This flowchart details the procedure for evaluating the in vivo anti-tumor efficacy of this compound in combination therapies using mouse models.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a combination therapy in oncology. Its ability to synergize with both targeted therapies and immunotherapies in B-NHL models highlights its potential to overcome resistance and improve patient outcomes. The detailed experimental protocols provided in this guide are intended to facilitate further research into the promising anti-cancer applications of this first-in-class PIKfyve inhibitor. Future studies should aim to explore this compound's efficacy in a broader range of cancer types and in combination with other novel therapeutic agents.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKFYVE-dependent regulation of MTORC1 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Apilimod: A Cross-Cancer Analysis of a First-in-Class PIKfyve Inhibitor
A comprehensive guide comparing the anti-cancer effects of Apilimod across various cell lines, detailing its mechanism of action, and providing in-depth experimental methodologies for researchers, scientists, and drug development professionals.
This compound, a potent and specific inhibitor of the lipid kinase PIKfyve, has emerged as a promising therapeutic candidate in oncology, particularly for B-cell malignancies. Its unique mechanism, which centers on the disruption of lysosomal homeostasis, sets it apart from conventional chemotherapy and targeted agents. This guide provides a comparative analysis of this compound's effects across different cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Mechanism of Action: Disrupting the Cellular Recycling Center
This compound exerts its anti-cancer effects by targeting PIKfyve, a crucial enzyme in the phosphoinositide signaling pathway. PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). This lipid product is essential for the regulation of endolysosomal trafficking and the maintenance of lysosomal function.
By inhibiting PIKfyve, this compound leads to a depletion of PtdIns(3,5)P2, which in turn causes a cascade of downstream effects. The most prominent of these is the disruption of lysosomal homeostasis, leading to the accumulation of enlarged cytoplasmic vacuoles, impaired autophagic flux, and ultimately, cancer cell death.[1][2][3][4][5] This mechanism of action is distinct from many other anti-cancer drugs and offers a novel therapeutic strategy.[1][3]
Caption: this compound inhibits PIKfyve, leading to lysosomal dysfunction and cancer cell death.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity against a broad range of cancer cell lines, with a particularly high sensitivity observed in B-cell non-Hodgkin lymphoma (B-NHL).
Table 1: In Vitro Anti-proliferative Activity of this compound in B-NHL Cell Lines
| B-NHL Subtype | Cell Line | IC50 (nM) |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-4 | 63 |
| SU-DHL-6 | 63 | |
| WSU-DLCL2 | 156 | |
| OCI-Ly10 | 156 | |
| Burkitt Lymphoma | Daudi | 156 |
| Raji | 156 | |
| Mantle Cell Lymphoma | JeKo-1 | 78 |
| Follicular Lymphoma | RL | 156 |
Data extracted from Gayle et al., Blood, 2017.[1][3] It is noteworthy that approximately 73% of the 48 B-NHL cell lines tested showed an IC50 value of less than 200 nM.[1]
Table 2: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Type | Number of Cell Lines | Median IC50 (µM) |
| B-cell non-Hodgkin Lymphoma | 48 | 0.13 |
| Normal Cell Lines | 12 | 15 |
Data from a study by Ikonomov et al., as cited in MDPI, shows a significant therapeutic window between cancer and normal cells.[5][6]
In Vivo Efficacy and Synergy
Preclinical in vivo studies have corroborated the in vitro findings. In a subcutaneous Daudi Burkitt lymphoma xenograft model, oral administration of this compound resulted in dose-dependent tumor growth inhibition.[1] Furthermore, this compound has shown synergistic effects when combined with other anti-cancer agents.
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment | Tumor Growth Inhibition (%) |
| Daudi Burkitt Lymphoma Xenograft | This compound (60 mg/kg, twice daily) | 48 |
| This compound + Rituximab | 83 | |
| A20 Lymphoma Model | This compound | 51 |
| Anti-PD-L1 | 53 | |
| This compound + Anti-PD-L1 | 86 |
Data from Gayle et al., Blood, 2017 and other sources.[1][7]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols are provided below.
Caption: Standard workflows for assessing this compound's effects on cancer cells.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V and 7-AAD Staining)
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, 7-AAD-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Autophagy Analysis (Western Blot for LC3-II and p62)
-
Cell Treatment and Lysis: Treat cells with this compound. For analysis of autophagic flux, a lysosomal inhibitor such as bafilomycin A1 can be added during the last few hours of treatment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and p62/SQSTM1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy inhibition.[1]
Conclusion
This compound represents a novel class of anti-cancer agents with a distinct mechanism of action that leverages the dependency of certain cancers on lysosomal function. Its potent and selective activity against B-cell non-Hodgkin lymphoma cell lines, both in vitro and in vivo, underscores its therapeutic potential. The provided data and experimental protocols offer a valuable resource for the scientific community to further explore the anti-cancer effects of this compound and to guide its clinical development. Further investigation into the biomarkers of this compound sensitivity and its combination with other therapies will be crucial in realizing its full potential in the fight against cancer.
References
- 1. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
Biochemical assays to confirm Apilimod's selectivity for PIKfyve
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the selectivity of Apilimod for its target, the phosphoinositide kinase PIKfyve. This guide includes supporting experimental data for this compound and alternative PIKfyve inhibitors, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound has emerged as a potent and highly specific inhibitor of PIKfyve, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis. Its exquisite selectivity is a critical attribute for its therapeutic potential, minimizing off-target effects. This guide delves into the biochemical assays that have been instrumental in validating this compound's specificity and compares its performance with other known PIKfyve inhibitors.
Quantitative Comparison of PIKfyve Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound compared to other frequently studied PIKfyve inhibitors, YM201636 and APY0201. The data highlights this compound's high affinity and selectivity for PIKfyve.
| Inhibitor | Target | Assay Type | IC50 (nM) | Dissociation Constant (Kd) (pM) | Kinase Selectivity Profile |
| This compound | PIKfyve | In vitro kinase assay | 14[1][2] | 75[3] | No significant binding to 456 other kinases at 1 µM[4] |
| YM201636 | PIKfyve | In vitro kinase assay | 33[5][6] | Not widely reported | Selective for PIKfyve over p110α[5][6] |
| APY0201 | PIKfyve | In vitro kinase assay | 5.2[3] | Not widely reported | Superior selectivity over this compound against a panel of kinases, GPCRs, and ion channels[7] |
Experimental Protocols
Detailed methodologies for the key biochemical assays used to determine the selectivity of PIKfyve inhibitors are provided below. These protocols are representative of the techniques cited in the literature.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active PIKfyve enzyme
-
Lipid Kinase Buffer
-
PI(3)P:PS substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a pre-cooled 96-well opaque plate, add the following components in order:
-
10 µl of diluted active PIKfyve enzyme.
-
5 µl of PI(3)P:PS substrate (sonicate for 1 minute before use).
-
5 µl of 1x Lipid Kinase Buffer.
-
A corresponding volume of the diluted test compound.
-
-
Set up blank controls containing Lipid Dilution Buffer instead of the substrate.
-
Initiate the kinase reaction by adding 5 µl of ATP solution.
-
Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.
-
To terminate the reaction and deplete the remaining ATP, add 25 µl of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition based on the signal from control wells and plot the results to determine the IC50 value.
Competitive Binding Assay (DiscoverX KINOMEscan™)
This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.
Materials:
-
DNA-tagged PIKfyve kinase
-
Immobilized ligand (broad-spectrum kinase inhibitor) on a solid support
-
Test compound (this compound)
-
Elution buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
The DNA-tagged PIKfyve kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound kinase.
-
The bound kinase is eluted.
-
The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
The results are expressed as a percentage of the control (no test compound), and a dissociation constant (Kd) is determined by plotting the percentage of kinase bound against the test compound concentration. A lower Kd value indicates a higher binding affinity.
Chemical Proteomics (Affinity Chromatography)
This method identifies the direct protein targets of a small molecule from a complex cellular lysate.
Materials:
-
This compound-based affinity resin (e.g., this compound linked to Sepharose beads)
-
Cell lysate (e.g., from B-cell non-Hodgkin lymphoma cells)
-
Wash buffers with varying stringency
-
Elution buffer (e.g., containing a high concentration of free this compound or denaturing agents)
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Incubate the this compound-based affinity resin with the cell lysate to allow for the binding of target proteins.
-
As a control, incubate a separate aliquot of the lysate with the affinity resin in the presence of a high concentration of free this compound to competitively inhibit the binding of specific targets.
-
Wash the resin extensively with buffers of increasing stringency to remove non-specific protein binders.
-
Elute the specifically bound proteins from the affinity resin.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify the proteins using mass spectrometry.
-
Proteins that are significantly enriched in the absence of the free this compound competitor are identified as specific binding partners.
Visualizations
The following diagrams illustrate the PIKfyve signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of PIKfyve kinase as a target in multiple myeloma | Haematologica [haematologica.org]
Validating Apilimod's Disruption of Lysosomal Function as its Core Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apilimod's performance in disrupting lysosomal function, supported by experimental data. We will delve into its mechanism of action, compare it with alternative lysosomal modulators, and provide detailed experimental protocols for key validation assays.
Introduction to this compound and its Target: PIKFYVE
This compound is a potent and specific small molecule inhibitor of the lipid kinase PIKFYVE.[1][2][3][4][5][6][7] Initially investigated for its immunosuppressive properties by inhibiting interleukin-12 (IL-12) and interleukin-23 (IL-23), its primary mechanism of action is now understood to be the disruption of lysosomal homeostasis through the inhibition of PIKFYVE.[1][2][3][4][5][6][7][8][9] This disruption of lysosomal function is central to its therapeutic potential in various diseases, including B-cell non-Hodgkin lymphoma (B-NHL) and certain viral infections.[1][2][3][4][6][8][9][10]
Mechanism of Action: The PIKFYVE Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PIKFYVE, a kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns5P).[6][7] These phosphoinositides are critical for maintaining the integrity and function of the endolysosomal system, including regulating lysosome fission and fusion events. By blocking their production, this compound triggers a cascade of events leading to profound lysosomal dysfunction.[7][11]
Caption: this compound inhibits PIKFYVE, blocking PtdIns(3,5)P2 and PtdIns5P production, leading to lysosomal dysfunction.
Experimental Validation of Lysosomal Disruption
The primary cellular phenotype observed upon PIKFYVE inhibition by this compound is the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[3][11][12] This effect has been consistently demonstrated across various cell types.
Comparative Analysis of PIKFYVE Inhibitors on Vacuole Formation
| Compound | Target | Concentration | Cell Line | Key Observation | Reference |
| This compound | PIKFYVE | 0.03 µM | DU145 | Induction of enlarged vacuoles | [12] |
| YM201636 | PIKFYVE | 1 µM | DU145 | Induction of enlarged vacuoles | [12] |
| SB202190 | PIKFYVE (also p38 MAPK) | 20 µM | DU145 | Induction of enlarged vacuoles | [12] |
| Bafilomycin A1 | V-ATPase | 15 nM | HEK293 | Pre-treatment prevents this compound-induced vacuolation | [13] |
| Chloroquine | Lysosomotropic agent | 50 µM | DU145 | Induces vacuolation, synergistic with YM201636 | [12] |
Experimental Protocol: Vacuolation Assay
This protocol outlines a typical experiment to quantify the effects of this compound on vacuole formation.
-
Cell Culture: Plate cells (e.g., DU145 prostate cancer cells or HEK293 cells) in a multi-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or other inhibitors (e.g., YM201636, Bafilomycin A1) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Staining:
-
For general morphology, fix the cells and stain with Crystal Violet.
-
To visualize lysosomes, incubate live cells with a lysosomotropic dye such as LysoTracker Red or pre-load with Lucifer Yellow.
-
-
Imaging: Acquire images using a light or fluorescence microscope.
-
Quantification:
-
Measure the area of vacuoles per cell or the percentage of vacuolated cells using image analysis software (e.g., ImageJ).
-
Statistical analysis is performed to compare treated groups with the control.
-
Caption: Workflow for assessing this compound-induced cellular vacuolation.
Downstream Consequences of PIKFYVE Inhibition
The disruption of lysosomal homeostasis by this compound leads to several downstream cellular effects that contribute to its therapeutic activity.
-
Impaired Autophagic Flux: this compound blocks the degradation of autophagic cargo.[2] While it induces the accumulation of autophagosomes, their fusion with dysfunctional lysosomes is impaired, leading to a bottleneck in the autophagy process.
-
Inhibition of Cathepsin Maturation: The proper processing and maturation of lysosomal proteases, such as cathepsins, are disrupted by this compound treatment.[2] This further compromises the degradative capacity of the lysosome.
-
TFEB Nuclear Translocation: this compound treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[2][4] This is likely a compensatory response to the cellular stress induced by lysosomal dysfunction.
Caption: Logical flow from PIKFYVE inhibition by this compound to downstream cellular consequences.
Comparison with Other Lysosomal Modulators
While other compounds can induce lysosomal vacuolation, their mechanisms differ from this compound.
-
Bafilomycin A1: This compound is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome.[13] While it disrupts lysosomal function, it does so by neutralizing the lysosomal pH. Interestingly, pre-treatment with Bafilomycin A1 can prevent the vacuolation caused by this compound, suggesting a complex interplay between ion gradients and membrane dynamics in the endolysosomal system.[13]
-
Chloroquine: As a weak base, Chloroquine accumulates in lysosomes and raises their pH, leading to swelling and inhibition of lysosomal enzymes. Its effects are less specific than this compound's targeted inhibition of PIKFYVE.
Conclusion
The evidence strongly supports the disruption of lysosomal function via PIKFYVE inhibition as the primary mechanism of action for this compound. This is validated by consistent observations of endolysosomal swelling and vacuole formation upon treatment.[3][11][12] The downstream consequences, including impaired autophagy and cathepsin maturation, further underscore the central role of lysosomal disruption in this compound's cellular activity.[2] Understanding this mechanism is crucial for the continued development and application of this compound and other PIKFYVE inhibitors as therapeutic agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. onesearch.uark.edu [onesearch.uark.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor this compound and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. The PIKfyve Inhibitor this compound: A Double-Edged Sword against COVID-19 [mdpi.com]
- 11. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 12. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 13. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
Apilimod and Anti-PD-L1 Immunotherapy: A Synergistic Combination for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on the synergistic effects of Apilimod, a first-in-class PIKfyve kinase inhibitor, with anti-PD-L1 immunotherapy. The data presented herein highlights the potential of this combination to enhance anti-tumor immunity and provides a rationale for further clinical investigation.
Mechanism of Synergy: this compound's Impact on the Tumor Microenvironment
This compound's primary mechanism of action is the inhibition of PIKfyve kinase, a crucial enzyme in the regulation of endosomal and lysosomal trafficking.[1][2] This inhibition leads to a disruption of lysosomal homeostasis and impairs the process of autophagy.[1] A key consequence of this action is the upregulation of Major Histocompatibility Complex class I (MHC-I) surface expression on cancer cells.[3][4] This enhanced antigen presentation makes tumor cells more visible to the immune system, specifically to cytotoxic CD8+ T cells, thereby augmenting the efficacy of immunotherapies that are dependent on T-cell-mediated killing.[3][5]
The synergy with anti-PD-L1 therapy stems from this enhanced "immune visibility." Anti-PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, a key immune checkpoint that suppresses T-cell activity. By increasing the presentation of tumor antigens via MHC-I, this compound primes the tumor for a more robust attack by the T cells that are "unleashed" by the anti-PD-L1 agent.
Preclinical Synergy Data: this compound in Combination with Anti-PD-L1
In vivo studies have demonstrated a significant synergistic effect when this compound is combined with an anti-PD-L1 antibody in a syngeneic mouse model of B-cell lymphoma (A20).[6]
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | [6] |
| This compound (single agent) | 51 | [6] |
| Anti-PD-L1 (single agent) | 53 | [6] |
| This compound + Anti-PD-L1 | 86 | [6] |
These results clearly indicate that the combination of this compound and anti-PD-L1 leads to a substantially greater anti-tumor effect than either agent alone.[6]
Experimental Protocols
In Vivo Synergy Study in A20 Syngeneic Lymphoma Model
-
Cell Line: A20 (murine B-cell lymphoma)
-
Animal Model: Immunocompetent BALB/c mice.[7]
-
Tumor Induction: A20 cells are implanted subcutaneously into the flank of the mice.[7]
-
Treatment Groups:
-
Vehicle control
-
This compound (administered orally)
-
Anti-PD-L1 antibody (administered intraperitoneally)
-
This compound + Anti-PD-L1 antibody
-
-
Dosing Schedule: Dosing is initiated when tumors reach a specified volume. This compound is typically administered daily or twice daily, while the anti-PD-L1 antibody is administered less frequently (e.g., twice weekly).[6]
-
Endpoint Analysis: Tumor volumes are measured regularly throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[8]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key pathways and workflows.
Caption: this compound inhibits PIKfyve, disrupting lysosomal function and autophagy, which in turn upregulates MHC class I surface expression and enhances antigen presentation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A20 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 8. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PIKfyve Inhibition: A Comparative Safety Analysis of Apilimod and Other Modulators
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel therapeutic agent is paramount. This guide provides a detailed comparison of the safety profiles of Apilimod, a first-in-class PIKfyve inhibitor, and other notable compounds targeting this lipid kinase. The information is compiled from a range of preclinical and clinical studies, offering a comprehensive overview to inform future research and development in this promising therapeutic area.
The inhibition of PIKfyve, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis, has emerged as a potential therapeutic strategy for a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This compound has been the most extensively studied PIKfyve inhibitor in clinical trials. However, a growing number of other molecules, such as YM201636, Vacuolin-1, and WX8, are being investigated in preclinical settings. This guide aims to provide a comparative analysis of their safety profiles based on available data.
At a Glance: Comparative Safety Overview
| Inhibitor | Development Stage | Key Safety/Toxicity Findings |
| This compound | Clinical (Phase 2) | Generally well-tolerated in humans. Most common adverse events are mild to moderate and include nausea, headache, fatigue, and diarrhea.[1] No significant safety signals in a Phase 2 trial for Crohn's disease.[1] Preclinical studies suggest potential for altered immune responses and insulin sensitivity with systemic inhibition.[1] |
| YM201636 | Preclinical | In vivo studies in a mouse model of liver cancer showed no notable systemic toxicity at a 2 mg/kg dose.[2][3] In vitro studies show dose-dependent cytotoxicity in various cancer cell lines.[4] May also inhibit PI3K and Akt phosphorylation at higher concentrations. |
| Vacuolin-1 | Preclinical | In vivo studies in mice showed low acute and sub-chronic toxicity when administered orally at 30 mg/kg for 30 days.[5] In vitro studies indicate lower cytotoxicity compared to chloroquine.[6] |
| WX8 | Preclinical | In vitro studies demonstrate selective cytotoxicity towards cancer cells dependent on autophagy, with less effect on normal cells.[7] |
| ESK981 | Clinical (Phase 2) | A multi-kinase inhibitor (including PIKfyve). In a Phase 2 trial for prostate cancer, common grade ≥3 treatment-related adverse events included cardiac disorders, diarrhea, hypertension, and elevated liver enzymes (ALT/AST).[8][9] |
The PIKfyve Signaling Pathway and Mechanism of Toxicity
PIKfyve kinase plays a critical role in the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid is essential for the regulation of endosome and lysosome function. Inhibition of PIKfyve disrupts this process, leading to the accumulation of enlarged endosomes and lysosomes, a phenomenon known as cytoplasmic vacuolation. This disruption of lysosomal homeostasis is the primary mechanism of action and also the source of potential toxicity.
Caption: PIKfyve inhibition disrupts endolysosomal function, leading to vacuolation.
Detailed Safety Profiles
This compound
This compound has the most extensive safety data from human clinical trials among PIKfyve inhibitors. Across studies in Crohn's disease, rheumatoid arthritis, non-Hodgkin's lymphoma, and amyotrophic lateral sclerosis (ALS), it has been generally well-tolerated.
Clinical Adverse Events (Phase 1 & 2): A Phase 2 trial in Crohn's disease with daily doses of 50 mg and 100 mg did not show significant adverse safety signals compared to placebo.[1] The most frequently reported adverse events were mild to moderate and included:
-
Nausea (20%)[1]
-
Headache (14%)[1]
-
Fatigue (11%)[1]
-
Nasopharyngitis (11%)[1]
-
Pyrexia (10%)[1]
-
Arthralgia (10%)[1]
In a Phase 2a trial for ALS, there were no drug-related serious adverse events reported.[10] A dose of 125 mg twice daily was used in a COVID-19 trial, a dose established based on safety data from a trial in patients with B-cell lymphomas.[11]
Preclinical Toxicology: Extensive long-term Good Laboratory Practice (GLP) toxicology studies in mice, rats, dogs, and monkeys were conducted prior to human trials.[12] Preclinical studies suggest that systemic PIKfyve inhibition could potentially alter immune responses and insulin sensitivity.[1]
YM201636
The safety data for YM201636 is primarily from preclinical studies.
In Vivo Studies: A study in an allograft mouse model of liver cancer reported that a 2 mg/kg dose of YM201636 inhibited tumor growth without notable systemic toxicity.[2][3]
In Vitro Studies: YM201636 has been shown to decrease the viability of various cancer cell lines in a dose-dependent manner.[4] One study noted that YM201636 treatment did not inhibit cell division in NIH3T3 cells at a concentration of 800 nM and had only modest inhibitory effects on cell growth over 7 days.[13] However, it can induce apoptosis-independent neuronal cell death in primary hippocampal neurons.[7][14]
Vacuolin-1
In Vivo Studies: A 30-day oral repeat-dose toxicity study in normal mice at a dose of 30 mg/kg found no drug-induced deaths, indicating low acute and sub-chronic toxicity.[5] In another study, MMTV-PyMT transgenic mice were administered 15 or 30 mg/kg of Vacuolin-1 orally once daily for two months, which significantly reduced lung metastases and tumor weight.[15]
In Vitro Studies: Vacuolin-1 has been shown to be less toxic to HeLa cells than chloroquine, a compound also known to affect lysosomal function.[6]
WX8
The safety profile of WX8 is the least characterized and is based on in vitro studies. These studies suggest that WX8 and its analogs selectively inhibit the proliferation of autophagy-dependent cancer cells with less of an effect on normal cells.[7]
Experimental Protocols
A variety of assays are employed to assess the safety and toxicity of PIKfyve inhibitors. Below are outlines of key experimental protocols.
General Experimental Workflow for Toxicity Assessment
Caption: A typical workflow for assessing the toxicity of PIKfyve inhibitors.
1. Cell Viability Assays (In Vitro)
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol: Cells are seeded in 96-well plates and treated with various concentrations of the PIKfyve inhibitor for a specified period (e.g., 24, 48, 72 hours). An MTT solution is then added to each well, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Protocol: Cells are plated in 96-well plates and treated with the inhibitor. The CellTiter-Glo® reagent is added directly to the cell culture, and after a short incubation to lyse the cells and stabilize the luminescent signal, the luminescence is measured, which is proportional to the amount of ATP and thus the number of viable cells.
-
2. Lysosomal Function and Integrity Assays (In Vitro)
-
LysoTracker Staining: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A decrease in fluorescence intensity can indicate lysosomal membrane permeabilization or an increase in lysosomal pH.
-
Protocol: Live cells are incubated with a LysoTracker dye for a short period. The cells are then washed and imaged using fluorescence microscopy or analyzed by flow cytometry to quantify the fluorescence intensity.
-
-
Galectin-3 Puncta Assay: This immunofluorescence-based assay is a sensitive method to detect lysosomal membrane permeabilization. Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomes.
-
Protocol: Cells are treated with the PIKfyve inhibitor, then fixed and permeabilized. The cells are then stained with an anti-galectin-3 antibody followed by a fluorescently labeled secondary antibody. The formation of galectin-3 puncta is visualized by fluorescence microscopy.
-
3. In Vivo Toxicity Studies
-
Acute Toxicity Study: This study involves the administration of a single high dose of the inhibitor to animals (e.g., mice or rats) to determine the short-term adverse effects and the median lethal dose (LD50).
-
Protocol: Animals are divided into groups and administered a single dose of the test compound via a specific route (e.g., oral, intravenous). They are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. At the end of the study, a gross necropsy is performed.
-
-
Repeat-Dose Toxicity Study: These studies involve daily administration of the inhibitor for a specified duration (e.g., 28 days, 90 days) to evaluate the long-term toxic effects.
-
Protocol: Animals are dosed daily with the test compound at multiple dose levels. Clinical signs, body weight, food consumption, and various hematological and clinical chemistry parameters are monitored throughout the study. At the end of the treatment period, a full necropsy and histopathological examination of tissues are performed.
-
Conclusion
The available data indicates that this compound has a favorable safety profile in humans, with mostly mild to moderate and manageable side effects. This makes it a promising candidate for further clinical development. The safety profiles of other PIKfyve inhibitors like YM201636, Vacuolin-1, and WX8 are less defined and are primarily based on preclinical data. While these compounds show therapeutic potential in various disease models, more extensive in vivo safety and toxicology studies are necessary to ascertain their clinical viability. The on-target effect of PIKfyve inhibition, namely the disruption of lysosomal homeostasis and subsequent vacuolation, appears to be the main driver of both efficacy and potential toxicity. Future research should focus on understanding the therapeutic window of these inhibitors and identifying biomarkers to monitor for potential adverse effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vacuolin-1 potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve by YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical safety evaluation of AAV2-sFLT01- a gene therapy for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. This compound dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Identification of this compound as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 15. glpbio.com [glpbio.com]
A Comparative Guide to Apilimod and Novel PIKfyve Inhibitors in Phenotypic Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized PIKfyve inhibitor, Apilimod, with emerging novel inhibitors of the same target. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate tool compound for their specific phenotypic screening needs. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Introduction to PIKfyve and its Inhibition
PIKfyve, a lipid kinase, plays a crucial role in cellular homeostasis by phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI(5)P). These phosphoinositides are critical for regulating endosomal trafficking, lysosomal function, and autophagy[1]. Inhibition of PIKfyve leads to a range of distinct cellular phenotypes, most notably the formation of large cytoplasmic vacuoles, disruption of lysosomal homeostasis, and modulation of autophagic flux. These phenotypic changes have positioned PIKfyve as an attractive therapeutic target for various diseases, including cancer, neurodegenerative disorders, and viral infections[1].
This compound was one of the first potent and selective inhibitors of PIKfyve to be extensively studied. More recently, several novel inhibitors, including YM201636, APY0201, and the WX8 family, as well as a proteolysis-targeting chimera (PROTAC) degrader, PIK5-12d, have been developed, each with potentially distinct biochemical and phenotypic profiles. This guide aims to provide a comparative overview of these compounds based on available experimental data.
Comparative Analysis of PIKfyve Inhibitors
The following tables summarize the quantitative data available for this compound and novel PIKfyve inhibitors, focusing on their potency and key phenotypic effects. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay methodologies.
Table 1: Potency of PIKfyve Inhibitors
| Inhibitor | Target | Assay Type | IC50 / DC50 | Cell Line / System | Reference |
| This compound | PIKfyve Kinase Activity | In vitro kinase assay | ~0.4 nM | - | [2] |
| PIKfyve Kinase Activity | In vitro kinase assay | 14 nM | - | [2] | |
| IL-12 Production | IFN-γ/SAC-stimulated human PBMCs | 1 nM | Human PBMCs | ||
| YM201636 | PIKfyve Kinase Activity | In vitro kinase assay | 33 nM | - | [3] |
| p110α | In vitro kinase assay | 3.3 µM | - | ||
| APY0201 | PIKfyve Kinase Activity | In vitro kinase assay | 5.2 nM | - | |
| Cellular Viability | EC50 | Nanomolar range in 65% of tested cell lines | Multiple Myeloma Cell Lines | [4] | |
| WX8 | PIKfyve Binding | In vitro binding assay (Kd) | 0.9 nM | - | |
| PIP4K2C Binding | In vitro binding assay (Kd) | 340 nM | - | ||
| PIK5-12d | PIKfyve Degradation | DC50 | 1.48 nM | VCaP (prostate cancer) | [4][5][6][7][8] |
Table 2: Comparison of Phenotypic Effects
| Phenotype | This compound | YM201636 | APY0201 | WX8 | PIK5-12d |
| Cytoplasmic Vacuolation | Induces prominent vacuolation[2]. | Induces prominent vacuolation, similar to this compound[3][9]. | Induces cellular vacuolization. | Induces lysosomal enlargement. | Induces massive cytoplasmic vacuolation, comparable to the parent inhibitor[5][6][8]. |
| Lysosomal Function | Disrupts lysosomal homeostasis, can elevate lysosomal pH[10]. | Disrupts lysosomal function. | Upregulates genes in the lysosomal pathway. | Does not significantly affect lysosomal acidity in RAW264.7 cells, but slightly acidifies lysosomes in U2OS cells. | Blocks autophagic flux[5][6][8]. |
| Autophagy | Blocks autophagic cargo clearance. | Blocks fusion of phagosomes with lysosomes. | Induces autophagy as a predictive marker of sensitivity. | Causes accumulation of autophagosomes. | Blocks autophagic flux, indicated by increased LC3A/B and p62 levels[5][6][8]. |
| Other Notable Effects | Inhibits IL-12/23 production. | May also inhibit Akt phosphorylation[11]. | Superior potency in multiple myeloma cell lines compared to this compound and YM201636[4]. | More lethal to 'autophagy-addicted' melanoma cells than hydroxychloroquine. | As a PROTAC, induces proteasomal degradation of PIKfyve, leading to prolonged downstream effects compared to inhibitors[6]. |
Signaling Pathways and Experimental Workflows
The inhibition of PIKfyve perturbs critical cellular signaling pathways, primarily those involved in endo-lysosomal trafficking and autophagy. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for phenotypic screening.
Caption: PIKfyve Signaling and Inhibition.
Caption: Phenotypic Screening Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used in the phenotypic screening of PIKfyve inhibitors.
Cytoplasmic Vacuolation Assay
Objective: To quantify the extent of cytoplasmic vacuolation induced by PIKfyve inhibitors.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, MEFs, or relevant cancer cell lines) in 96- or 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound and novel PIKfyve inhibitors for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Imaging: Acquire images using a high-content imaging system in brightfield or phase-contrast mode.
-
Image Analysis: Utilize image analysis software to identify and segment individual cells. Within each cell, identify and quantify the area and number of vacuoles.
-
Quantification: Express vacuolation as the total vacuolar area per cell or the percentage of vacuolated cells. Calculate EC50 values for vacuole formation for each compound.
Note: For a more detailed analysis, fluorescent markers for late endosomes/lysosomes (e.g., LAMP1) can be used to confirm the origin of the vacuoles[12].
Lysosomal Function and pH Assay
Objective: To assess the impact of PIKfyve inhibitors on lysosomal integrity and luminal pH.
Methodology:
-
Cell Culture and Treatment: As described in the vacuolation assay. For pH measurements, cells stably expressing a genetically encoded ratiometric lysosomal pH sensor (e.g., FIRE-pHLy) are often used[13][14][15][16]. Alternatively, lysosomotropic dyes like LysoTracker can be used, but these can be influenced by changes in lysosomal number and volume.
-
Staining (if applicable): For endpoint assays, incubate cells with a lysosomal marker (e.g., LysoTracker Red DND-99) for 30-60 minutes before imaging.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorescent probe. For ratiometric sensors, acquire images at two different excitation or emission wavelengths.
-
Image Analysis: Segment individual lysosomes (puncta) within each cell.
-
Quantification:
-
Lysosomal Staining: Measure the total fluorescence intensity of the lysosomal marker per cell.
-
pH Measurement: Calculate the ratio of fluorescence intensities at the two wavelengths for each lysosome. Convert this ratio to a pH value using a standard calibration curve.
-
Autophagy Flux Assay (LC3 Staining)
Objective: To measure the effect of PIKfyve inhibitors on the autophagic flux.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with inhibitors as previously described. To measure autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment. This allows for the measurement of LC3-II accumulation due to blocked degradation.
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody. Stain nuclei with a counterstain like DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Identify individual cells based on nuclear staining. Within the cytoplasm, identify and quantify the number and intensity of LC3 puncta (autophagosomes).
-
Quantification: Calculate the average number of LC3 puncta per cell. Autophagic flux is determined by comparing the amount of LC3-II accumulation in the presence and absence of the lysosomal inhibitor. An increase in LC3 puncta upon inhibitor treatment alone suggests a block in autophagic degradation, while an enhanced accumulation in the presence of a lysosomal inhibitor indicates an induction of autophagosome formation[17][18][19].
Conclusion
The available data indicate that while this compound and novel PIKfyve inhibitors like YM201636, APY0201, and WX8 share the primary phenotype of inducing cytoplasmic vacuolation through the disruption of endo-lysosomal trafficking, they exhibit differences in potency and potentially in their off-target effects and downstream consequences. APY0201 appears to be a more potent cytotoxic agent in multiple myeloma models compared to this compound and YM201636[4]. The degrader PIK5-12d offers a different modality of action by inducing the degradation of PIKfyve, which may lead to more sustained phenotypic effects[6].
The choice of inhibitor for phenotypic screening will depend on the specific research question. For studies requiring a well-characterized tool with a large body of literature, this compound remains a strong candidate. For applications demanding higher potency, particularly in hematological malignancies, APY0201 may be more suitable. The WX8 family presents an alternative with distinct chemical scaffolds. For investigations into the long-term consequences of PIKfyve removal versus enzymatic inhibition, the degrader PIK5-12d provides a novel and valuable tool.
Researchers should carefully consider the specific cellular context and the desired phenotypic readout when selecting a PIKfyve inhibitor. The experimental protocols provided in this guide offer a starting point for designing robust and quantitative phenotypic screening assays to further elucidate the roles of PIKfyve in health and disease and to discover novel therapeutic agents targeting this critical cellular kinase.
References
- 1. Stress-induced microautophagy is coordinated with lysosome biogenesis and regulated by PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 17. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Quantification of autophagy flux using LC3 ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Apilimod: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the investigational drug Apilimod.
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like this compound are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, drawing from general best practices for potent small molecule inhibitors in the absence of specific manufacturer or regulatory agency guidelines.
Understanding the Hazards
This compound is a potent inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). While specific toxicity data for disposal purposes is limited, its mechanism of action and classification as a potent, biologically active compound necessitate careful handling to prevent personnel exposure and environmental contamination. Standard safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed when handling this compound in any form.
Waste Segregation and Disposal Recommendations
Proper segregation of waste streams is critical for safe and compliant disposal. The following table summarizes the recommended disposal routes for various types of this compound waste.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused neat (solid) this compound | Dispose of as hazardous chemical waste. | Must be in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal procedures. |
| This compound solutions in DMSO | Collect in a designated, labeled hazardous waste container for organic solvents.[1][2][3] | Do not mix with aqueous waste. The container should be compatible with DMSO.[2] |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for solid waste. | Segregate from non-hazardous lab waste. Consider incineration as a final disposal method. |
| Contaminated Personal Protective Equipment (PPE) | Dispose of in a designated hazardous waste container for solid waste. | Double-bagging may be required by your institution's policy. |
| Aqueous solutions containing this compound | Treat as hazardous chemical waste. | Do not dispose of down the drain. Collect in a labeled, sealed container. |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of potent pharmaceutical compounds. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
For Solid this compound Waste:
-
Containerize: Place all solid this compound waste, including unused neat compound and contaminated consumables, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
For Liquid this compound Waste (in DMSO or other solvents):
-
Collection: Collect all liquid waste containing this compound in a designated, chemically resistant, and sealable hazardous waste container.[1][3]
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.
-
Storage: Store the sealed container in a well-ventilated area, within secondary containment, and away from ignition sources.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following general procedure is recommended:
-
Preparation: Cordon off the affected area. Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Initial Cleaning: Absorb any liquid spills with an inert absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.
-
Decontamination: A deactivation solution may be necessary for thorough cleaning.[4] While a specific "kill" solution for this compound is not documented in the provided search results, a common practice for potent compounds is to use a solution that can degrade the compound. Lacking specific data, a cautious approach using a sequence of cleaning agents is advised.
-
Cleaning Procedure:
-
Wipe the surface with a detergent solution to remove the bulk of the compound.
-
Follow with a wipe using 70% ethanol or isopropanol.
-
Finally, wipe the surface with purified water.
-
All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous solid waste.
-
-
Verification: For highly potent compounds in a manufacturing or high-risk setting, surface sampling and analysis may be required to verify the effectiveness of the cleaning procedure.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Personal protective equipment for handling Apilimod
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of Apilimod. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with this potent compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of dust formation. | Prevents inhalation of airborne particles. |
Emergency Procedures: Accidental Exposure and Spills
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][4]
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don all required personal protective equipment, including respiratory protection.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand. For solid spills, carefully cover with a damp cloth or paper towels to avoid raising dust.
-
Clean the Area: Carefully scoop the contained material into a sealed, labeled waste container. Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe research environment.
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a labeled hazardous waste bag. |
| Spill Cleanup Materials | Place all absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container. |
Mechanism of Action: this compound Signaling Pathway
This compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and autophagy.[5] By inhibiting PIKfyve, this compound disrupts these cellular processes, which is the basis of its therapeutic potential.
References
- 1. This compound alters TGFβ signaling pathway and prevents cardiac fibrotic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alters TGFβ signaling pathway and prevents cardiac fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
